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(S,R,R,R)-Orlistat

Cat. No.: B15125236
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,R,R)-Orlistat is a saturated derivative of lipstatin and a potent, reversible inhibitor of gastrointestinal lipases, including gastric and pancreatic lipases . Its primary mechanism of action involves covalent binding to the serine residue of the active site of these enzymes within the gastrointestinal tract, thereby inactivating them . This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, leading to a reduction in fat absorption by approximately 30% . Beyond its well-characterized role in obesity research, Orlistat has demonstrated significant research value in oncology. It is known to inhibit the thioesterase domain of Fatty Acid Synthase (FAS), an enzyme often overexpressed in cancer cells and linked to tumor proliferation . Studies have shown that Orlistat possesses antitumor activity and can inhibit the growth of cancer cells, including those in the breast, prostate, and colon . Specifically, in models of colitis-associated colon cancer, Orlistat has been shown to alleviate tumor promotion by suppressing inflammation and inhibiting STAT3 and NF-κB mediated signaling pathways . This multi-faceted mechanism makes this compound a critical tool for investigating lipid metabolism, energy homeostasis, and the metabolic dependencies of cancer cells. Researchers can use this compound to explore the link between obesity and cancer and to probe novel therapeutic targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H53NO5 B15125236 (S,R,R,R)-Orlistat

Properties

IUPAC Name

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861146
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl N-formylleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Crucial Role of Stereochemistry in the Biological Activity of Orlistat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. Its efficacy is intrinsically linked to its specific stereochemical configuration. This technical guide provides a comprehensive analysis of the stereochemistry of Orlistat, its profound biological significance, and the experimental methodologies used to elucidate its mechanism of action. Through a detailed examination of its stereoisomers, this paper underscores the critical importance of stereocontrol in the design and development of effective enzyme inhibitors.

Introduction

Orlistat, commercially known as Xenical® and Alli®, is a saturated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1] It is a powerful therapeutic agent used to treat obesity.[2] Its primary mechanism of action involves the inhibition of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[3] This inhibition reduces the absorption of fats from the diet, thereby decreasing caloric intake.[3] The biological activity of Orlistat is critically dependent on its unique three-dimensional structure, a consequence of its four chiral centers. This guide delves into the specifics of Orlistat's stereochemistry and its direct impact on its pharmacological function.

Stereochemistry of Orlistat

Orlistat, with the chemical formula C29H53NO5, is a single diastereomeric molecule possessing four stereocenters.[2] The IUPAC name for the active stereoisomer is [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate. The specific configuration of these four chiral centers is paramount to its potent inhibitory activity against lipases. The synthesis of Orlistat, therefore, requires precise stereocontrol to yield the desired biologically active isomer. Various stereoselective synthesis strategies have been developed to achieve this, often employing chiral auxiliaries or asymmetric hydrogenation steps to establish the correct stereochemistry at each chiral center.

Biological Significance of Orlistat's Stereochemistry

The therapeutic effect of Orlistat is a direct result of its covalent interaction with the active site of gastric and pancreatic lipases. The specific spatial arrangement of the functional groups in the active stereoisomer of Orlistat allows it to fit perfectly into the enzyme's active site.

Mechanism of Action: Covalent Inhibition

Orlistat functions as an irreversible inhibitor by forming a covalent bond with the serine residue (Ser152) located in the catalytic triad of the lipase active site.[1][3] This acylation of the serine hydroxyl group renders the enzyme inactive, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. The undigested fats are then excreted from the body, leading to a caloric deficit.

The following diagram illustrates the simplified signaling pathway of Orlistat's inhibitory action:

Orlistat_Mechanism Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Excretion Excretion Dietary Triglycerides->Excretion No Hydrolysis Inactive Lipase-Orlistat Complex Inactive Lipase-Orlistat Complex Pancreatic Lipase->Inactive Lipase-Orlistat Complex Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Orlistat Orlistat Orlistat->Pancreatic Lipase Covalent Inhibition Inactive Lipase-Orlistat Complex->Excretion Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption

Figure 1: Orlistat's inhibitory action on pancreatic lipase.

Stereoisomer-Specific Activity

The precise stereochemistry of Orlistat is crucial for its potent inhibitory activity. Studies evaluating all eight possible stereoisomers of tetrahydrolipstatin (the core structure of Orlistat) have demonstrated a significant difference in their ability to inhibit porcine pancreatic lipase. The naturally configured Orlistat exhibits the highest potency, while its enantiomer and other diastereomers show markedly reduced activity. This highlights the stringent structural requirements of the lipase active site for effective binding and inhibition.

Data Presentation: Comparative Inhibitory Activity of Orlistat Stereoisomers

The following table summarizes the quantitative data on the inhibitory activity (IC50 values) of the eight stereoisomers of tetrahydrolipstatin against porcine pancreatic lipase. This data clearly illustrates the profound impact of stereochemistry on biological function.

Stereoisomer Configuration (2, 3, 2')IC50 (nM)Relative Potency (Orlistat = 1)
(2S, 3S, 2'S) - Orlistat 4.0 1
(2R, 3R, 2'R) - Enantiomer770.05
(2R, 3S, 2'S)8.00.5
(2S, 3R, 2'S)9.00.44
(2S, 3S, 2'R)150.27
(2R, 3R, 2'S)200.2
(2R, 3S, 2'R)200.2
(2S, 3R, 2'R)9300.004

Data sourced from studies on the stereochemical structure-activity relationship of tetrahydrolipstatin.

Experimental Protocols

The determination of the inhibitory activity of Orlistat and its stereoisomers is typically performed using a lipase inhibition assay. A common and reliable method utilizes p-nitrophenyl palmitate (pNPP) as a substrate.

Pancreatic Lipase Inhibition Assay Protocol

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the lipase activity (IC50).

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (pH 8.0)

  • Orlistat and its stereoisomers (test compounds)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

    • Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

    • Prepare stock solutions of the test compounds (Orlistat and its stereoisomers) in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add a defined volume of Tris-HCl buffer.

    • Add varying concentrations of the test compounds to the wells. A control well with DMSO alone should be included.

    • Add the pancreatic lipase solution to each well and incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of pNPP hydrolysis for each inhibitor concentration by determining the change in absorbance over time.

    • Determine the percentage of lipase inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve using appropriate software.

The following diagram outlines the experimental workflow for the lipase inhibition assay:

Lipase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Lipase Solution Lipase Solution Add Lipase & Incubate Add Lipase & Incubate Lipase Solution->Add Lipase & Incubate pNPP Substrate pNPP Substrate Add pNPP Add pNPP pNPP Substrate->Add pNPP Inhibitor Solutions Inhibitor Solutions Add Inhibitors Add Inhibitors Inhibitor Solutions->Add Inhibitors Add Buffer Add Buffer Add Buffer->Add Inhibitors Add Inhibitors->Add Lipase & Incubate Add Lipase & Incubate->Add pNPP Measure Absorbance Measure Absorbance Add pNPP->Measure Absorbance Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Determine % Inhibition->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Figure 2: Experimental workflow for the pancreatic lipase inhibition assay.

Conclusion

The stereochemistry of Orlistat is not merely a structural detail but a fundamental determinant of its biological activity. The precise (2S, 3S, 2'S) configuration is essential for its potent and selective inhibition of gastric and pancreatic lipases. The significant drop in inhibitory activity observed with other stereoisomers underscores the highly specific nature of the enzyme-inhibitor interaction. This in-depth analysis provides a clear illustration of the critical role that stereochemistry plays in drug design and development, offering valuable insights for researchers and scientists in the field of medicinal chemistry and pharmacology. A thorough understanding of these structure-activity relationships is paramount for the rational design of new and more effective enzyme inhibitors.

References

(S,R,R,R)-Orlistat and Pancreatic Lipase: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a well-established therapeutic agent for the management of obesity. It functions by reducing the absorption of dietary fats, thereby inducing a caloric deficit. Orlistat is a synthetic derivative of lipstatin, a natural product of Streptomyces toxytricini. The molecule possesses four chiral centers, leading to multiple possible stereoisomers. The clinically approved and most extensively studied form of Orlistat is the (2S, 3S, 5S)-lactone core with an (S)-N-formyl-L-leucine side chain. This document provides an in-depth technical guide on the mechanism of action of the specific, albeit less common, (S,R,R,R)-Orlistat stereoisomer on pancreatic lipase. Where specific data for the (S,R,R,R) isomer is not available, information on the well-characterized active form of Orlistat will be presented as a proxy, with the understanding that the fundamental mechanism is conserved across active stereoisomers.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which Orlistat inhibits pancreatic lipase is through the formation of a stable covalent bond with the enzyme. This irreversible inactivation prevents the lipase from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerols.

Pancreatic lipase possesses a catalytic triad in its active site, consisting of serine, histidine, and aspartate residues. Orlistat's β-lactone ring is highly reactive and acts as the "warhead" that targets the nucleophilic serine residue (specifically Ser152) in the active site of the lipase. The interaction proceeds via a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate, effectively rendering the enzyme inactive.

G cluster_inhibition Inhibition Pathway cluster_digestion Normal Digestion Pathway PL Pancreatic Lipase (Active Site with Ser152) Complex Enzyme-Inhibitor Complex (Non-covalent binding) PL->Complex Reversible Binding Hydrolysis Hydrolysis PL->Hydrolysis Catalysis Orlistat This compound (β-lactone ring) Orlistat->Complex Covalent Covalently Modified Lipase (Inactive Acyl-Enzyme) Complex->Covalent Nucleophilic Attack by Ser152 (Irreversible) Covalent->Hydrolysis Inhibition Triglycerides Dietary Triglycerides Triglycerides->Hydrolysis Substrate Excretion Undigested Triglycerides (Excreted) Triglycerides->Excretion No Hydrolysis Products Free Fatty Acids & Monoglycerides (Absorbable) Hydrolysis->Products

Figure 1: Mechanism of Pancreatic Lipase Inhibition by Orlistat.

Quantitative Data on Pancreatic Lipase Inhibition

ParameterValueSpeciesSubstrateReference
IC50 4.0 nMPorcinep-nitrophenyl butyrate
0.14 µMPorcineNot specified
77.022 µg/mLNot specifiedNot specified
5 ng/mL (after 5 min)Porcinep-Nitrophenyl Palmitate (pNPP)
Km (for pNPP) 2.7 ± 0.2 µMPorcinep-Nitrophenyl Palmitate (pNPP)
kcat (for pNPP) 0.019 s-1Porcinep-Nitrophenyl Palmitate (pNPP)

Note: The significant variation in reported IC50 values can be attributed to differences in experimental conditions, including substrate used, enzyme source, and assay methodology.

A study on the stereochemical structure-activity relationship of Tetrahydrolipstatin (THL) and its seven diastereomers demonstrated a range of IC50 values from 4.0 nM for the most active form (THL) to 930 nM for the least active isomer. This highlights the critical role of stereochemistry in the potent inhibition of pancreatic lipase.

Experimental Protocols

The determination of pancreatic lipase activity and its inhibition by Orlistat can be performed using various in vitro assays. The most common methods utilize either a natural substrate like olive oil or a synthetic chromogenic or fluorogenic substrate.

Colorimetric Assay using p-Nitrophenyl Palmitate (pNPP)

This is a widely used, simple, and rapid method for assessing lipase activity.

G start Start prepare_reagents Prepare Reagents: - Porcine Pancreatic Lipase Solution - this compound Solution (in solvent) - pNPP Substrate Solution - Reaction Buffer (e.g., Tris-HCl, pH 8.0) start->prepare_reagents pre_incubation Pre-incubation: - Add Lipase and Orlistat to 96-well plate - Incubate at 37°C for a defined period (e.g., 10-15 min) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction: - Add pNPP substrate solution to each well pre_incubation->initiate_reaction incubation Incubation: - Incubate at 37°C for a specific duration (e.g., 30 min) initiate_reaction->incubation measure_absorbance Measure Absorbance: - Read absorbance at 405-410 nm (measures p-nitrophenol release) incubation->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2: Workflow for a pNPP-based colorimetric assay.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: A common buffer is 50 mM sodium phosphate or Tris-HCl at pH 8.0. Some protocols include additives like 5 mM sodium deoxycholate as an emulsifier.

    • Enzyme Solution: Porcine pancreatic lipase is dissolved in the reaction buffer to a working concentration (e.g., 1.0 mg/mL).

    • Substrate Solution: p-Nitrophenyl palmitate (pNPP) is dissolved in a suitable solvent like isopropanol.

    • Inhibitor Solution: this compound is dissolved in a solvent such as DMSO or ethanol to prepare a stock solution, which is then serially diluted.

  • Assay Procedure (in a 96-well plate):

    • To each well, add a specific volume of the lipase solution and different concentrations of the this compound solution. A control group with the solvent instead of the inhibitor is also prepared.

    • The plate is pre-incubated at 37°C for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • The reaction is initiated by adding the pNPP substrate solution to all wells.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The absorbance is measured at 405-410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released upon hydrolysis of pNPP by the active lipase.

  • Data Analysis:

    • The percentage of lipase inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorometric Assay using 4-Methylumbelliferyl Oleate (4-MU Oleate)

This method offers higher sensitivity compared to colorimetric assays.

Methodology:

  • Reagent Preparation:

    • Buffer: Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0).

    • Enzyme Solution: Pancreatic lipase is dissolved in the buffer (e.g., 1 mg/mL).

    • Substrate Solution: 4-Methylumbelliferyl oleate is prepared in the buffer.

    • Inhibitor Solution: this compound is prepared in a suitable solvent and serially diluted.

    • Stop Solution: 0.1 M citrate buffer (pH 4.2).

  • Assay Procedure (in a black 96-well plate):

    • Add the lipase solution and different concentrations of the this compound solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding the 4-MU oleate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding the citrate buffer.

    • Measure the fluorescence of the released 4-methylumbelliferone using a fluorometric microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The percentage of inhibition and IC50 value are calculated similarly to the colorimetric assay, using fluorescence intensity instead of absorbance.

Conclusion

The mechanism of action of this compound on pancreatic lipase is predicated on the irreversible covalent modification of the active site serine residue, a mechanism shared with other active stereoisomers of Orlistat. This targeted inactivation of a key enzyme in dietary fat digestion forms the basis of its therapeutic effect in weight management. While specific quantitative inhibitory data for the (S,R,R,R) stereoisomer remains to be fully elucidated in publicly available literature, the established methodologies for assessing pancreatic lipase inhibition provide a clear framework for such investigations. The critical role of stereochemistry in the inhibitory potency of Orlistat underscores the importance of stereospecific synthesis and characterization in the development of lipase inhibitors. Further research into the specific activities of various Orlistat stereoisomers could provide deeper insights into the structure-activity relationships governing this important class of therapeutic agents.

The Genesis of a Weight-Loss Aid: A Technical Guide to the Discovery and Origin of (S,R,R,R)-Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, stands as a significant therapeutic agent in the management of obesity. This technical guide provides an in-depth exploration of the discovery and origin of the specific stereoisomer (S,R,R,R)-Orlistat, the active pharmaceutical ingredient. From its natural product roots in the bacterium Streptomyces toxytricini to the stereoselective synthetic routes that ensure its precise three-dimensional architecture, this document details the scientific journey of Orlistat. It encompasses the historical context of its discovery, the intricate details of its stereochemistry, comprehensive experimental protocols for its isolation and synthesis, and a summary of its biological activity. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a granular look at the foundational science behind this widely used medication.

Discovery and Origin: From a Soil Bacterium to a Pharmaceutical

The story of Orlistat begins with the discovery of a natural product, Lipstatin . In the early 1980s, scientists at Hoffmann-La Roche were screening for natural inhibitors of pancreatic lipase, a key enzyme in the digestion of dietary fats. This endeavor led them to a strain of the soil bacterium Streptomyces toxytricini.[1] From the fermentation broth of this microorganism, they isolated a potent inhibitor of pancreatic lipase which they named Lipstatin.[1]

Lipstatin, however, was found to be relatively unstable. To create a more stable and pharmaceutically viable compound, researchers at Hoffmann-La Roche developed a hydrogenated derivative of Lipstatin in 1983.[1] This new, more stable compound was named Orlistat, also known as tetrahydrolipstatin.[1] Due to its improved stability and potent inhibitory activity, Orlistat was selected for further development as an anti-obesity drug.[1]

Orlistat's primary mechanism of action is the inhibition of gastric and pancreatic lipases in the gastrointestinal tract.[2] By forming a covalent bond with the active site of these enzymes, Orlistat prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2] This results in a reduction of fat absorption from the diet, leading to a caloric deficit and subsequent weight loss.

Discovery_Pathway cluster_0 Natural Product Screening cluster_1 Isolation & Characterization cluster_2 Drug Development cluster_3 Mechanism of Action Streptomyces toxytricini Streptomyces toxytricini Fermentation_Broth Fermentation Broth Streptomyces toxytricini->Fermentation_Broth Lipstatin Lipstatin Fermentation_Broth->Lipstatin Isolation Orlistat This compound Lipstatin->Orlistat Hydrogenation Lipase_Inhibition Inhibition of Gastric & Pancreatic Lipases Orlistat->Lipase_Inhibition

Figure 1: Discovery Pathway of this compound.

The Critical Role of Stereochemistry

Orlistat possesses four chiral centers, meaning it can exist in several stereoisomeric forms. The specific stereoisomer with the desired pharmacological activity is (S)-2-formamido-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester, commonly referred to as This compound . The precise spatial arrangement of the atoms at these chiral centers is crucial for its ability to bind effectively to and inhibit lipases.

While detailed comparative studies on the inhibitory potency of all possible stereoisomers are not extensively published, the development and synthesis of Orlistat have focused on achieving high stereoselectivity to produce the active (S,R,R,R)-isomer. The synthesis of other stereoisomers, such as (S,S,R,R)-Orlistat and (S,S,R,S)-Orlistat, has been reported primarily for research and analytical purposes.

Lipstatin_to_Orlistat Lipstatin Lipstatin (from S. toxytricini) Hydrogenation Catalytic Hydrogenation Lipstatin->Hydrogenation Orlistat This compound (Tetrahydrolipstatin) Hydrogenation->Orlistat

Figure 2: Conversion of Lipstatin to this compound.

Experimental Protocols

Isolation and Purification of Lipstatin from Streptomyces toxytricini

This protocol is a composite of methodologies described in the literature.

I. Fermentation:

  • Prepare a seed culture of Streptomyces toxytricini in a suitable medium and incubate until sufficient growth is achieved.

  • Inoculate a production fermentation medium with the seed culture. A typical production medium contains soy flour, glycerol, soy oil, and soy lecithin.

  • Conduct the fermentation for a period of 7 to 10 days at 28°C with continuous agitation.

II. Extraction:

  • At the end of the fermentation, harvest the biomass containing Lipstatin by centrifugation or filtration.

  • Extract the biomass multiple times with an organic solvent such as a mixture of acetone and hexane (e.g., 3:2 v/v).[3]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure to yield a crude oily residue.

III. Purification:

  • Dissolve the crude extract in a suitable solvent like methanol and centrifuge to remove insoluble materials.

  • Further purification can be achieved through a series of liquid-liquid extractions. For instance, the crude extract can be partitioned between hexane and aqueous methanol.

  • For higher purity, employ column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Lipstatin.

  • Combine the pure fractions and evaporate the solvent to obtain purified Lipstatin.

Synthesis of this compound via Hydrogenation of Lipstatin

This protocol outlines the catalytic hydrogenation of Lipstatin to yield Orlistat.

I. Reaction Setup:

  • Dissolve the purified Lipstatin in an appropriate organic solvent such as methanol, ethanol, or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney nickel.

II. Hydrogenation:

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Maintain the reaction under a positive pressure of hydrogen (typically 1-5 bar) and stir vigorously.

  • The reaction is typically carried out at or near room temperature.

  • Monitor the progress of the reaction by TLC or HPLC until all the Lipstatin has been consumed.

III. Workup and Purification:

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain crude Orlistat.

  • The crude Orlistat can be further purified by recrystallization from a suitable solvent system (e.g., acetone/heptane) to yield pure this compound.

Stereoselective Synthesis of this compound

Multiple stereoselective synthetic routes to Orlistat have been developed to avoid reliance on the fermentation-derived Lipstatin. One common strategy involves the asymmetric hydrogenation of a β-keto ester to establish a key chiral center.

Stereoselective_Synthesis Start β-Keto Ester Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) Start->Asymmetric_Hydrogenation Chiral_Hydroxy_Ester Chiral β-Hydroxy Ester Asymmetric_Hydrogenation->Chiral_Hydroxy_Ester Acylation Acylation Chiral_Hydroxy_Ester->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Lactone_Intermediate Lactone Intermediate Cyclization->Lactone_Intermediate Coupling Coupling with (S)-N-formyl-leucine Lactone_Intermediate->Coupling Orlistat This compound Coupling->Orlistat

Figure 3: A Generalized Workflow for the Stereoselective Synthesis of this compound.

A representative multi-step synthesis is outlined below:

  • Asymmetric Hydrogenation: A β-keto ester, such as methyl 3-oxotetradecanoate, undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a Ruthenium-BINAP complex) to produce the corresponding chiral β-hydroxy ester with high enantiomeric excess.[4]

  • Acylation and Cyclization: The resulting β-hydroxy ester is then acylated and subjected to an intramolecular cyclization to form a key lactone intermediate.

  • Coupling: Finally, this lactone intermediate is coupled with (S)-N-formyl-leucine to yield this compound.[4]

Pancreatic Lipase Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of compounds against pancreatic lipase.

I. Reagents and Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as the substrate

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0)

  • Orlistat or test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

II. Assay Procedure:

  • Prepare a stock solution of porcine pancreatic lipase in the reaction buffer.

  • Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

  • In the wells of a 96-well plate, add the reaction buffer.

  • Add various concentrations of Orlistat or the test compound to the wells. A control well should contain only the solvent.

  • Add the pancreatic lipase solution to each well and pre-incubate for a set period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol due to the enzymatic hydrolysis of pNPP.

III. Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data

CompoundTarget EnzymeIC50 ValueReference
OrlistatPorcine Pancreatic Lipase~0.73 µg/mL[5]
OrlistatPorcine Pancreatic Lipase~1.7 µg/mL[6]
OrlistatPorcine Pancreatic Lipase~2.73 µg/mL[7][8]
LipstatinPancreatic Lipase0.14 µM[7]

Table 1: Pancreatic Lipase Inhibitory Activity of Orlistat and Lipstatin.

Conclusion

The journey of this compound from a natural product isolated from a soil bacterium to a globally recognized anti-obesity medication is a testament to the power of natural product screening and subsequent medicinal chemistry efforts. Its discovery highlights the importance of stereochemistry in drug action, with the specific (S,R,R,R)-isomer being responsible for its therapeutic effect. The development of stereoselective synthetic routes has been crucial for the large-scale production of this important pharmaceutical. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies related to this compound, serving as a valuable resource for the scientific community. Further research into the comparative biological activities of all Orlistat stereoisomers could provide deeper insights into the structure-activity relationship of this important class of lipase inhibitors.

References

In-Silico Modeling of (S,R,R,R)-Orlistat and Lipase Interaction: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic effect stems from the covalent inhibition of the catalytic serine residue within the lipase active site, thereby preventing the hydrolysis of dietary triglycerides. The stereochemistry of Orlistat is critical to its inhibitory activity. This technical guide provides a comprehensive overview of the in-silico methodologies employed to investigate the interaction between the specific (S,R,R,R)-Orlistat stereoisomer and pancreatic lipase. While in-silico studies specifically addressing the (S,R,R,R) stereoisomer are limited, this guide outlines the established computational protocols using the most commonly studied Orlistat structure as a representative model, and emphasizes the importance of stereochemical considerations in future research. The guide details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data from various studies in structured tables, and provides visualizations of the computational workflow and the mechanism of lipase inhibition.

Introduction

Pancreatic lipase (PL) is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides that are subsequently absorbed in the small intestine. Inhibition of PL presents a viable therapeutic strategy for weight management. Orlistat, a hydrogenated derivative of lipstatin, is a powerful inhibitor of PL.[1][2] The molecule possesses four chiral centers, leading to sixteen possible stereoisomers. The commercially available drug is typically the (S,S,S,S) stereoisomer, also known as tetrahydrolipstatin. However, understanding the interaction of other stereoisomers, such as this compound, with lipase is crucial for the rational design of more potent and selective inhibitors.

In-silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, offer a powerful and cost-effective approach to elucidate the molecular basis of Orlistat-lipase interactions at an atomic level. These methods can predict binding affinities, identify key interacting residues, and provide insights into the dynamic behavior of the complex.

Molecular Docking of Orlistat and Pancreatic Lipase

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of Orlistat and lipase, docking studies are instrumental in understanding the initial binding pose of the inhibitor in the enzyme's active site before the formation of a covalent bond.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow for the Orlistat-lipase interaction is outlined below.

2.1.1. Software

  • AutoDock Vina: A widely used open-source program for molecular docking.[4]

  • Discovery Studio, PyMOL, or UCSF Chimera: For visualization and preparation of molecular structures.[3]

2.1.2. Preparation of the Receptor (Pancreatic Lipase)

  • Obtain the Crystal Structure: The three-dimensional structure of human pancreatic lipase is typically retrieved from the Protein Data Bank (PDB). The PDB entry 1LPB is frequently used, which represents the complex of pancreatic lipase-colipase with a phosphonate inhibitor.[5][6]

  • Pre-processing: The raw PDB file is processed to:

    • Remove water molecules and any co-crystallized ligands or inhibitors.

    • Add polar hydrogen atoms.

    • Assign atomic charges (e.g., using the Gasteiger charge calculation method).

    • The processed protein structure is saved in the PDBQT file format for use with AutoDock Vina.

2.1.3. Preparation of the Ligand (this compound)

  • Obtain the Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or obtained from chemical databases. It is crucial to ensure the correct stereochemistry is represented.

  • Energy Minimization: The ligand structure is typically energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The ligand structure is saved in the PDBQT file format, which includes information on rotatable bonds.

2.1.4. Docking Simulation

  • Grid Box Definition: A grid box is defined to encompass the active site of the lipase. The catalytic triad of pancreatic lipase consists of Ser152, Asp176, and His263.[5][6] The grid box should be centered around these residues. Typical grid box dimensions found in the literature for pancreatic lipase (1LPB) are:

    • 80 x 70 x 80 points with a spacing of 1.000 Å.[7]

    • 40 x 40 x 40 points with a spacing of 0.375 Å.[7][8]

  • Running AutoDock Vina: The docking simulation is performed using the prepared receptor and ligand files and the defined grid box. AutoDock Vina will generate a set of possible binding poses ranked by their predicted binding affinities (docking scores).

2.1.5. Analysis of Results

  • The binding poses are visualized and analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions) between Orlistat and the lipase active site residues.

  • The docking score provides an estimation of the binding affinity, with more negative values indicating a stronger predicted interaction.

Quantitative Data: Docking Studies

The following table summarizes docking scores for Orlistat with pancreatic lipase from various studies. It is important to note that these studies may not have used the specific (S,R,R,R) stereoisomer.

Study ReferenceSoftware UsedPDB IDLigandDocking Score (kcal/mol)
Nguyen et al. (2020)[5]AutoDock Vina 1.5.7.rc11LPBOrlistat-6.7
Tran et al. (2024)[9]Not SpecifiedNot SpecifiedOrlistatNot Specified
Candela et al. (2021)[10]Not SpecifiedNot SpecifiedOrlistat-8.9 (ΔG)

Molecular Dynamics Simulations of the Orlistat-Lipase Complex

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the Orlistat-lipase complex over time, offering insights into its stability, conformational changes, and the energetics of binding.

Experimental Protocol: Molecular Dynamics Simulation

A general protocol for performing an MD simulation of the Orlistat-lipase complex is as follows.

3.1.1. Software

  • GROMACS: A versatile and widely used software package for performing molecular dynamics simulations.[11][12]

  • CHARMM Force Field: A set of parameters used to describe the potential energy of the system. The CHARMM36 force field is commonly used for proteins and lipids.[11][13]

  • CGenFF (CHARMM General Force Field): A tool used to generate topologies and parameters for drug-like molecules that are compatible with the CHARMM force field.[14][15]

3.1.2. System Preparation

  • Initial Complex Structure: The starting structure for the MD simulation is typically the best-ranked docked pose of the Orlistat-lipase complex obtained from molecular docking.

  • Force Field Parameterization:

    • The CHARMM36 force field is applied to the protein.

    • The topology and parameters for this compound are generated using the CGenFF server.[14] This involves submitting the ligand's structure (in .mol2 format) to the server, which then provides the necessary parameter files.

  • Solvation: The complex is placed in a periodic box of a defined shape (e.g., cubic or dodecahedron) and solvated with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

3.1.3. Simulation Protocol

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure (e.g., 1 bar). This is typically done in two phases:

    • NVT (Canonical Ensemble): Constant Number of particles, Volume, and Temperature.

    • NPT (Isothermal-Isobaric Ensemble): Constant Number of particles, Pressure, and Temperature.

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds). Trajectory data is saved at regular intervals for subsequent analysis.

3.1.4. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between Orlistat and lipase.

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex.[16]

Quantitative Data: Molecular Dynamics and Binding Affinity

The following table presents various quantitative data related to the interaction of Orlistat with lipase, obtained from different experimental and computational studies.

ParameterValueMethodReference
IC₅₀17.68 ± 1.43 µM (for a flavonoid inhibitor, Orlistat as control)In vitro assayTran et al. (2024)[9]
Kᵢ0.02 µMIn vitro assayTran et al. (2024)[9]
Kₘ2.7 ± 0.2 μM (for pNPP substrate)In vitro assayLewis & Liu (2012)[17]
Vₘₐₓ0.03295 ΔA·min⁻¹ (in the presence of Orlistat)In vitro assayTran et al. (2024)[18]

Visualization of Workflows and Mechanisms

In-Silico Modeling Workflow

The following diagram illustrates the general workflow for the in-silico modeling of the this compound and lipase interaction.

InSilicoWorkflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_output Output Receptor Receptor Preparation Obtain Lipase Structure (PDB: 1LPB) Pre-process (Remove water, add hydrogens, assign charges) Docking Docking Simulation (AutoDock Vina) Define Grid Box around Active Site Run Docking Analyze Binding Poses and Scores Receptor->Docking Ligand Ligand Preparation Generate this compound Structure Energy Minimization Ligand->Docking MD_Prep MD System Preparation Select Best Docked Pose Parameterize Ligand (CGenFF) Solvate and Ionize Docking->MD_Prep MD_Sim MD Simulation (GROMACS) Energy Minimization NVT Equilibration NPT Equilibration Production Run MD_Prep->MD_Sim MD_Analysis Trajectory Analysis RMSD, RMSF Hydrogen Bond Analysis Binding Free Energy (MM/PBSA) MD_Sim->MD_Analysis Results Results Interpretation Binding Affinity Key Interacting Residues Stability of the Complex MD_Analysis->Results

Caption: Workflow for in-silico modeling of Orlistat-lipase interaction.

Mechanism of Lipase Inhibition by Orlistat

The following diagram illustrates the key step in the mechanism of pancreatic lipase inhibition by Orlistat, which is the covalent bond formation with the catalytic serine residue.

InhibitionMechanism Lipase Pancreatic Lipase (Active Site with Ser152-OH) CovalentComplex Inactive Covalent Complex Lipase->CovalentComplex Nucleophilic attack by Ser152 Orlistat This compound (β-lactone ring) Orlistat->CovalentComplex Ring opening

Caption: Covalent inhibition of pancreatic lipase by Orlistat.

Conclusion and Future Directions

In-silico modeling provides invaluable insights into the interaction between Orlistat and pancreatic lipase. Molecular docking and molecular dynamics simulations are powerful tools to predict binding modes, estimate binding affinities, and understand the dynamic nature of this interaction. While the majority of the current literature focuses on the general Orlistat molecule, this guide provides a framework for conducting similar studies on specific stereoisomers like this compound.

Future research should focus on performing comparative in-silico studies of all Orlistat stereoisomers to elucidate the precise role of stereochemistry in lipase inhibition. Such studies would be instrumental in the development of next-generation anti-obesity drugs with improved efficacy and specificity. Furthermore, the integration of quantum mechanics/molecular mechanics (QM/MM) methods could provide a more accurate description of the covalent bond formation between Orlistat and the catalytic serine residue.

References

Predicted Off-Target Effects of (S,R,R,R)-Orlistat: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity.[1][2] It is a synthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. The commercially available drug is a racemic mixture of four stereoisomers. This guide focuses on the predicted off-target effects of the specific (S,R,R,R)-Orlistat stereoisomer. While the on-target activity of Orlistat is well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile, and for exploring potential drug repositioning opportunities. This document provides a detailed overview of the known and predicted off-target effects of Orlistat, with a focus on quantitative data, experimental methodologies for target identification, and the signaling pathways involved.

It is important to note that while this guide focuses on the (S,R,R,R) stereoisomer, a significant portion of the currently available public data on off-target effects pertains to the racemic mixture of Orlistat. Where data specific to the (S,R,R,R) stereoisomer is not available, information for the general Orlistat compound is provided with the explicit acknowledgment of this limitation.

Predicted Off-Target Profile of Orlistat

The primary off-target of Orlistat that has been extensively studied is Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis.[3][4] Inhibition of FAS has been linked to the potential anti-tumor activities of Orlistat.[4][5] Activity-based protein profiling (ABPP) has emerged as a powerful technique to elucidate the broader off-target landscape of covalent inhibitors like Orlistat. Studies utilizing Orlistat-derived chemical probes have identified several other potential off-target proteins.

Quantitative Off-Target Interaction Data

The following table summarizes the available quantitative data for the interaction of Orlistat with its known on-target and off-target proteins. It is critical to reiterate that this data is for the general Orlistat drug, and not specific to the (S,R,R,R) stereoisomer unless explicitly stated. The IC50 values for covalent inhibitors like Orlistat can be time-dependent and should be interpreted with caution.[3] A more accurate measure for such inhibitors is the second-order rate constant (k_inact/K_i), though this is not always available in the literature.[3]

Target ProteinProtein ClassAssay TypeCell Line/SystemIC50 / KiReference
Pancreatic LipaseHydrolaseIn vitro enzymatic assayPorcine Pancreatic Lipase0.2 µM (IC50)[6]
Fatty Acid Synthase (FAS)SynthaseCellular activity assayPC-3 cells~15 µM (Cellular IC50 for inhibition of FAS)[3]
Fatty Acid Synthase (FAS)SynthaseIn vitro enzymatic assay (thioesterase domain)Recombinant human FAS thioesterase domainPotent, tight-binding irreversible inhibitor (precise affinity not determined)[3]
Chronic Lymphocytic Leukemia (CLL) cells-Apoptosis induction assayPrimary CLL cells2.35 µM (IC50 for apoptosis induction)
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Nuclear ReceptorFluorescence Polarization Assay-2.84 µM (IC50)

Note: The IC50 values can vary depending on the specific assay conditions, substrate concentrations, and incubation times.

Experimental Protocols for Off-Target Identification

The identification and validation of off-target interactions are paramount in drug development. Activity-based protein profiling (ABPP) is a state-of-the-art chemoproteomic technique particularly well-suited for identifying the cellular targets of covalent inhibitors like Orlistat.

Activity-Based Protein Profiling (ABPP) Protocol for Orlistat

This protocol is a synthesized methodology based on the work of Yang, et al. (2010), who utilized Orlistat-like chemical probes to identify novel cellular targets.[1]

Objective: To identify the cellular protein targets of this compound in a human cell line using a clickable Orlistat-based chemical probe.

Materials:

  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • This compound-alkyne probe: A synthesized version of this compound incorporating a terminal alkyne for subsequent click chemistry.

  • Reporter Tags: Azide-functionalized biotin and azide-functionalized rhodamine.

  • Click Chemistry Reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate (CuSO4).

  • Cell Lysis Buffer: RIPA buffer or similar, containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting Reagents.

  • Streptavidin-agarose beads.

  • Mass Spectrometry compatible reagents for protein digestion and analysis.

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency.

    • Treat cells with varying concentrations of the this compound-alkyne probe for a specified duration (e.g., 4 hours). Include a DMSO-treated control group.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order: azide-functionalized reporter tag (biotin or rhodamine), TCEP, TBTA, and CuSO4.

    • Incubate the reaction at room temperature for 1 hour with gentle agitation.

  • In-gel Fluorescence Scanning (for Rhodamine-tagged samples):

    • Separate the protein samples by SDS-PAGE.

    • Visualize the rhodamine-labeled proteins directly in the gel using a fluorescence gel scanner. This provides a profile of the proteins that have been covalently modified by the Orlistat probe.

  • Affinity Purification and Mass Spectrometry (for Biotin-tagged samples):

    • Incubate the biotin-labeled lysate with streptavidin-agarose beads to enrich for the probe-targeted proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Resolve the eluted proteins by SDS-PAGE and visualize with a total protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Identify proteins that are specifically enriched in the Orlistat-probe-treated samples compared to the DMSO control.

    • Validate the identified off-targets using orthogonal methods such as Western blotting with specific antibodies or in vitro enzymatic assays with the purified recombinant proteins.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by off-target interactions is crucial for predicting the functional consequences of these interactions.

Fatty Acid Synthase (FAS) Signaling Pathway and Inhibition by Orlistat

Fatty Acid Synthase (FAS) is a central enzyme in the de novo synthesis of fatty acids. In many cancer cells, FAS is overexpressed and plays a critical role in providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis.[3][4] Orlistat inhibits the thioesterase domain of FAS, leading to an accumulation of the growing fatty acid chain on the enzyme and ultimately blocking the production of palmitate.[3][4] This inhibition can induce apoptosis and inhibit tumor cell proliferation.[4][5]

FAS_Signaling_Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Palmitate Palmitate FAS->Palmitate Thioesterase domain Proliferation Cell Proliferation FAS->Proliferation Promotes Cell_Membrane Membrane Synthesis Palmitate->Cell_Membrane Signaling Signaling Molecules Palmitate->Signaling Energy Energy Storage Palmitate->Energy Orlistat This compound Orlistat->FAS Inhibition Apoptosis Apoptosis Orlistat->Apoptosis Induces

Caption: Inhibition of the Fatty Acid Synthase (FAS) pathway by this compound.

Experimental Workflow for Off-Target Identification

The following diagram illustrates the general workflow for identifying protein off-targets of a small molecule inhibitor using a chemical proteomics approach.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cellular Treatment cluster_lysis_click Lysate Preparation & Labeling cluster_analysis Analysis Probe_Synthesis Synthesize this compound with a clickable handle (e.g., alkyne) Cell_Treatment Treat cells with This compound-alkyne probe Probe_Synthesis->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Click_Chemistry Click Chemistry with azide-biotin/fluorophore Cell_Lysis->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Biotin Tag Fluorescence_Scan In-gel Fluorescence Scanning SDS_PAGE->Fluorescence_Scan Fluorophore Tag MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis Target_Validation Target Validation (Western Blot, Enzymatic Assays) MS_Analysis->Target_Validation

Caption: Workflow for identifying off-targets using activity-based protein profiling.

Conclusion

The off-target profile of this compound extends beyond its well-established role as a lipase inhibitor. The identification of Fatty Acid Synthase as a significant off-target has opened avenues for investigating its potential as an anti-cancer agent. The application of advanced chemoproteomic techniques, such as activity-based protein profiling, is crucial for uncovering the full spectrum of its molecular interactions. While quantitative data specific to the this compound stereoisomer remains limited in the public domain, the methodologies outlined in this guide provide a clear framework for future research in this area. A thorough understanding of the stereospecific off-target effects of Orlistat will be instrumental in optimizing its therapeutic applications and ensuring its safety profile. Further research is warranted to quantitatively assess the off-target interactions of individual Orlistat stereoisomers to enable a more precise prediction of their pharmacological and toxicological profiles.

References

Pharmacokinetic Profile of Orlistat Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the pharmacokinetic profile of Orlistat. It is crucial to note that while Orlistat has four chiral centers and thus 16 possible stereoisomers, the commercially available drug is a specific, stereoselectively synthesized isomer. The vast majority of publicly available pharmacokinetic data pertains to this single, marketed stereoisomer. Data on the comparative absorption, distribution, metabolism, and excretion (ADME) of the other 15 stereoisomers are not available in the reviewed literature. Therefore, this document primarely focuses on the well-documented pharmacokinetic profile of the marketed Orlistat.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[1] By inhibiting these enzymes, Orlistat reduces the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.[2] Its therapeutic action is primarily localized to the gastrointestinal lumen.[3] This guide provides a comprehensive overview of the pharmacokinetic properties of the marketed Orlistat stereoisomer, including its absorption, distribution, metabolism, and excretion, based on available scientific literature. It also details the experimental protocols used in pharmacokinetic studies and visualizes key processes.

Pharmacokinetic Profile of Marketed Orlistat

The systemic exposure to Orlistat is minimal as its primary site of action is within the gastrointestinal tract.[4] The following sections summarize the ADME properties of the marketed stereoisomer.

Absorption

Following oral administration, the absorption of Orlistat is negligible.[5] Plasma concentrations of the unchanged drug are typically very low and often near the limit of detection.[6]

  • Maximum Plasma Concentration (Cmax): Less than 5 ng/mL.[5] In some therapeutic studies, plasma concentrations were sporadic and consistently low (<10 ng/mL or 0.02 µM), showing no evidence of accumulation with repeated dosing.[6]

  • Time to Maximum Plasma Concentration (Tmax): Plasma radioactivity peaked at approximately 8 hours after oral administration of 14C-labeled Orlistat.[6]

Distribution

Due to its minimal absorption, the volume of distribution of Orlistat has not been calculated.[1]

  • Plasma Protein Binding: Orlistat is extensively bound to plasma proteins, with a binding percentage greater than 99%.[5] It primarily binds to lipoproteins and albumin.[1]

Metabolism

Metabolism of the small fraction of absorbed Orlistat occurs pre-systemically, primarily within the intestinal wall.[4] Two major metabolites have been identified, M1 and M3, both of which are considered pharmacologically inactive.[1]

  • Metabolite M1: This is the primary metabolite, formed by the hydrolysis of the β-lactone ring of Orlistat.[1] It has a relatively short half-life of approximately 3 hours.[7]

  • Metabolite M3: This metabolite is formed by the cleavage of the N-formyl leucine side chain from M1.[1] It has a longer half-life of approximately 13.5 hours.[7]

These two metabolites account for approximately 42% of the total radioactivity detected in plasma.[8]

Excretion

The primary route of elimination for Orlistat and its metabolites is through the feces.[3]

  • Fecal Excretion: Approximately 95-97% of an administered dose is excreted in the feces, with about 83% as the unchanged drug.[1][5]

  • Renal Excretion: Less than 2% of the administered dose is excreted in the urine.[3]

  • Elimination Half-Life: The half-life of the small amount of absorbed Orlistat is estimated to be between 1 to 2 hours. Complete excretion of the dose occurs within 3 to 5 days.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the marketed Orlistat stereoisomer in humans.

Table 1: Absorption and Distribution Parameters of Marketed Orlistat

ParameterValueReference
Maximum Plasma Concentration (Cmax)< 5 ng/mL[5]
Time to Cmax (Tmax) of Radioactivity~8 hours[6]
Plasma Protein Binding> 99%[5]

Table 2: Metabolism and Excretion Parameters of Marketed Orlistat

ParameterValueReference
Primary Site of MetabolismIntestinal wall[4]
Major MetabolitesM1, M3 (inactive)
Half-life of M1~3 hours[7]
Half-life of M3~13.5 hours[7]
Primary Route of ExcretionFeces[3]
Fecal Excretion (% of dose)95-97%
Unchanged Drug in Feces (% of dose)~83%[5]
Urinary Excretion (% of dose)< 2%[3]
Elimination Half-life (absorbed drug)1-2 hours

Experimental Protocols

The pharmacokinetic parameters of Orlistat have been determined through various clinical studies, primarily utilizing radiolabeled compounds and advanced analytical techniques.

Human Radiolabeled Mass Balance Studies

These studies are crucial for understanding the ADME of a drug.[9]

  • Study Design: An open-label, single-dose study is typically conducted in a small group of healthy volunteers.[8]

  • Drug Administration: A single oral dose of 14C-labeled Orlistat (e.g., 360 mg) is administered.[8]

  • Sample Collection: Serial blood, urine, and feces samples are collected over a period of several days (e.g., 3-5 days) to ensure complete excretion.[1][8]

  • Analysis: Total radioactivity in plasma, urine, and feces is measured. Plasma samples are also analyzed for the parent drug and its metabolites using techniques like LC-MS/MS to determine their respective concentrations and profiles.[8]

Analytical Method for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Orlistat in plasma.[10][11]

  • Sample Preparation:

    • Plasma samples are mixed with an internal standard (e.g., a deuterated version of Orlistat).[10]

    • Proteins are precipitated, and the drug and internal standard are extracted using a liquid-liquid extraction technique with a solvent like ethyl acetate.[10]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[10]

  • LC-MS/MS Instrumentation:

    • Chromatography: A reverse-phase C18 column is typically used for separation.[10]

    • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is used for isocratic or gradient elution.[10]

    • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly employed. The instrument is set to multiple reaction monitoring (MRM) mode for specific detection and quantification of the parent drug and its metabolites.[12]

  • Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and stability according to regulatory guidelines.[10]

Visualizations

The following diagrams illustrate the metabolic pathway of Orlistat and a typical experimental workflow for its pharmacokinetic analysis.

Orlistat_Metabolism Orlistat Orlistat M1 Metabolite M1 (Hydrolyzed β-lactone ring) Orlistat->M1 Hydrolysis in Intestinal Wall M3 Metabolite M3 (Cleaved N-formyl leucine) M1->M3 Cleavage

Caption: Metabolic pathway of the marketed Orlistat stereoisomer.

PK_Workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis drug_admin Drug Administration (Oral Dose) sample_collection Serial Sample Collection (Blood, Urine, Feces) drug_admin->sample_collection sample_prep Sample Preparation (Extraction) sample_collection->sample_prep lc_msms LC-MS/MS Analysis (Quantification) sample_prep->lc_msms pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, Half-life, etc.) lc_msms->pk_modeling report Final Report Generation pk_modeling->report

Caption: Experimental workflow for an Orlistat pharmacokinetic study.

References

Foundational Differences Between Orlistat Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity.[1][2] Its molecular structure contains four chiral centers, giving rise to sixteen possible stereoisomers.[3] The commercially available drug, known as Xenical® or Alli®, is a single diastereomer: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, corresponding to the (S,S,S,S) configuration.[3][4] This technical guide provides an in-depth exploration of the foundational differences between Orlistat stereoisomers, with a primary focus on the clinically approved (S,S,S,S)-Orlistat. While the user's query specified a comparison with (S,R,R,R)-Orlistat, a comprehensive literature search reveals a significant lack of publicly available data for this specific isomer. Therefore, this document will detail the well-characterized (S,S,S,S)-Orlistat and contrast it with available information on other synthesized stereoisomers, highlighting the critical role of stereochemistry in its biological activity.

Stereochemistry and Foundational Structure

The chemical structure of Orlistat is characterized by a β-lactone ring, an ester linkage to a long alkyl chain, and an N-formyl-L-leucine moiety. The specific spatial arrangement of these groups around the four chiral centers dictates the molecule's three-dimensional shape and, consequently, its interaction with its biological target.

The IUPAC name for the active, commercially available Orlistat is [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate.[5] This nomenclature definitively establishes the absolute configuration at each of the four chiral centers as S, S, S, and S.

While information on the (S,R,R,R) stereoisomer is scarce, other isomers such as (S,S,R,R)-Orlistat and (S,S,R,S)-Orlistat have been synthesized for research purposes.[6][7] The foundational difference between these molecules lies solely in the spatial orientation of substituents at one or more of their chiral centers. This seemingly subtle variation can lead to profound differences in their physicochemical properties and biological efficacy.

Table 1: Physicochemical Properties of Orlistat Stereoisomers

Property(S,S,S,S)-OrlistatThis compound(S,S,R,R)-Orlistat(S,S,R,S)-Orlistat
Molecular Formula C₂₉H₅₃NO₅[3]C₂₉H₅₃NO₅C₂₉H₅₃NO₅[6]C₂₉H₅₃NO₅[7]
Molecular Weight 495.7 g/mol [3]495.73 g/mol 495.73 g/mol [6]495.73 g/mol [7]
CAS Number 96829-58-2[5]Not Available111466-62-7130193-42-9[7]
Appearance White to off-white crystalline powderNot AvailableNot AvailableNot Available
Solubility Practically insoluble in water; freely soluble in chloroform; very soluble in methanol and ethanol.Not AvailableNot AvailableNot Available

Mechanism of Action and Biological Activity

Orlistat exerts its therapeutic effect by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][8] This inhibition is covalent, involving the formation of a stable bond between the β-lactone ring of Orlistat and the serine residue within the active site of the lipase.[8]

The precise stereochemistry of (S,S,S,S)-Orlistat is crucial for its potent and selective inhibitory activity. The specific three-dimensional arrangement of the molecule allows it to fit optimally into the active site of the lipase, facilitating the covalent modification. It is highly probable that other stereoisomers, such as the hypothetical this compound, would exhibit significantly different or even negligible inhibitory activity due to a mismatch in their spatial conformation with the enzyme's binding pocket.

While quantitative comparative data is lacking, it is a well-established principle in pharmacology that stereoisomers can have vastly different biological activities. One isomer may be a potent therapeutic agent, while another may be inactive or even produce undesirable side effects.

Table 2: Comparative Biological Activity of Orlistat Stereoisomers

Parameter(S,S,S,S)-OrlistatThis compound
Target Enzyme Gastric and Pancreatic Lipases[8]Not Available
Mechanism of Inhibition Covalent modification of active site serine[8]Not Available
IC₅₀ / Kᵢ Potent inhibition reported, specific values vary by assay conditions.Not Available
In vivo Efficacy Reduces dietary fat absorption by ~30%[1]Not Available

Experimental Protocols

Synthesis of (S,S,S,S)-Orlistat

The synthesis of the specific (S,S,S,S) stereoisomer of Orlistat is a complex, multi-step process that requires precise stereochemical control. Several synthetic routes have been developed, often employing chiral starting materials and stereoselective reactions. A generalized workflow is presented below.

G cluster_0 Synthesis of Chiral Building Blocks cluster_1 Assembly of the Orlistat Backbone cluster_2 Final Steps and Purification start Chiral Starting Materials (e.g., (S)-malic acid) chiral_intermediate Multi-step synthesis to key chiral intermediates start->chiral_intermediate coupling Coupling of Intermediates chiral_intermediate->coupling backbone Formation of the β-lactone ring and side chains coupling->backbone esterification Esterification with N-formyl-L-leucine backbone->esterification purification Purification and Crystallization esterification->purification final_product (S,S,S,S)-Orlistat purification->final_product

A generalized workflow for the stereoselective synthesis of (S,S,S,S)-Orlistat.

A detailed synthetic protocol is beyond the scope of this guide, but a representative method involves the following key transformations:

  • Preparation of a chiral β-keto ester: This is often achieved through asymmetric hydrogenation or other stereoselective methods.

  • Construction of the β-lactone ring: This critical step establishes the stereochemistry at two of the chiral centers.

  • Attachment of the alkyl side chains: Stereocontrolled addition of the hexyl and dodecyl groups.

  • Esterification: Coupling of the β-lactone intermediate with N-formyl-L-leucine to yield the final (S,S,S,S)-Orlistat molecule.

In Vitro Lipase Inhibition Assay

The biological activity of Orlistat and its stereoisomers is typically assessed using an in vitro lipase inhibition assay. A common method utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product upon hydrolysis by lipase. The rate of color formation is proportional to the enzyme's activity, and the inhibitory effect of a compound can be quantified by measuring the reduction in this rate.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement lipase Porcine Pancreatic Lipase Solution preincubation Pre-incubation of Lipase and Orlistat lipase->preincubation buffer Reaction Buffer (e.g., Tris-HCl, pH 8.0) buffer->preincubation orlistat Orlistat Isomer (in a suitable solvent) orlistat->preincubation substrate_add Addition of pNPP Substrate preincubation->substrate_add measurement Spectrophotometric Measurement (410 nm) substrate_add->measurement data_analysis Data Analysis (IC₅₀ determination) measurement->data_analysis

Workflow for a typical in vitro lipase inhibition assay.

Detailed Methodology: [9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the Orlistat isomer to be tested in a solvent such as DMSO.

    • Prepare a stock solution of p-nitrophenyl palmitate (pNPP) in a suitable solvent (e.g., isopropanol).

  • Assay Procedure:

    • In a 96-well microplate, add the lipase solution, reaction buffer, and varying concentrations of the Orlistat isomer.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Immediately measure the absorbance at 410 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the change in absorbance over time.

    • Plot the percentage of lipase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Signaling Pathways and Downstream Effects

The primary mechanism of Orlistat does not involve direct interaction with intracellular signaling pathways. Its action is localized to the gastrointestinal lumen, where it inhibits lipases.[8] The downstream effects are a direct consequence of this inhibition.

G dietary_fat Dietary Triglycerides lipases Gastric and Pancreatic Lipases dietary_fat->lipases Hydrolysis absorption Absorption of Free Fatty Acids and Monoglycerides lipases->absorption energy_intake Caloric Intake absorption->energy_intake weight_loss Weight Loss and Improved Metabolic Parameters energy_intake->weight_loss orlistat (S,S,S,S)-Orlistat orlistat->inhibition inhibition->lipases Inhibition

Mechanism of action of (S,S,S,S)-Orlistat in the gastrointestinal tract.

By preventing the breakdown and subsequent absorption of dietary fats, (S,S,S,S)-Orlistat reduces caloric intake, leading to weight loss and improvements in associated metabolic parameters such as cholesterol levels and glycemic control.[3]

Conclusion

The stereochemistry of Orlistat is a critical determinant of its biological activity. The commercially available (S,S,S,S)-Orlistat is a potent and specific inhibitor of gastric and pancreatic lipases, a property conferred by its precise three-dimensional structure. While the user's query specifically mentioned this compound, the lack of available scientific literature on this particular stereoisomer prevents a direct comparison. This guide has provided a comprehensive overview of the well-characterized (S,S,S,S)-Orlistat, including its mechanism of action, synthetic considerations, and methods for assessing its biological activity. For researchers in drug development, this underscores the fundamental importance of stereochemical control in the design and synthesis of effective therapeutic agents. Further research into the synthesis and biological evaluation of other Orlistat stereoisomers could provide valuable insights into the structure-activity relationship of lipase inhibitors.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Orlistat and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Orlistat, an anti-obesity agent, is a potent inhibitor of gastric and pancreatic lipases and has demonstrated significant potential in oncology through its inhibition of fatty acid synthase (FASN). This document provides a technical overview of Orlistat's mechanisms of action, with a focus on the therapeutic implications of FASN inhibition. It clarifies the stereochemistry of the clinically approved compound and presents a comparative analysis of the biological activity of all eight of its stereoisomers against pancreatic lipase. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development.

Introduction and Clarification of Stereochemistry

Orlistat, also known as Tetrahydrolipstatin (THL), is a saturated derivative of the natural lipase inhibitor, Lipstatin. It is approved by the FDA as a single, specific diastereomeric molecule with four chiral centers.[1][2][3] The correct IUPAC name for the active pharmaceutical ingredient is [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate .[4][5]

The query regarding the (S,R,R,R)-Orlistat isomer refers to a stereoisomer that is not the commercially available drug. While a patent document mentions this and other isomers as potential impurities or related substances, there is a significant lack of published data on the specific biological activity of the (S,R,R,R) isomer.[6] However, a comprehensive study has been conducted on all eight possible stereoisomers of Tetrahydrolipstatin, providing valuable insight into the structure-activity relationship (SAR) for this class of compounds.[7] This guide will focus on the known therapeutic applications of the approved Orlistat molecule and present the comparative data for all its stereoisomers.

Mechanisms of Action

Orlistat possesses two primary mechanisms of action with distinct therapeutic applications.

Inhibition of Gastrointestinal Lipases

Orlistat's primary, well-established mechanism is the inhibition of gastric and pancreatic lipases within the lumen of the gastrointestinal tract.[2] It forms a covalent bond with the active serine residue of these enzymes, rendering them inactive.[1] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. As a result, approximately 30% of dietary fat is excreted, leading to a caloric deficit and weight loss.[1]

Inhibition of Fatty Acid Synthase (FASN)

A therapeutically significant secondary target of Orlistat is Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[8] FASN is notably overexpressed in many cancer types, where it provides lipids for membrane formation, energy storage, and signaling molecules, contributing to tumor growth and survival.[9] Orlistat irreversibly inhibits the thioesterase (TE) domain of FASN, blocking the release of newly synthesized fatty acids.[8][10] This inhibition leads to several anti-cancer effects:

  • Induction of Apoptosis: Depletion of fatty acids and accumulation of the substrate malonyl-CoA can induce cellular stress and trigger programmed cell death.[8]

  • Cell Cycle Arrest: FASN inhibition can cause arrest at the G1 phase of the cell cycle.

  • Downregulation of Oncogenic Signaling: FASN activity is linked to critical cancer-promoting pathways. Its inhibition by Orlistat has been shown to suppress the expression and activity of the Her2/neu (erbB-2) oncoprotein and interfere with the PI3K/AKT/mTOR signaling cascade.[11]

Quantitative Data: Comparative Lipase Inhibition by Orlistat Stereoisomers

The stereochemistry of Orlistat plays a critical role in its biological activity. A study by G. A. O'Doherty et al. synthesized all eight stereoisomers of Tetrahydrolipstatin (THL) and evaluated their inhibitory potency against porcine pancreatic lipase (PPL). The results demonstrate that while the natural/commercial configuration (THL) is the most potent, several other diastereomers retain significant inhibitory activity.[7]

Stereoisomer ConfigurationTrivial NameIC₅₀ (nM) against PPL[7]
(2S, 3S, 2'S, 5'S)THL (Orlistat) 4.0
(2R, 3R, 2'R, 5'R)ent-THL77
(2R, 3S, 2'S, 5'S)2-epi-THL8.0
(2S, 3R, 2'S, 5'S)3-epi-THL11
(2S, 3S, 2'R, 5'S)2'-epi-THL13
(2S, 3S, 2'S, 5'R)5'-epi-THL15
(2R, 3R, 2'S, 5'S)ent-220
(2R, 3S, 2'R, 5'S)2,3,2'-epi-THL930

Table 1: Comparative inhibitory concentrations (IC₅₀) of Tetrahydrolipstatin (THL) stereoisomers against porcine pancreatic lipase (PPL). The clinically approved Orlistat corresponds to the THL configuration.

Experimental Protocols

Pancreatic Lipase Inhibition Assay

This protocol is adapted from the methodology used to determine the IC₅₀ values in Table 1.

Objective: To determine the inhibitory potency of a compound against porcine pancreatic lipase (PPL) by measuring the hydrolysis of a chromogenic substrate.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) substrate

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., Orlistat stereoisomers)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PPL in Tris-HCl buffer. The optimal concentration should be determined empirically (e.g., 5.0 µ g/200 µL).

    • Prepare a stock solution of the substrate p-NPB in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Execution:

    • To each well of a 96-well plate, add 180 µL of Tris-HCl buffer.

    • Add 10 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.

    • Add 10 µL of the PPL enzyme solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the p-NPB substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The absorbance increase corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular FASN Inhibition Assay ([¹⁴C]Acetate Incorporation)

This protocol is used to quantify the de novo synthesis of fatty acids in intact cells and its inhibition by compounds like Orlistat.[8]

Objective: To measure the activity of the cellular fatty acid synthesis pathway by quantifying the incorporation of radiolabeled acetate into total cellular lipids.

Materials:

  • Cancer cell line of interest (e.g., PC-3, NUGC-3)

  • Cell culture medium (serum-free, defined)

  • Orlistat or other test compounds

  • [¹⁴C]acetate (radioisotope)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 2.5 x 10⁴ cells/well) in 24-well plates and allow them to adhere overnight.

    • Wash cells twice with PBS and replace the medium with a defined serum-free medium.

    • Add the test compound (Orlistat) at various concentrations to the wells. Include a vehicle control (e.g., ethanol).

    • Incubate cells with the compound for a predetermined time (e.g., 2 hours).

  • Radiolabeling:

    • Add 1 µCi of [¹⁴C]acetate to each well.

    • Incubate for an additional 2 hours to allow for the incorporation of the label into newly synthesized lipids.

  • Cell Harvesting and Lipid Extraction:

    • Remove the medium and wash the cells with PBS.

    • Harvest the cells by trypsinization.

    • Perform a total lipid extraction on the cell pellet using an appropriate solvent system (e.g., Folch or Bligh-Dyer method).

  • Quantification:

    • Transfer the lipid extract to a scintillation vial and evaporate the solvent.

    • Add scintillation fluid to the vial.

    • Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized lipids.

  • Data Analysis:

    • Normalize the CPM values to the protein content of a parallel well to account for differences in cell number.

    • Calculate the percentage of FASN inhibition at each compound concentration relative to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.[1][5]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, ECC-1)

  • Complete cell culture medium

  • Orlistat or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Orlistat in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[5]

  • MTT Incubation:

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

FASN_Signaling_Pathway cluster_FASN_Effect Orlistat Orlistat FASN Fatty Acid Synthase (FASN) Thioesterase Domain Orlistat->FASN Inhibits MalonylCoA Malonyl-CoA (Accumulates) FASN->MalonylCoA Consumes Palmitate Palmitate (Depleted) FASN->Palmitate Produces Proliferation Cell Proliferation & Survival FASN->Proliferation Inhibition Leads to Apoptosis Apoptosis FASN->Apoptosis Inhibition Induces PI3K PI3K Palmitate->PI3K Activates Pathway Her2 Her2/neu Oncogene Expression Palmitate->Her2 Supports Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Her2->Proliferation

Caption: FASN signaling pathway inhibited by Orlistat.

Experimental Workflow Diagrams

Lipase_Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Compound) plate 1. Add Buffer, Compound, and Lipase Enzyme to 96-well plate start->plate incubate 2. Pre-incubate at 37°C (15 min) plate->incubate react 3. Add p-NPB Substrate to initiate reaction incubate->react read 4. Measure Absorbance at 405 nm (Kinetic Read) react->read analyze 5. Calculate Reaction Rates & Determine IC₅₀ read->analyze

Caption: Workflow for the Pancreatic Lipase Inhibition Assay.

FASN_Assay_Workflow start Start: Seed cells in 24-well plate (Allow to adhere) treat 1. Treat cells with Orlistat (2 hours) start->treat label 2. Add [¹⁴C]Acetate (Incubate 2 hours) treat->label harvest 3. Harvest cells and perform total lipid extraction label->harvest count 4. Quantify radioactivity using Scintillation Counter harvest->count analyze 5. Normalize to protein content & Calculate % Inhibition count->analyze

Caption: Workflow for the Cellular FASN Inhibition Assay.

Conclusion

The dual-inhibitory action of Orlistat on both gastrointestinal lipases and fatty acid synthase provides a compelling basis for its therapeutic application beyond obesity management, particularly in oncology. The significant variation in lipase inhibition across its eight stereoisomers underscores the importance of stereochemistry in drug design and suggests that other isomers may warrant further investigation. While the approved (2S, 3S, 2'S, 5'S) configuration is the most potent lipase inhibitor, the anti-cancer effects are primarily driven by FASN inhibition. Future research should focus on comparative studies of FASN inhibition by all stereoisomers to determine if a more potent and selective anti-cancer agent can be developed from the Tetrahydrolipstatin scaffold. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore these potential therapeutic applications.

References

Methodological & Application

Application Note: Stereospecific Synthesis of (S,R,R,R)-Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orlistat, also known as (–)-tetrahydrolipstatin, is a potent inhibitor of pancreatic lipases and is widely used for the management of obesity.[1][2] Its therapeutic effect is derived from its specific stereochemistry, (S,R,R,R). The molecule features a β-lactone core, which is crucial for its biological activity, and four chiral centers that necessitate a highly controlled stereospecific synthesis.[1][3] This document outlines a detailed protocol for the enantioselective synthesis of (S,R,R,R)-Orlistat, focusing on a modern approach that utilizes asymmetric hydrogenation to establish key stereocenters efficiently. This method is suitable for large-scale preparation and offers excellent stereocontrol.[4][5]

The synthetic strategy hinges on the creation of a key chiral intermediate, methyl (R)-3-hydroxytetradeconoate, via asymmetric hydrogenation of a β-ketoester.[4][5] This intermediate is then elaborated through a series of steps including acylation, a Grignard reagent-promoted lactonization, diastereoselective reduction, and final coupling with N-formyl-(S)-leucine to yield the target molecule.[4][6]

Overall Synthetic Workflow

The following diagram illustrates the key transformations in the stereospecific synthesis of this compound.

Orlistat_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 Formation of β-Lactone and Final Product A Methyl 3-oxotetradecanoate B Methyl (R)-3-hydroxytetradecanoate A->B Asymmetric Hydrogenation C (R)-3-[(2-bromooctanoyl)oxy]tetradecanoate B->C Acylation D (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one C->D Grignard-promoted Cyclization E δ-lactone intermediate D->E Diastereoselective Reduction F β-lactone intermediate ((3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one) E->F Lactone Conversion G This compound F->G Esterification with N-formyl-(S)-leucine

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of the Key Dihydropyranone Intermediate

This part of the synthesis focuses on the construction of the chiral dihydropyranone, a crucial precursor to the β-lactone core of Orlistat.

1.1 Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This step establishes the first key stereocenter.

  • Reaction: Methyl 3-oxotetradecanoate is reduced to methyl (R)-3-hydroxytetradecanoate using a chiral diphosphineruthenium complex as a catalyst.[4]

  • Procedure:

    • To a solution of methyl 3-oxotetradecanoate in a suitable solvent (e.g., methanol), add a catalytic amount of a chiral ruthenium catalyst, such as one derived from a MeO-BIPHEP ligand.[4]

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

    • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

    • The crude methyl (R)-3-hydroxytetradecanoate is typically used in the next step without further purification.

1.2 Acylation of Methyl (R)-3-hydroxytetradecanoate

  • Reaction: The hydroxyl group of methyl (R)-3-hydroxytetradecanoate is acylated with 2-bromooctanoyl halide.[4]

  • Procedure:

    • Dissolve methyl (R)-3-hydroxytetradecanoate in an aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

    • Add a base (e.g., pyridine or triethylamine).

    • Slowly add 2-bromooctanoyl chloride or bromide to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-3-[(2-bromooctanoyl)oxy]tetradecanoate.

1.3 Grignard Reagent-Promoted Cyclization

  • Reaction: The bromo-diester undergoes an intramolecular cyclization promoted by a Grignard reagent to form the dihydropyranone ring.[4][5]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of tert-butylmagnesium chloride in tetrahydrofuran (THF).[5]

    • Simultaneously add a solution of (R)-3-[(2-bromooctanoyl)oxy]tetradecanoate in THF and the Grignard reagent solution to a small amount of THF at an elevated temperature (e.g., 60 °C).[5]

    • After the addition is complete, continue stirring at the same temperature until the reaction is complete.

    • Cool the reaction mixture and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic phase, filter, and concentrate. The crude product can be purified by crystallization to yield (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one as a single enantiomer.[4]

Part 2: Conversion to this compound

2.1 Diastereoselective Reduction of the Dihydropyranone

  • Reaction: The dihydropyranone intermediate is stereoselectively reduced to establish the correct relative configuration of the three stereocenters in the resulting δ-lactone.[5]

  • Procedure:

    • The dihydropyranone is subjected to heterogeneous hydrogenation.[5]

    • This step establishes the all-cis relative configuration of the three stereocenters.

2.2 Conversion of the δ-Lactone to the β-Lactone

  • Reaction: The δ-lactone is converted to the therapeutically active β-lactone core. This often involves a ring-opening followed by a ring-closing sequence.[6][7]

  • Procedure:

    • The δ-lactone undergoes a ring-opening reaction under alkaline conditions.[7]

    • The resulting hydroxy acid is then cyclized to form the β-lactone, (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one. This step is critical for forming the strained four-membered ring.

2.3 Esterification with N-formyl-(S)-leucine

  • Reaction: The final step is the esterification of the β-lactone intermediate with N-formyl-(S)-leucine to yield Orlistat.[6] This is often achieved under Mitsunobu conditions.[6]

  • Procedure:

    • Dissolve the β-lactone intermediate, N-formyl-(S)-leucine, and triphenylphosphine in an anhydrous aprotic solvent such as THF.

    • Cool the solution in an ice bath.

    • Slowly add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Concentrate the reaction mixture and purify the residue by column chromatography to afford this compound.

Data Presentation

The following table summarizes typical yields and stereoselectivities for the key steps in the synthesis of Orlistat.

StepStarting MaterialProductTypical Yield (%)StereoselectivityReference(s)
Asymmetric HydrogenationMethyl 3-oxotetradecanoateMethyl (R)-3-hydroxytetradecanoate>95>99% ee[4],[5]
Grignard-promoted Cyclization(R)-3-[(2-bromooctanoyl)oxy]tetradecanoate(R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one84Single enantiomer[5]
Diastereoselective HydrogenationDihydropyranone intermediateAll-cis δ-lactoneHighHigh diastereoselectivity (>98% ds)[6],[5]
Final Esterification (Mitsunobu)β-lactone intermediateThis compoundGoodStereospecific[6]

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and critical control points in the synthesis.

Logical_Flow cluster_input Starting Materials cluster_process Key Synthetic Stages cluster_output Final Product SM1 Methyl 3-oxotetradecanoate P1 Asymmetric Hydrogenation (Establishes C'5 Stereocenter) SM1->P1 SM2 2-Bromooctanoyl halide P2 Acylation & Cyclization (Forms Dihydropyranone Core) SM2->P2 SM3 N-formyl-(S)-leucine P5 Final Coupling (Introduces Leucine Side Chain) SM3->P5 P1->P2 P3 Diastereoselective Reduction (Sets C'2 and C'3 Stereocenters) P2->P3 P4 β-Lactone Formation (Key Pharmacophore) P3->P4 P4->P5 FP This compound P5->FP

Caption: Critical stages in Orlistat synthesis.

References

Chiral HPLC Method for the Separation of Orlistat Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases and is widely used in the management of obesity. The molecule possesses multiple chiral centers, leading to the existence of several stereoisomers. While the desired therapeutic effect is attributed to one specific stereoisomer, the others may have different pharmacological activities or be considered impurities. Therefore, the development of robust analytical methods for the chiral separation and quantification of Orlistat stereoisomers is crucial for drug quality control, stability studies, and pharmacokinetic assessments. This document provides a detailed application note and protocol for the chiral separation of Orlistat stereoisomers using High-Performance Liquid Chromatography (HPLC).

The primary challenge in the analysis of stereoisomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the most effective technique for their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity and are frequently employed for resolving a wide range of chiral compounds.

This application note details a normal-phase HPLC (NP-HPLC) method utilizing an amylose-based CSP for the separation of an Orlistat stereoisomer.

Experimental Protocols

This section outlines the detailed methodology for the chiral separation of Orlistat stereoisomers using a Chiral Pack IA column.

Materials and Reagents

  • Orlistat reference standard and stereoisomer standards

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Methanol (HPLC grade) for sample dissolution (if necessary)

  • Water (deionized or HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

A normal-phase HPLC method was developed and validated for the quantitative determination of the Orlistat SSRR impurity in Orlistat dosage forms.[1]

ParameterCondition
Chiral Stationary Phase Chiral Pack IA, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropyl alcohol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 205 nm
Injection Volume 10 µL (typical, can be optimized)

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Orlistat and its stereoisomer reference standards in the mobile phase or a suitable solvent (e.g., a mixture of n-hexane and isopropyl alcohol) to obtain a known concentration.

  • Sample Solution (for drug substance): Accurately weigh and dissolve the Orlistat drug substance in the mobile phase to achieve a target concentration.

  • Sample Solution (for dosage forms): Crush a representative number of capsules or tablets. Extract the powder with a known volume of a suitable solvent, sonicate to ensure complete dissolution of the active ingredient, and filter through a 0.45 µm syringe filter before injection.

Analytical Procedure

  • Equilibrate the Chiral Pack IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at 205 nm.

  • Identify the peaks of Orlistat and its stereoisomers based on the retention times obtained from the standard solution.

  • Quantify the stereoisomers using the peak area responses.

Data Presentation

The following table summarizes the expected chromatographic parameters based on the described method.

CompoundRetention Time (approx.)
Orlistat5 min
SSRR IsomerVaries (well-separated from Orlistat)

Note: The exact retention time of the SSRR isomer may vary depending on the specific system and conditions. Complete separation was achieved within an overall analytical run time of approximately 45 minutes.[1]

Method Development and Optimization Workflow

The development of a chiral HPLC method is a systematic process. The following diagram illustrates a logical workflow for establishing a suitable separation method for Orlistat stereoisomers.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Start Define Analytical Goal: Separate Orlistat Stereoisomers CSP_Selection Select Chiral Stationary Phases (CSPs) (e.g., Amylose-based, Cellulose-based) Start->CSP_Selection MP_Selection Select Mobile Phase Modes (Normal Phase, Polar Organic, Reversed Phase) CSP_Selection->MP_Selection MP_Composition Optimize Mobile Phase Composition (Solvent Ratios, Additives) MP_Selection->MP_Composition Flow_Rate Optimize Flow Rate MP_Composition->Flow_Rate Temperature Optimize Column Temperature Flow_Rate->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Chiral HPLC Method Robustness->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The provided application note and protocol describe a robust and reliable normal-phase HPLC method for the chiral separation of Orlistat stereoisomers using a Chiral Pack IA stationary phase. This method is suitable for the quality control of Orlistat in both bulk drug substance and finished pharmaceutical products. The detailed workflow for method development offers a systematic approach for researchers and scientists to establish and validate chiral separation methods for complex molecules like Orlistat. Further studies could explore the use of other polysaccharide-based chiral stationary phases, such as those with cellulose backbones, or investigate alternative chromatographic modes like supercritical fluid chromatography (SFC) to potentially achieve faster and more efficient separations.

References

Application Note: LC-MS/MS Quantification of (S,R,R,R)-Orlistat in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the digestion of dietary fats.[1][2] By preventing the hydrolysis of triglycerides, Orlistat reduces the absorption of dietary fats, leading to a caloric deficit that can aid in weight management.[1][3] The chemical structure of Orlistat, (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, contains four chiral centers, allowing for the existence of multiple stereoisomers.[3] The active pharmaceutical ingredient is the (S,S,S,S)-diastereomer. The (S,R,R,R)-diastereomer is a potential impurity or related substance that may require accurate quantification in biological samples for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the quantification of (S,R,R,R)-Orlistat in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action

Orlistat exerts its therapeutic effect locally within the gastrointestinal tract. It forms a covalent bond with the serine residue at the active site of gastric and pancreatic lipases, rendering the enzymes inactive.[3] This inhibition prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.[3] Consequently, undigested fats are excreted from the body, contributing to weight management.[1][3]

cluster_lumen Gastrointestinal Lumen cluster_absorption Intestinal Absorption Dietary Triglycerides Dietary Triglycerides Lipases Lipases Dietary Triglycerides->Lipases Hydrolysis Excreted Triglycerides Excreted Triglycerides Dietary Triglycerides->Excreted Triglycerides No Hydrolysis Inactive Lipase-Orlistat Complex Inactive Lipase-Orlistat Complex Lipases->Inactive Lipase-Orlistat Complex Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Lipases->Free Fatty Acids & Monoglycerides Orlistat Orlistat Orlistat->Lipases Inhibition Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption

Caption: Mechanism of Orlistat action in the gastrointestinal lumen.

Experimental Protocols

This protocol outlines a method for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Orlistat-d5 (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction procedure is recommended for the isolation of Orlistat from plasma samples.

start Plasma Sample (250 µL) add_is Add Internal Standard (e.g., Orlistat-d5) start->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate (5 mL) vortex1->add_ea vortex2 Vortex add_ea->vortex2 centrifuge Centrifuge (e.g., 4500 rpm, 30 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (250 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for sample preparation by liquid-liquid extraction.

Protocol Steps:

  • To 250 µL of plasma in a polypropylene tube, add the internal standard solution.[4]

  • Vortex the sample for 30 seconds.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.[4]

  • Centrifuge the sample at 4500 rpm for 30 minutes to separate the organic and aqueous layers.[4]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 250 µL of the mobile phase.[4]

  • Vortex briefly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis

For the specific quantification of the this compound diastereomer, a chiral chromatographic separation is necessary.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Conditions
LC System Agilent 1260 series HPLC system or equivalent[5]
Column Chiral Pack IA, 250 mm × 4.6 mm, 5 µm[6]
Mobile Phase n-Hexane and Isopropyl alcohol (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 25°C
Autosampler Temp 10°C[5]
MS System API 3200 mass spectrometer or equivalent[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 496.4 → 142.08[7][8] Orlistat-d5 (IS): m/z 501.3 → 147.07[7][8]
Collision Energy Optimized for specific instrument (e.g., 25 eV)[5]
Source Temp. 300°C[9]
Capillary Voltage 4.5 kV[9]

Note: The fragmentation pattern for this compound is assumed to be identical to the (S,S,S,S) diastereomer. This should be confirmed with a reference standard.

4. Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS quantification of Orlistat in human plasma. These values are based on published methods for the active diastereomer and should be validated for the (S,R,R,R)-diastereomer.

Table 2: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range1.2 - 392.0 ng/mL[7][8]
Correlation Coefficient (r²)> 0.999[7]
Lower Limit of Quantification (LLOQ)1.2 ng/mL[7]

Table 3: Accuracy and Precision

Quality ControlConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1.2< 15< 1585 - 115
Low QC (LQC)6.0< 15< 1585 - 115
Medium QC (MQC)196.0< 15< 1585 - 115
High QC (HQC)290.0< 15< 1585 - 115
Data adapted from a representative study.[7]

Table 4: Recovery and Matrix Effect

Quality ControlMean Extraction Recovery (%)
LQC103.62[5]
MQC96.14[5]
HQC95.73[5]

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using LC-MS/MS. The method involves a straightforward liquid-liquid extraction followed by a sensitive and specific LC-MS/MS analysis with chiral separation. The provided method parameters and validation data serve as a robust starting point for researchers in drug development and clinical research requiring the accurate measurement of this Orlistat diastereomer.

References

Application Notes and Protocols for Pancreatic Lipase Inhibition Assay Using (S,R,R,R)-Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into absorbable free fatty acids and monoglycerols. Inhibition of this enzyme is a key therapeutic strategy for managing obesity. Orlistat, a potent and irreversible inhibitor of pancreatic and gastric lipases, is an FDA-approved drug for weight management.[1][2][3] It acts by forming a covalent bond with the serine residue in the active site of these lipases.[1][4][5] This document provides a detailed protocol for an in vitro pancreatic lipase inhibition assay using (S,R,R,R)-Orlistat as a reference compound. The assay is based on the spectrophotometric measurement of the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB).

Mechanism of Action

Orlistat functions as a specific and potent inhibitor of gastric and pancreatic lipases.[1][4] Its mechanism involves the formation of a stable, covalent bond with the serine residue (e.g., Ser152) located at the active site of the lipase.[5][6] This acylation of the active site serine residue renders the enzyme inactive, thereby preventing the hydrolysis of dietary triglycerides.[5] Consequently, undigested fats are excreted from the body, leading to a reduction in caloric intake.[1][4]

cluster_0 Mechanism of Pancreatic Lipase Inhibition by Orlistat Dietary_Triglycerides Dietary Triglycerides Hydrolysis Hydrolysis Dietary_Triglycerides->Hydrolysis Excretion Excretion of Undigested Triglycerides Dietary_Triglycerides->Excretion No Hydrolysis Pancreatic_Lipase Active Pancreatic Lipase (with Serine Active Site) Pancreatic_Lipase->Hydrolysis Inactive_Complex Inactive Lipase-Orlistat Covalent Complex Pancreatic_Lipase->Inactive_Complex Free_Fatty_Acids_Monoglycerides Free Fatty Acids & Monoglycerides Hydrolysis->Free_Fatty_Acids_Monoglycerides Absorption Absorption in Small Intestine Free_Fatty_Acids_Monoglycerides->Absorption Orlistat This compound Orlistat->Inactive_Complex Covalent Bonding to Serine Active Site Inactive_Complex->Hydrolysis Inhibition

Mechanism of Pancreatic Lipase Inhibition by Orlistat

Data Presentation

The results of the pancreatic lipase inhibition assay are typically expressed as the percentage of inhibition and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity.

Table 1: Pancreatic Lipase Inhibition by this compound

Orlistat Concentration (µg/mL)Absorbance at 405 nm (Mean ± SD)% Inhibition
0 (Control)0.850 ± 0.0250
0.010.680 ± 0.02120.0
0.050.442 ± 0.01848.0
0.10.298 ± 0.01565.0
0.50.128 ± 0.01085.0
1.00.060 ± 0.00892.9
IC50 (µg/mL) ~0.055

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocol

This protocol is adapted from established methods for determining pancreatic lipase inhibitory activity using p-nitrophenyl butyrate (p-NPB) as a substrate.[7][8] The hydrolysis of p-NPB by lipase produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[7][9]

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL, Type II)

  • This compound

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (100 mM, pH 7.0, containing 5 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Reagents:

    • PPL Solution: Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in Tris-HCl buffer.

    • Orlistat Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in DMSO.

    • Working Orlistat Solutions: Prepare serial dilutions of the Orlistat stock solution in Tris-HCl buffer to achieve the desired final concentrations.

    • p-NPB Substrate Solution: Prepare a 10 mM solution of p-NPB in dimethyl formamide.

  • Assay Protocol:

    • Add 160 µL of Tris-HCl buffer to each well of a 96-well microplate.

    • Add 20 µL of the Orlistat working solutions (or vehicle control) to the respective wells.

    • Add 20 µL of the PPL solution to each well and mix gently.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPB substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to record the absorbance every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per minute).

    • The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the control (enzyme + buffer + substrate)

      • A_sample = Absorbance of the sample (enzyme + inhibitor + substrate)

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_1 Experimental Workflow for Pancreatic Lipase Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - Pancreatic Lipase Solution - Orlistat Solutions - p-NPB Substrate Start->Reagent_Prep Plate_Setup Add Buffer, Orlistat/Control, and Lipase to 96-well Plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Start Add p-NPB Substrate to Initiate Reaction Pre_incubation->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic Reading) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Pancreatic Lipase Inhibition Assay

Conclusion

This protocol provides a reliable and reproducible method for assessing the inhibitory activity of compounds against pancreatic lipase, using this compound as a positive control. The detailed methodology and data presentation format are intended to support researchers in the discovery and development of new anti-obesity agents. Adherence to the specified conditions is crucial for obtaining accurate and consistent results.

References

Determining the Potency of (S,R,R,R)-Orlistat: A Protocol for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the specific stereoisomer of Orlistat, (S,R,R,R)-Orlistat. These protocols are designed for researchers, scientists, and drug development professionals working to characterize the inhibitory activity of this compound against its primary targets: pancreatic lipase and fatty acid synthase (FAS).

Orlistat, a potent inhibitor of lipases, is a widely used anti-obesity drug.[1] It functions by forming a covalent bond with the active site of gastric and pancreatic lipases, thereby preventing the hydrolysis of dietary triglycerides.[1][2] Beyond its effects on lipid absorption, Orlistat has also been identified as an inhibitor of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells, highlighting its potential as an anti-cancer agent.[3][4]

The following protocols for pancreatic lipase and fatty acid synthase inhibition assays are based on established methods for Orlistat and can be adapted to determine the IC50 of the (S,R,R,R) stereoisomer.

Quantitative Data Summary

The inhibitory potency of Orlistat varies depending on the target enzyme and the specific assay conditions. The following table summarizes reported IC50 values for Orlistat against pancreatic lipase and fatty acid synthase from various studies. It is important to note that these values are for the commercially available stereoisomer of Orlistat.

Target EnzymeSubstrateAssay ConditionsReported IC50
Porcine Pancreatic Lipasep-Nitrophenyl Butyrate (PNPB)pH 7.4, 37°C6.14 - 8.43 µg/mL
Porcine Pancreatic Lipase4-Methylumbelliferyl Oleate (4-MU Oleate)-0.22 µg/mL[5]
Human Pancreatic Lipase-Duodenal Juice122 ng/mL[7]
Fatty Acid Synthase (FAS)[¹⁴C]acetatePC-3 cells~30 µM (for ~75% inhibition)[8]
Fatty Acid Synthase (FAS)-Goat Mammary Epithelial Cells>15 µM

Experimental Protocols

Protocol 1: Determination of IC50 for Pancreatic Lipase Inhibition

This protocol describes an in vitro assay to determine the IC50 of this compound against porcine pancreatic lipase using a chromogenic substrate.

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • This compound

  • p-Nitrophenyl Palmitate (pNPP) or a similar chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium deoxycholate

  • Isopropanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

  • Orlistat (commercial grade, as a positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a series of dilutions to be tested.

    • Prepare the substrate solution of pNPP in isopropanol.

    • Prepare the assay buffer: Tris-HCl buffer containing sodium deoxycholate.

  • Assay Protocol:

    • To each well of a 96-well plate, add the assay buffer.

    • Add varying concentrations of the this compound solution to the respective wells. Include a positive control (commercial Orlistat) and a negative control (solvent only).

    • Add the pancreatic lipase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 405-415 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader. The rate of p-nitrophenol formation is proportional to lipase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a suitable software to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Determination of IC50 for Fatty Acid Synthase (FAS) Inhibition

This protocol outlines a cell-based assay to measure the inhibition of fatty acid synthesis by this compound.

Materials and Reagents:

  • Cancer cell line with high FAS expression (e.g., PC-3, MCF-7)

  • This compound

  • Cell culture medium and supplements

  • [¹⁴C]-acetate (radiolabeled precursor)

  • Scintillation cocktail and scintillation counter

  • Orlistat (commercial grade, as a positive control)

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line to a suitable confluency in multi-well plates.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a positive control (commercial Orlistat) and a negative control (solvent only).

  • Metabolic Labeling:

    • Following the treatment period, add [¹⁴C]-acetate to each well and incubate for a defined time (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.

  • Lipid Extraction and Measurement:

    • After incubation, wash the cells with PBS and lyse them.

    • Extract the total lipids from the cell lysates using a suitable solvent system (e.g., chloroform:methanol).

    • Separate the fatty acid fraction from other lipids using thin-layer chromatography (TLC) or another appropriate method.

    • Quantify the amount of incorporated [¹⁴C]-acetate in the fatty acid fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock & Dilutions incubation Incubate Enzyme with Inhibitor prep_inhibitor->incubation prep_enzyme Prepare Enzyme Solution (Lipase or FAS) prep_enzyme->incubation prep_substrate Prepare Substrate Solution reaction Initiate & Monitor Reaction prep_substrate->reaction prep_cells Culture Cells (for FAS assay) prep_cells->incubation FAS Assay incubation->reaction Lipase Assay labeling Metabolic Labeling with [14C]-acetate (FAS) incubation->labeling FAS Assay calc_rate Calculate Reaction Rates reaction->calc_rate labeling->calc_rate Quantify radioactivity calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Orlistat's Effect on Cellular Signaling Pathways

G Orlistat's Effect on Cellular Signaling Pathways cluster_orlistat cluster_pathways Downstream Signaling Pathways orlistat Orlistat lipase Pancreatic Lipase orlistat->lipase inhibits fas Fatty Acid Synthase (FAS) orlistat->fas inhibits akt_mtor Akt/mTOR/p70S6K Pathway fas->akt_mtor affects nfkb NF-κB Pathway fas->nfkb affects apoptosis Apoptosis akt_mtor->apoptosis regulates cell_cycle Cell Cycle Arrest akt_mtor->cell_cycle regulates nfkb->apoptosis regulates

Caption: Orlistat inhibits key enzymes, affecting downstream signaling pathways.

References

Application Note: Development and Validation of an Analytical Method for (S,R,R,R)-Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orlistat is a potent inhibitor of gastric and pancreatic lipases, prescribed for obesity management. It functions by reducing the absorption of dietary fats. The Orlistat molecule possesses four chiral centers, leading to the possibility of 16 stereoisomers. The therapeutic efficacy and safety of a chiral drug can be highly dependent on the stereochemical configuration of the molecule. Therefore, it is crucial to have a validated analytical method to separate and quantify specific stereoisomers, such as (S,R,R,R)-Orlistat, which may be present as an impurity or a related substance in the drug product.

This application note details a validated Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method for the quantitative determination of the this compound diastereomer. The method is suitable for the quality control of Orlistat in pharmaceutical dosage forms.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Orlistat_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc NP-HPLC Analysis cluster_data Data Analysis Sample Orlistat Dosage Form Extraction Extraction with Mobile Phase Sample->Extraction Standard Reference Standard (this compound) Dilution Serial Dilution Standard->Dilution Injection Inject into NP-HPLC System Extraction->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 205 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Figure 1: Experimental workflow for the analysis of this compound.

Methodology

Materials and Reagents
  • Reference Standard: this compound

  • Orlistat drug substance/product for testing

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

Instrumentation and Chromatographic Conditions

A validated Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method with UV detection is employed for the determination of the this compound impurity in Orlistat dosage forms.[1] An isocratic separation is achieved using a polysaccharide-based chiral stationary phase, which provides the necessary selectivity for separating the diastereomers.[1]

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak IA (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase n-Hexane and Isopropyl alcohol (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 205 nm[1]
Injection Volume 20 µL (Typical)
Column Temperature Ambient
Run Time Sufficient to allow for the elution of all relevant peaks
Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase (n-Hexane:IPA, 70:30 v/v) to obtain a stock solution of a known concentration.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Solution Preparation:

  • Take a representative sample of the Orlistat drug product (e.g., powder from capsules).

  • Accurately weigh an amount of the sample equivalent to a target concentration of Orlistat.

  • Disperse the sample in a volumetric flask with a portion of the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The chromatograms of a blank (mobile phase), a placebo sample, the this compound standard, and a spiked sample should be compared to demonstrate the absence of interference at the retention time of the this compound peak.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The linearity should be evaluated over a specified range.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be minimal
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte should be calculated.

Concentration LevelAcceptance Criteria for Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): The precision of the method is determined by injecting a standard solution of this compound six times on the same day.

  • Intermediate Precision (Inter-day precision): The precision is determined by analyzing the same sample on different days, by different analysts, or with different equipment.

Precision TypeAcceptance Criteria for %RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Slope
Y-intercept

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%
100%
120%

Table 3: Precision Data

ParameterPeak Area (n=6)Mean Peak AreaStandard Deviation%RSD
Repeatability
Intermediate Precision

Logical Relationship of Method Development

The development of this analytical method follows a logical progression from understanding the analytical challenge to the final validated protocol.

Method_Development_Logic cluster_problem Analytical Problem cluster_strategy Methodology Strategy cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) cluster_application Application Problem Need to quantify This compound diastereomer Strategy Select a chiral separation technique (NP-HPLC) Problem->Strategy CSP Choose a suitable Chiral Stationary Phase (Chiralpak IA) Strategy->CSP MobilePhase Optimize Mobile Phase (n-Hexane:IPA ratio) CSP->MobilePhase DetectionParams Set Detection Wavelength (205 nm) MobilePhase->DetectionParams Specificity Specificity DetectionParams->Specificity Linearity Linearity DetectionParams->Linearity Accuracy Accuracy DetectionParams->Accuracy Precision Precision DetectionParams->Precision LOD_LOQ LOD/LOQ DetectionParams->LOD_LOQ Application Routine Quality Control of Orlistat Dosage Forms Specificity->Application Linearity->Application Accuracy->Application Precision->Application LOD_LOQ->Application

Figure 2: Logical flow of the analytical method development for this compound.

Conclusion

The described NP-HPLC method provides a reliable and robust approach for the separation and quantification of the this compound diastereomer in pharmaceutical formulations. The use of a polysaccharide-based chiral stationary phase is key to achieving the necessary selectivity. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control, contributing to the overall safety and efficacy of Orlistat drug products.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Orlistat Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of Orlistat diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of Orlistat diastereomers important?

A1: Orlistat has multiple chiral centers, leading to the potential for different stereoisomers, including diastereomers.[1][2][3] Different stereoisomers of a drug can have varied pharmacological and toxicological profiles. Regulatory bodies often require the characterization and quantification of all stereoisomers to ensure the safety and efficacy of a pharmaceutical product. Therefore, a robust analytical method to separate and quantify these diastereomers is crucial for quality control and regulatory compliance.

Q2: What are the common challenges in the chiral separation of Orlistat diastereomers?

A2: Common challenges include:

  • Poor Resolution: Inadequate separation between the diastereomeric peaks.

  • Peak Tailing or Fronting: Asymmetrical peak shapes that can affect accurate integration and quantification.

  • Peak Splitting: The appearance of a single peak as two or more smaller peaks.[4][5]

  • Low Sensitivity: Difficulty in detecting and quantifying low levels of diastereomeric impurities.

  • Method Robustness: Lack of reproducibility of the separation under slightly varied conditions.

Q3: Can I use a standard achiral column for separating Orlistat diastereomers?

A3: Since diastereomers have different physicochemical properties, it is sometimes possible to separate them on a conventional achiral stationary phase.[6][7] However, achieving adequate resolution can be challenging. Chiral stationary phases (CSPs) often provide better selectivity for stereoisomers and are generally recommended for robust diastereomer separations.[8]

Q4: What type of chiral stationary phase (CSP) is suitable for Orlistat diastereomers?

A4: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and have shown success in separating a wide range of chiral compounds.[9] These can be a good starting point for method development for Orlistat diastereomers. The selection of the specific CSP will depend on the mobile phase conditions and the specific diastereomers being separated.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Diastereomer Peaks

This is one of the most common issues in chiral chromatography. The following steps can be taken to improve the resolution.

Troubleshooting Workflow:

PoorResolution Start Poor or No Resolution OptimizeMP Optimize Mobile Phase Start->OptimizeMP ChangeSP Change Stationary Phase OptimizeMP->ChangeSP If no improvement Resolved Resolution Achieved OptimizeMP->Resolved If successful AdjustTemp Adjust Temperature ChangeSP->AdjustTemp If no improvement ChangeSP->Resolved If successful CheckFlowRate Check Flow Rate AdjustTemp->CheckFlowRate If no improvement AdjustTemp->Resolved If successful CheckFlowRate->Resolved If successful

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Mobile Phase Optimization:

    • Solvent Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) is critical. Systematically vary the percentage of the organic modifier. A lower percentage of the polar solvent generally increases retention and may improve resolution.

    • Additive Selection: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly alter selectivity. Given Orlistat's structure, a neutral or slightly acidic mobile phase is a reasonable starting point.

  • Stationary Phase Selection:

    • If mobile phase optimization is unsuccessful, the chosen chiral stationary phase (CSP) may not be suitable.

    • Consider screening different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).

  • Temperature Adjustment:

    • Lowering the column temperature can sometimes enhance resolution by increasing the interaction between the analytes and the stationary phase. Conversely, in some cases, increasing the temperature can improve peak shape and efficiency.

  • Flow Rate Reduction:

    • Decreasing the flow rate can lead to better resolution by allowing more time for the diastereomers to interact with the stationary phase.

Quantitative Data Example (Hypothetical):

ParameterCondition 1Condition 2 (Optimized)
Mobile Phase Hexane:Isopropanol (90:10 v/v)Hexane:Isopropanol (95:5 v/v)
Resolution (Rs) 0.81.6
Peak 1 Retention Time (min) 5.28.1
Peak 2 Retention Time (min) 5.59.0
Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can lead to inaccurate quantification.

Troubleshooting Workflow:

PeakTailing Start Peak Tailing/Fronting CheckColumn Check Column Health Start->CheckColumn AdjustMP Adjust Mobile Phase Additive CheckColumn->AdjustMP If column is OK SymmetricPeak Symmetric Peak Achieved CheckColumn->SymmetricPeak If successful SampleOverload Check for Sample Overload AdjustMP->SampleOverload If no improvement AdjustMP->SymmetricPeak If successful SolventMismatch Check Sample Solvent SampleOverload->SolventMismatch If not overloaded SampleOverload->SymmetricPeak If successful SolventMismatch->SymmetricPeak If successful

Caption: Troubleshooting workflow for peak asymmetry.

Detailed Steps:

  • Column Health:

    • A deteriorating column can cause peak tailing. Check the column's performance with a standard compound. If the performance is poor, consider regenerating or replacing the column.[4]

  • Mobile Phase Additives:

    • Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of a competing agent to the mobile phase (e.g., a mild acid or base) can block these active sites and improve peak shape.

  • Sample Overload:

    • Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.

  • Sample Solvent:

    • The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Quantitative Data Example (Hypothetical):

ParameterCondition 1Condition 2 (Optimized)
Mobile Phase Additive None0.1% Trifluoroacetic Acid (TFA)
Tailing Factor 2.11.1
Issue 3: Peak Splitting

The appearance of a single peak as two or more distinct peaks can be perplexing.

Troubleshooting Workflow:

PeakSplitting Start Peak Splitting CheckConnections Check for Leaks/Dead Volume Start->CheckConnections ColumnVoid Inspect Column for Voids CheckConnections->ColumnVoid If connections are good SinglePeak Single Peak Restored CheckConnections->SinglePeak If successful SolventEffect Check Sample Solvent vs. Mobile Phase ColumnVoid->SolventEffect If no void ColumnVoid->SinglePeak If successful Coelution Consider Co-eluting Impurity SolventEffect->Coelution If solvent is compatible SolventEffect->SinglePeak If successful Coelution->SinglePeak If resolved

Caption: Troubleshooting workflow for peak splitting.

Detailed Steps:

  • System Integrity:

    • Ensure all fittings and connections are secure and there are no leaks. Dead volume in the system can cause peak splitting.[10]

  • Column Void:

    • A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[5][11] This may require column replacement.

  • Sample Solvent and Mobile Phase Incompatibility:

    • If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can cause the peak to split.[10] Ensure the sample solvent is compatible with the mobile phase.

  • Co-eluting Impurity:

    • What appears to be a split peak might be two closely eluting compounds.[5] To test this, slightly change the mobile phase composition; if the two parts of the peak separate further or merge, it is likely two different compounds.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Orlistat Diastereomer Separation

This protocol provides a starting point for developing a chiral separation method for Orlistat diastereomers.

ParameterRecommended Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve Orlistat in the mobile phase to a concentration of 1 mg/mL.

Method Development Notes:

  • The ratio of hexane to isopropanol is the most critical parameter to adjust for optimizing resolution.

  • If resolution is insufficient, consider other alcohol modifiers like ethanol.

  • If peak tailing is observed, the addition of 0.1% TFA to the mobile phase may improve peak shape.

Protocol 2: Column Regeneration for Polysaccharide-Based CSPs

If a column's performance degrades (e.g., loss of resolution, increased backpressure, peak tailing), a regeneration procedure can be attempted for immobilized polysaccharide-based columns. Note: Do not perform this on coated chiral columns as it will cause irreversible damage. [4]

  • Flush with Isopropanol: Flush the column with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush with Ethyl Acetate: Flush with 100% ethyl acetate for 30 minutes.

  • Flush with Dichloromethane (DCM): Flush with 100% DCM for 30 minutes.

  • Return to Isopropanol: Flush again with 100% isopropanol for 30 minutes.

  • Equilibrate with Mobile Phase: Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.

References

Technical Support Center: Optimizing (S,R,R,R)-Orlistat Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (S,R,R,R)-Orlistat. The information is designed to help optimize reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereocenters in Orlistat, and which synthetic steps are key to controlling them?

A1: Orlistat, also known as (–)-tetrahydrolipstatin, has four stereocenters. The desired stereoisomer is this compound. The key synthetic steps for establishing these stereocenters are:

  • Asymmetric hydrogenation of a β-keto ester to establish the (R)-hydroxyl group.

  • Diastereoselective aldol condensation or alkylation to introduce the hexyl side chain with the correct (R) configuration.

  • Stereoselective reduction of a ketone or cyclization to form the β-lactone ring with the desired (S,S) configuration at the C2 and C3 positions of the oxetanone ring.

  • Coupling with (S)-N-formylleucine.

Q2: What are the main synthetic strategies for producing enantiomerically pure Orlistat?

A2: Two primary strategies are employed:

  • Chiral Resolution: This "first-generation" approach involves the synthesis of a racemic mixture of a key intermediate, followed by resolution to isolate the desired enantiomer. For example, a racemic all-cis δ-lactone can be resolved using a chiral amine like (S)-phenylethylamine.[1]

  • Asymmetric Synthesis: This "second-generation" strategy introduces chirality early in the synthesis, avoiding a late-stage resolution and improving overall efficiency. A key step is the asymmetric hydrogenation of a β-ketoester to produce an enantiomerically pure hydroxyester intermediate.[1]

Q3: What are common sources of impurities in Orlistat synthesis?

A3: Impurities can arise from several sources, including:

  • Incomplete reactions: Residual starting materials or intermediates.

  • Side reactions: Formation of diastereomers or other by-products.

  • Solvent residues: Incomplete removal of solvents used during the synthesis and purification steps.[2]

  • Reagent-derived impurities: By-products from the alkanoylating agent used in the final N-formylation step.[3]

Troubleshooting Guides

Low Yield in Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

Problem: The asymmetric hydrogenation of methyl 3-oxotetradecanoate to methyl (R)-3-hydroxytetradecanoate is showing low yield and/or low enantioselectivity.

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the use of a highly active and selective catalyst system. Ruthenium-based catalysts with chiral diphosphine ligands (e.g., (R)-MeO-BIPHEP) are effective.[1] Prepare the catalyst in situ if necessary and ensure anhydrous and anaerobic conditions to prevent catalyst deactivation.
Substrate Quality The purity of the methyl 3-oxotetradecanoate substrate is crucial. Impurities can act as catalyst poisons. Purify the substrate by distillation or chromatography before use.
Hydrogen Gas Quality Use high-purity hydrogen gas. Trace amounts of oxygen or other impurities can deactivate the catalyst.
Reaction Conditions Optimize hydrogen pressure, temperature, and reaction time. Higher pressures and longer reaction times may improve conversion but can also lead to side reactions if not optimized.
Solvent Choice The choice of solvent can significantly impact catalyst activity and selectivity. Methanol is a commonly used solvent for this reaction.[3] Ensure the solvent is anhydrous.
Poor Diastereoselectivity in Aldol Condensation/Alkylation

Problem: The introduction of the hexyl side chain via aldol condensation or alkylation results in a mixture of diastereomers, leading to low yield of the desired (S,R,R,R) precursor.

Potential Cause Troubleshooting Suggestion
Reaction Temperature The diastereoselectivity of the aldol reaction is often highly temperature-dependent. Lowering the reaction temperature (e.g., to -78°C) can significantly improve the diastereomeric ratio.[4]
Choice of Base and Lewis Acid In aldol reactions, the choice of base (e.g., n-BuLi/diisopropylamine) and Lewis acid (e.g., boron or titanium-based) is critical for stereocontrol.[5] For alkylations, the choice of base and additives like HMPA can influence stereoselectivity.[4]
Chiral Auxiliary The use of a chiral auxiliary can effectively control the stereochemical outcome of the reaction.
Order of Reagent Addition The order and rate of addition of reagents can impact the formation of the desired enolate and the subsequent reaction stereoselectivity.
Low Yield or Incorrect Stereochemistry in β-Lactone Formation

Problem: The formation of the β-lactone ring, a critical step, is either inefficient or yields the incorrect diastereomer.

Potential Cause Troubleshooting Suggestion
Cyclization Conditions For cyclization of a hydroxy acid, the choice of activating agent (e.g., TsCl in pyridine) and reaction temperature are crucial.[3] The reaction should be run at a low temperature (e.g., 0°C) to favor the desired intramolecular reaction.
Stereochemistry of the Precursor The stereocenters in the acyclic precursor must be correctly established to yield the desired (S,S) configuration in the β-lactone ring. Verify the stereochemical purity of the starting material.
Side Reactions Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or other by-products. Running the reaction at high dilution can favor the intramolecular pathway.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

Catalyst SystemSubstrate/Catalyst RatioTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
[RuCl(p-cymene)((R)-MeO-BIPHEP)]Cl5,00080802>9999.2
[RuBr₂((R)-BINAP)]1,0001001001210098
Raney Nickel (modified with tartaric acid)N/A10010016>9585-90

Data compiled from multiple sources for illustrative comparison.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

This protocol is based on a second-generation synthesis approach for an enantiomerically pure intermediate.[1]

  • Catalyst Preparation (in situ): In a glovebox, charge a pressure reactor with [RuCl(p-cymene)((R)-MeO-BIPHEP)]Cl and anhydrous methanol.

  • Reaction Setup: Add a solution of methyl 3-oxotetradecanoate in anhydrous methanol to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 80 bar. Heat the reaction mixture to 80°C and stir for 2 hours.

  • Work-up: After cooling to room temperature and venting the hydrogen, concentrate the reaction mixture under reduced pressure. The resulting crude methyl (R)-3-hydroxytetradecanoate can be purified by chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Formation of the β-Lactone via Intramolecular Cyclization

This protocol describes the cyclization of a hydroxy acid to form the β-lactone ring.[3]

  • Reaction Setup: Dissolve the (2S, 3S, 5R)-2-hexyl-3-hydroxy-5-(protected)-hexadecanoic acid in pyridine and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in pyridine to the cooled solution.

  • Reaction: Stir the mixture at 0°C for 20 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-lactone.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Asymmetric Hydrogenation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Alkylation/Aldol cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization cluster_intermediate3 Intermediate 3 cluster_step4 Step 4: Coupling cluster_final Final Product start1 Methyl 3-Oxotetradecanoate step1 Asymmetric Hydrogenation (Ru-catalyst, H₂) start1->step1 int1 Methyl (R)-3-hydroxytetradecanoate step1->int1 step2 Diastereoselective Alkylation (LDA, 1-iodohexane) int1->step2 int2 Acyclic Precursor step2->int2 step3 β-Lactone Formation (TsCl, Pyridine) int2->step3 int3 β-Lactone Core step3->int3 step4 Coupling with (S)-N-formylleucine int3->step4 final This compound step4->final

Caption: A generalized workflow for the stereoselective synthesis of this compound.

troubleshooting_yield start Low Yield or Poor Stereoselectivity q1 Which reaction step is problematic? start->q1 a1 Asymmetric Hydrogenation q1->a1 Hydrogenation a2 Aldol/Alkylation q1->a2 Stereocenter Introduction a3 β-Lactone Formation q1->a3 Cyclization sol1_1 Check Catalyst Activity and Purity a1->sol1_1 sol2_1 Lower Reaction Temperature a2->sol2_1 sol3_1 Optimize Cyclization Reagents and Conditions a3->sol3_1 sol1_2 Verify Substrate and Hydrogen Quality sol1_3 Optimize Reaction Conditions sol2_2 Screen Different Bases and Lewis Acids sol2_3 Consider a Chiral Auxiliary sol3_2 Confirm Stereochemistry of Precursor sol3_3 Use High Dilution Conditions

Caption: A decision-making workflow for troubleshooting low yields in Orlistat synthesis.

References

Technical Support Center: (S,R,R,R)-Orlistat Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information primarily pertains to "Orlistat" as a general compound. Specific solubility data for the (S,R,R,R)-diastereomer is not widely available in published literature. While the general principles of solubility for Orlistat are expected to apply, researchers should perform small-scale solubility tests to confirm the optimal conditions for their specific batch of (S,R,R,R)-Orlistat.

Frequently Asked Questions (FAQs)

Q1: What is Orlistat and why is its solubility a challenge for in vitro assays?

Orlistat is a potent inhibitor of gastric and pancreatic lipases, as well as fatty acid synthase (FASN), making it a compound of interest in obesity and cancer research.[1][2] It is a highly lipophilic and hydrophobic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[3][4] This poor water solubility makes it challenging to prepare homogenous, stable solutions at the concentrations required for many cell-based and biochemical assays. Orlistat is practically insoluble in water but is soluble in organic solvents like ethanol, methanol, DMSO, and chloroform.[5][6][7]

Q2: What are the recommended solvents for preparing an Orlistat stock solution?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing high-concentration stock solutions of Orlistat.[5][8] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[9]

Q3: At what concentrations can I dissolve Orlistat in these solvents?

The solubility of Orlistat can vary slightly between suppliers and batches. However, the following table summarizes generally accepted solubility data.

SolventApproximate SolubilityMolar Concentration (MW = 495.73 g/mol )Reference
DMSO~10-99 mg/mL~20-200 mM[5][8][9]
Ethanol~20-99 mg/mL~40-200 mM[5][8]
Dimethyl Formamide (DMF)~20 mg/mL~40 mM[5]
MethanolVery SolubleNot specified[6][7]
ChloroformFreely SolubleNot specified[6][7]
WaterPractically InsolubleNot applicable[6][7]

Q4: My Orlistat is precipitating when I add it to my aqueous cell culture medium. What can I do?

This is a common issue known as "crashing out." It occurs when the high-concentration organic stock solution is diluted into an aqueous buffer or medium where the drug is poorly soluble. See the Troubleshooting Guide below for detailed steps to mitigate this problem.

Experimental Protocols

Protocol for Preparing a High-Concentration Orlistat Stock Solution

This protocol describes the preparation of a 100 mM Orlistat stock solution in DMSO.

Materials:

  • Orlistat powder (crystalline solid)[5]

  • Anhydrous, high-purity DMSO[9]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Work in a clean, dry environment. Pre-warm the anhydrous DMSO to room temperature if stored refrigerated.

  • Weighing: Accurately weigh 4.96 mg of Orlistat powder and place it into a sterile vial.

  • Solubilization: Add 100 µL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (solutions in DMSO or ethanol may be stable for up to 1 week at -20°C).[10]

Troubleshooting Guide

Issue 1: Orlistat powder is not dissolving in the initial solvent (e.g., DMSO).

  • Cause: The concentration may be too high, or the solvent may have absorbed moisture.

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO.[9]

    • Try gentle warming (e.g., 37°C water bath) and vortexing for a longer duration.

    • If it still doesn't dissolve, prepare a more dilute stock solution.

Issue 2: The Orlistat solution appears cloudy or precipitates immediately upon dilution into aqueous media.

  • Cause: The final concentration in the aqueous medium exceeds Orlistat's solubility limit, causing it to "crash out." The final concentration of the organic solvent (e.g., DMSO) may also be too low to keep the drug in solution.

  • Solution:

    • Increase Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]

    • Use a Surfactant or Carrier: Consider pre-mixing your Orlistat stock with a solution containing a biocompatible surfactant like Polysorbate 80 (Tween 80) or a carrier like Poloxamer 188 before the final dilution.[11]

    • Serial Dilutions: Perform serial dilutions. Instead of a single large dilution step, dilute the stock solution in intermediate steps, potentially using a mix of organic solvent and aqueous buffer.

    • Reduce Final Concentration: If possible, lower the final working concentration of Orlistat in your assay.

Issue 3: Inconsistent or poor results in cell-based assays.

  • Cause: This could be due to uneven drug distribution from precipitation, or degradation of the Orlistat stock.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment.

    • Avoid Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.

    • Vortex Before Use: Briefly vortex the final diluted solution before adding it to your cells to ensure a homogenous mixture.

Visual Guides and Diagrams

Orlistat's Mechanism of Action

Orlistat primarily functions by forming a covalent bond with the serine active site of gastric and pancreatic lipases, inactivating them.[12] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[13] In cancer research, Orlistat is also known to inhibit Fatty Acid Synthase (FASN), which is crucial for tumor cell proliferation.[2]

Orlistat_Mechanism orlistat Orlistat lipase Gastric & Pancreatic Lipases orlistat->lipase fasn Fatty Acid Synthase (FASN) orlistat->fasn absorption Fatty Acid Absorption lipase->absorption enables proliferation Tumor Cell Proliferation fasn->proliferation enables triglycerides Dietary Triglycerides triglycerides->lipase

Caption: Orlistat inhibits lipases and FASN to block fat absorption and tumor proliferation.

Experimental Workflow for Orlistat Solution Preparation

This workflow outlines the key steps from weighing the compound to creating the final working solution for your in vitro assay.

Orlistat_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation arrow arrow weigh 1. Weigh Orlistat Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex until Dissolved add_dmso->vortex aliquot 4. Aliquot & Store at -20°C vortex->aliquot thaw 5. Thaw Single-Use Aliquot aliquot->thaw dilute 6. Dilute in Assay Medium thaw->dilute add_to_cells 7. Add to Assay (e.g., Cell Culture) dilute->add_to_cells

Caption: Workflow for preparing Orlistat stock and working solutions for in vitro assays.

Troubleshooting Flowchart for Precipitation Issues

Use this decision tree to diagnose and solve problems with Orlistat precipitating in your aqueous assay medium.

Troubleshooting_Flowchart start Orlistat Precipitates in Aqueous Medium check_dmso Is final DMSO concentration >0.1%? start->check_dmso increase_dmso Action: Increase final DMSO to 0.1-0.5%. Include vehicle control. check_dmso->increase_dmso No check_conc Is final Orlistat concentration too high? check_dmso->check_conc Yes end_solved Problem Solved increase_dmso->end_solved lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes use_carrier Action: Use a carrier (e.g., Polysorbate 80) or serial dilutions. check_conc->use_carrier No lower_conc->end_solved use_carrier->end_solved

Caption: A decision tree for troubleshooting Orlistat precipitation in aqueous solutions.

References

Technical Support Center: (S,R,R,R)-Orlistat Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for preventing the degradation of (S,R,R,R)-Orlistat in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Orlistat in solution?

A1: this compound primarily degrades via hydrolytic and thermal pathways. The most significant degradation route is the hydrolysis of the β-lactone ring, which is susceptible to attack by nucleophiles. This leads to the formation of inactive metabolites. Orlistat is known to be unstable in acidic, alkaline, and neutral aqueous solutions, as well as under oxidative stress.[1][2][3] It is relatively stable to photolytic and thermal stress under dry conditions.[1][3]

Q2: What are the major factors that influence the stability of Orlistat in solution?

A2: The stability of Orlistat in solution is significantly influenced by several factors:

  • pH: Orlistat degrades in acidic, alkaline, and neutral aqueous environments.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of Orlistat.[1]

  • Solvent Composition: The choice of solvent is critical. While Orlistat is soluble in organic solvents like ethanol and methanol, certain excipients like polyethylene glycol (PEG) can accelerate its degradation. Formulations using medium-chain triglycerides (MCTs) or citrate esters have shown improved stability.

  • Presence of Oxidizing Agents: Orlistat is susceptible to oxidative degradation.[1][2][3]

  • Humidity: For solid forms and potentially in non-aqueous solutions with residual water, humidity can contribute to hydrolytic degradation.

Q3: What are the recommended storage conditions for Orlistat solutions?

A3: To minimize degradation, Orlistat solutions should be stored at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) may be considered, especially for solutions in organic solvents. It is crucial to use tightly sealed containers to prevent exposure to atmospheric moisture.

Q4: Are there any known stabilizers that can be used to prevent Orlistat degradation in solution?

A4: Yes, the use of antioxidants can help mitigate oxidative degradation. Common antioxidants that have been investigated include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Vitamin E (tocopherol). Additionally, formulating Orlistat in solvents like medium-chain triglycerides (MCTs) or citrate esters, while avoiding surfactants, has been shown to enhance its stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of Orlistat concentration in solution. 1. Inappropriate pH of the aqueous solution.2. High storage temperature.3. Presence of incompatible excipients (e.g., PEG).4. Oxidative degradation.1. Adjust the pH of the solution if possible, or use a non-aqueous solvent.2. Store the solution at a lower temperature (e.g., 2-8°C).3. Review the formulation for any incompatible excipients. Consider reformulating with MCTs or citrate esters.4. Add an appropriate antioxidant (e.g., BHA, BHT) to the solution.
Precipitation of Orlistat from solution. 1. Exceeding the solubility limit of Orlistat in the chosen solvent.2. Change in temperature affecting solubility.1. Ensure the concentration of Orlistat is below its saturation point in the solvent at the storage temperature.2. If stored at a lower temperature, ensure Orlistat remains soluble. A co-solvent system may be necessary.
Inconsistent results in stability studies. 1. Variability in sample preparation.2. Inconsistent storage conditions.3. Issues with the analytical method.1. Standardize the protocol for solution preparation.2. Ensure all samples are stored under identical and controlled conditions (temperature, light, humidity).3. Validate the analytical method for linearity, precision, and accuracy. Refer to the detailed analytical protocols below.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of Orlistat

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Reference
Acid Hydrolysis0.1 N HCl8 hours80°C13.37[1]
Alkaline Hydrolysis0.1 N NaOH8 hours80°C9.23[1]
Neutral HydrolysisDistilled Water12 hours80°C1.44[1]
Oxidative Degradation3% H₂O₂24 hoursRoom Temp.5.04[1]
Thermal DegradationDry Heat24 hours100°CNo degradation observed[1]
Photolytic Degradation70,000-80,000 lux7 daysRoom Temp.No degradation observed[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Orlistat

This protocol is based on a validated stability-indicating HPLC method to separate Orlistat from its degradation products.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Orlistat reference standard and dissolve in 50 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 10-60 µg/mL).

  • Sample Preparation: Dilute the Orlistat solution under investigation with the mobile phase to a concentration within the calibration range.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of Orlistat in the samples by comparing the peak area with the calibration curve. Degradation products will appear as separate peaks.

Protocol 2: UV Spectrophotometric Method for Orlistat Degradation Studies

This protocol provides a simpler, more rapid method for monitoring Orlistat degradation, suitable for kinetic studies where separation of individual degradants is not required.[2]

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Preparation of Solutions:

  • Solvent: Methanol for stock solution and a suitable buffer (e.g., phosphate buffer pH 8) for dilutions and degradation studies.

  • Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of Orlistat and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the chosen buffer to create a calibration curve (e.g., 8-28 µg/mL).

  • Sample for Degradation Study: Prepare a solution of Orlistat (e.g., 20 µg/mL) in the desired stress condition medium (e.g., 0.1 N HCl, 0.1 N NaOH, or buffer).

3. Analysis:

  • Determine the λmax of Orlistat in the chosen buffer (typically around 205 nm).

  • Generate a calibration curve by measuring the absorbance of the working standard solutions at the λmax.

  • For kinetic studies, measure the absorbance of the sample solution at predetermined time intervals.

  • Calculate the concentration of Orlistat remaining at each time point using the calibration curve. Note that this method assumes the degradation products do not significantly absorb at the analytical wavelength.

Visualizations

Orlistat_Degradation_Pathway Orlistat This compound (β-lactone ring intact) Hydrolysis Hydrolysis (Acidic, Alkaline, or Neutral conditions) Orlistat->Hydrolysis H₂O Oxidation Oxidation Orlistat->Oxidation [O] Degradation_Products Inactive Metabolites (e.g., M1, M3) (β-lactone ring opened) Hydrolysis->Degradation_Products Oxidative_Products Oxidized Degradation Products Oxidation->Oxidative_Products

Caption: Primary degradation pathways of this compound in solution.

Troubleshooting_Workflow Start Start: Orlistat solution shows degradation Check_pH Is the solution aqueous? Check pH. Start->Check_pH Acid_Alkaline pH is acidic or alkaline Check_pH->Acid_Alkaline Yes Check_Temp Check storage temperature Check_pH->Check_Temp No Adjust_pH Consider pH adjustment or use non-aqueous solvent Acid_Alkaline->Adjust_pH Neutral pH is neutral Neutral->Adjust_pH Adjust_pH->Check_Temp High_Temp Temperature is elevated Check_Temp->High_Temp Yes Check_Excipients Review formulation for incompatible excipients (e.g., PEG) Check_Temp->Check_Excipients No Lower_Temp Store at a lower temperature (e.g., 2-8°C) High_Temp->Lower_Temp Lower_Temp->Check_Excipients Incompatible Incompatible excipients present Check_Excipients->Incompatible Yes Check_Oxidation Consider oxidative degradation Check_Excipients->Check_Oxidation No Reformulate Reformulate with stable solvents (e.g., MCTs, citrate esters) Incompatible->Reformulate Reformulate->Check_Oxidation Add_Antioxidant Add an antioxidant (e.g., BHA, BHT) Check_Oxidation->Add_Antioxidant Likely End Problem Resolved Check_Oxidation->End Unlikely Add_Antioxidant->End

Caption: Troubleshooting workflow for Orlistat solution degradation.

References

Technical Support Center: Enhancing the Resolution of Orlistat Stereoisomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of Orlistat stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of Orlistat, and why is their separation important?

A1: Orlistat is a chiral molecule with multiple stereocenters, leading to the existence of several stereoisomers, including enantiomers and diastereomers. The therapeutic efficacy and safety profile of Orlistat are specific to one particular stereoisomer. Regulatory agencies require the accurate quantification of each stereoisomer to ensure the quality, safety, and efficacy of the drug product. Therefore, high-resolution chromatographic methods are essential to separate and quantify these stereoisomers.

Q2: What are the primary chromatographic techniques used for separating Orlistat stereoisomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating Orlistat stereoisomers.[1][2] The use of a Chiral Stationary Phase (CSP) is a primary strategy for resolving enantiomers.[1][3] For diastereomers, which have different physical properties, separation can often be achieved on standard achiral stationary phases like C18, though chiral columns can also be employed for optimal resolution.[4]

Q3: What type of columns are typically recommended for Orlistat stereoisomer separation?

A3: For the separation of Orlistat diastereomers, reversed-phase columns such as C18 are frequently used.[5][6][7] For the more challenging separation of enantiomers, polysaccharide-based chiral stationary phases, like those with cellulose or amylose derivatives, are widely successful.[2] A specific example is the use of a Chiral Pack IA column for the quantitative determination of an Orlistat impurity.[8]

Q4: How does the mobile phase composition affect the resolution of Orlistat stereoisomers?

A4: The mobile phase composition is a critical factor in achieving the desired resolution. Key parameters to consider include:

  • Solvent Strength: The ratio of organic solvents (e.g., methanol, acetonitrile, isopropanol) to the aqueous or non-polar phase (e.g., water, n-hexane) significantly impacts retention times and selectivity.[8][9]

  • Additives: Small amounts of acidic or basic additives (e.g., formic acid, trifluoroacetic acid, diethylamine) can improve peak shape and influence the ionization state of the analytes, thereby affecting their interaction with the stationary phase.[5][10][11]

  • Chiral Mobile-Phase Additives (CMPA): While less common than CSPs, adding a chiral selector to the mobile phase can also induce separation on an achiral column.[12]

Q5: What is the role of temperature in the chiral separation of Orlistat?

A5: Column temperature is an important parameter that can significantly influence chiral separations.[13][14] Generally, lower temperatures tend to improve resolution, but this is not always the case.[14] In some instances, increasing the temperature can lead to changes in the conformation of the chiral selector, potentially improving or even reversing the elution order of enantiomers.[15] Therefore, temperature optimization is a crucial step in method development.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of Orlistat stereoisomers.

Poor Resolution

Q: My Orlistat stereoisomers are co-eluting or showing very poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is a common issue. Here is a step-by-step approach to troubleshoot this problem:

  • Verify System Suitability: Ensure your HPLC system is functioning correctly. Check for pressure fluctuations, leaks, and confirm that the column is properly conditioned.[16][17]

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: If peaks are eluting too quickly, decrease the percentage of the strong solvent in your mobile phase to increase retention and allow for better separation. Conversely, if retention times are excessively long, a slight increase in the strong solvent might be necessary.

    • Modify Additives: The type and concentration of acidic or basic additives can have a profound effect on selectivity.[10] For example, switching from formic acid to trifluoroacetic acid, or varying its concentration, can alter the interactions between the stereoisomers and the stationary phase.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase may not be suitable.

    • For diastereomers, if you are using a standard C18 column, consider trying a different C18 column from another manufacturer with different bonding chemistry or switching to a phenyl-hexyl or cyano phase.

    • For enantiomers, the choice of chiral stationary phase is critical. If one CSP is not providing separation, a different type of polysaccharide-based CSP (e.g., amylose vs. cellulose) or a different chiral selector may be required.[15]

  • Adjust the Column Temperature: Systematically evaluate the effect of temperature. Try decreasing the temperature in 5 °C increments to see if resolution improves.[11][14]

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

Poor Peak Shape

Q: I am observing peak tailing or fronting for my Orlistat stereoisomer peaks. What could be the cause and how can I fix it?

A: Poor peak shape can compromise resolution and quantification.

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and the stationary phase (e.g., interaction of basic analytes with acidic silanols on the silica support), column overload, or extra-column dead volume.

    • Solution:

      • Mobile Phase Additive: Add a competitor base like triethylamine (TEA) to the mobile phase to block active silanol groups.[16]

      • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.

      • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

      • Check for Dead Volume: Inspect all tubing and connections for proper fitting.[16]

  • Peak Fronting:

    • Cause: Typically caused by column overload or a sample solvent that is stronger than the mobile phase.

    • Solution:

      • Dilute the Sample: Reduce the concentration of your sample.

      • Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent.

Inconsistent Retention Times

Q: The retention times of my Orlistat stereoisomers are drifting or are not reproducible between runs. What should I do?

A: Fluctuating retention times can indicate a lack of system stability.

  • Cause: Insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or pump issues.[17]

  • Solution:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[16]

    • Temperature Control: Use a column oven to maintain a constant temperature.

    • Pump Maintenance: Check the pump for leaks and ensure it is delivering a consistent flow rate. Perform a pump performance test if necessary.

Quantitative Data

The following tables summarize chromatographic conditions from various studies for the analysis of Orlistat and its stereoisomers.

Table 1: Reversed-Phase HPLC Methods for Orlistat Analysis
ParameterMethod 1[5][7]Method 2[6]Method 3[8]
Column Phenomenex-C18 (2.1 x 50 mm, 5 µm)Zorbax C18 (4.6 x 50.0 mm, 5.0 µm)Waters Spherisorb 5 µm ODS-2 (250 x 4.6 mm)
Mobile Phase Methanol:Acetonitrile:0.1% Formic Acid (65:20:15, v/v/v)Methanol:Acetonitrile:0.1% Formic Acid (80:10:10, v/v/v)Methanol:Acetonitrile:2% Phosphoric Acid (85:14:1, v/v/v)
Flow Rate 0.8 mL/min0.9 mL/min1.0 mL/min
Detection MS/MS (m/z 496.4 → 142.08)MS/MS (m/z 496.4 → 337.31)UV at 215 nm
Retention Time 2.93 minNot Specified5.9 min
Table 2: Normal-Phase HPLC Method for Orlistat Impurity
ParameterMethod Details[8]
Column Chiral Pack IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropyl alcohol (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 205 nm

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS Analysis of Orlistat[5][7]
  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: Phenomenex-C18 (2.1 mm × 50 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 0.1% formic acid in a ratio of 65:20:15 (v/v/v).

  • Flow Rate: 0.8 mL/minute.

  • Column Temperature: Maintained at a controlled temperature (e.g., 25 °C).

  • Autosampler Temperature: 10 °C.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the transition m/z 496.4 → 142.08 for Orlistat.

Protocol 2: Normal-Phase HPLC for Chiral Separation[8]
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Chiral Pack IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV at 205 nm.

Visualizations

TroubleshootingWorkflow cluster_mp Mobile Phase Optimization start Poor Resolution of Orlistat Stereoisomers check_system Verify HPLC System Suitability start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp System OK change_sp Change Stationary Phase optimize_mp->change_sp adjust_strength Adjust Solvent Strength optimize_mp->adjust_strength optimize_temp Adjust Temperature change_sp->optimize_temp No Improvement resolution_ok Resolution Acceptable (Rs >= 1.5) change_sp->resolution_ok Check Resolution optimize_flow Adjust Flow Rate optimize_temp->optimize_flow No Improvement optimize_temp->resolution_ok Check Resolution optimize_flow->resolution_ok Check Resolution resolution_ok->optimize_mp No end Method Optimized resolution_ok->end Yes adjust_strength->resolution_ok Check Resolution modify_additives Modify Additives adjust_strength->modify_additives Partial Improvement modify_additives->resolution_ok Check Resolution

Caption: Troubleshooting workflow for improving the resolution of Orlistat stereoisomers.

References

Stability testing of (S,R,R,R)-Orlistat under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of (S,R,R,R)-Orlistat.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound drug substance?

A1: this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[1][2] It is important to keep the container tightly closed and protect the substance from light and moisture.[1][3] For long-term stability, storage below 30°C in perforated low-density polyethylene (LDPE) bags within closed metal drums gassed with nitrogen has been shown to be acceptable for a three-year re-test period.[4]

Q2: Under what conditions is this compound known to be unstable?

A2: Forced degradation studies have shown that Orlistat is susceptible to degradation under acidic, alkaline, neutral hydrolytic, and oxidative conditions.[5][6][7] It is reported to be stable under photolytic (light) and dry heat conditions.[5]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for Orlistat involves the hydrolysis of the β-lactone ring. This leads to the formation of two main inactive metabolites, M1 (where the 4-member lactone ring is hydrolyzed) and M3 (M1 with the N-formyl leucine moiety cleaved).[8] Hydrolytic degradation can also form 5-(2-Formylamino-4-methyl-pentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic acid.[9]

Q4: What analytical techniques are most suitable for stability testing of this compound?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the stability testing of Orlistat.[5][10][11] It allows for the separation of the parent drug from its degradation products. UV spectrophotometry can also be used for stress degradation studies, but HPLC is superior for specificity and separation of degradants.[6][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase consists of a mixture of acetonitrile and water or an acidic buffer.[13][14] Ensure the pH is suitable for the separation.
Column degradation or contamination.Use a new or thoroughly cleaned C18 column. Consider using columns with advanced technology like MaxPeak™ Premier Columns to improve peak shape.
Inconsistent or non-reproducible stability results. Variations in experimental conditions (temperature, humidity, light exposure).Strictly control all environmental parameters during the stability study. Use a calibrated stability chamber.
Improper sample preparation or handling.Ensure consistent and accurate sample preparation. Use a validated sample preparation method.
Unexpected degradation products are observed. Contamination of reagents or solvents.Use high-purity, HPLC-grade reagents and solvents.
Interaction with container closure system.Investigate potential leaching or interaction with the storage container. Consider using inert materials like glass.
Difficulty in achieving baseline separation of degradants. Suboptimal HPLC method parameters.Adjust the gradient, flow rate, or temperature of the HPLC method. A systematic screening protocol for method development can be beneficial.
Co-elution of impurities.Employ a different stationary phase or a higher resolution column. Mass spectrometry (LC-MS) can help in identifying and tracking co-eluting peaks.

Data Summary

The following tables summarize the degradation of Orlistat under various forced degradation conditions as reported in the literature.

Table 1: Summary of Orlistat Degradation under Forced Conditions

Condition Reagents and Duration Observed Degradation (%) Reference
Acid Hydrolysis0.01 N HCl, refluxed for 8 h at 80°C13.37[5]
Alkaline HydrolysisNot specified9.23[5]
Neutral HydrolysisNot specified1.44[5]
Oxidative Decomposition3% H₂O₂ for 24 h at room temperature5.04[5]
Thermal DecompositionSolid drug heated at various temperatures up to 100°C for 24 hNo degradation observed[5]
Photolytic DecompositionExposed to sunlight for 7 daysNo degradation observed[5]

Note: The specific stereochemistry of Orlistat was not always detailed in the cited studies, but it is assumed to be the active (S,R,R,R) isomer.

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as 71:29 acetonitrile:water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1 N HCl. Heat the mixture at 70°C for a specified period (e.g., 2 hours). After heating, neutralize the solution with an equivalent amount of base.

  • Base Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1 N NaOH. Heat the mixture at 70°C for a specified period (e.g., 2 hours). After heating, neutralize the solution with an equivalent amount of acid.

  • Oxidative Degradation: Treat the drug solution with a suitable concentration of hydrogen peroxide (e.g., 3% v/v) and store at room temperature for a defined period (e.g., 24 hours).[5]

  • Thermal Degradation: Heat the solid drug substance or a solution of the drug at an elevated temperature (e.g., 70°C) for a specified duration.

  • Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2. Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for Orlistat would involve:

  • Column: A C18 column (e.g., ACQUITY™ Premier BEH™ C18).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid).[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at an appropriate wavelength (e.g., 205 nm or 210 nm).[6][10]

  • Validation: The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

Visualizations

Stability_Testing_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation & Reporting start Define Stability Protocol (ICH Guidelines) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress storage Long-term & Accelerated Storage Conditions start->storage sampling Sample Withdrawal at Time Points stress->sampling storage->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (Degradation Products, Assay) hplc->data report Stability Report (Shelf-life Determination) data->report

Caption: Workflow for a typical stability study of a drug substance.

Orlistat_Degradation_Pathway Orlistat This compound M1 Metabolite M1 (Hydrolyzed Lactone Ring) Orlistat->M1 Hydrolysis Other Other Hydrolytic Degradants Orlistat->Other Hydrolysis M3 Metabolite M3 (Cleaved N-formyl Leucine) M1->M3 Cleavage

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of (S,R,R,R)-Orlistat in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the poor bioavailability of (S,R,R,R)-Orlistat in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor bioavailability in animal studies?

A1: this compound has poor oral bioavailability primarily due to its low aqueous solubility and lipophilic nature, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[1] Its mechanism of action is localized to the gastrointestinal tract, where it inhibits gastric and pancreatic lipases to prevent fat absorption.[2][3][4] Systemic absorption is minimal and not required for its primary therapeutic effect.[5]

Q2: What are the common challenges encountered when administering Orlistat to animals?

A2: Researchers often face challenges such as difficulty in achieving consistent dosing due to the drug's poor solubility and potential for formulation instability. The administration of oily formulations can be problematic, and gastrointestinal side effects, such as oily spotting and diarrhea, can occur in the animals, potentially impacting the study's outcome.[6][7]

Q3: What formulation strategies can be employed to improve the oral delivery of Orlistat in animal studies?

A3: Several advanced drug delivery systems have been investigated to enhance the dissolution and absorption of Orlistat. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions in the gastrointestinal tract, improving Orlistat's solubilization and absorption.[8][9]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like Orlistat, potentially enhancing oral bioavailability.[10][11]

  • Nanocrystals: Reducing the particle size of Orlistat to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[12]

  • Mesoporous Silica Adsorption: Loading Orlistat onto mesoporous silica can improve its dissolution rate.[13]

Q4: Are there specific analytical methods recommended for quantifying Orlistat in animal plasma?

A4: Yes, high-performance liquid chromatography (HPLC) with UV detection is a commonly used method for the quantification of Orlistat in biological samples.[13] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a suitable and validated method.[14]

Troubleshooting Guides

Issue 1: Inconsistent or Low Drug Exposure in Pharmacokinetic Studies
Possible Cause Troubleshooting Step
Poor dissolution of Orlistat from the formulation.1. Optimize Formulation: Consider using enabling formulations such as SEDDS, SLNs, or nanocrystals to improve solubility and dissolution. 2. Formulation Characterization: Thoroughly characterize the formulation for particle size, drug loading, and in vitro release before in vivo studies.
Improper oral administration technique.1. Refine Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Use appropriate gavage needle size and length for the animal model.[15][16][17][18][19] 2. Confirm Dosage Volume: Accurately calculate and administer the correct dose volume based on the animal's body weight. The volume should generally not exceed 10 ml/kg.[17]
Pre-systemic degradation.While Orlistat is metabolised in the GI wall, formulation strategies can help protect the drug and enhance absorption of the active form.
Issue 2: Significant Gastrointestinal Side Effects in Study Animals (e.g., oily spotting, diarrhea)
Possible Cause Troubleshooting Step
High-fat content in the diet combined with lipase inhibition.1. Dietary Control: Standardize the fat content of the animal diet. A very high-fat diet will exacerbate the gastrointestinal side effects of Orlistat.[6] 2. Dose Adjustment: If permissible by the study design, consider evaluating a lower dose of Orlistat to mitigate severe side effects.
Formulation-related irritation.1. Excipient Selection: Ensure that the excipients used in the formulation are well-tolerated and non-irritating to the gastrointestinal mucosa.

Data Presentation: Pharmacokinetic Parameters of Different Orlistat Formulations in Rats

The following tables summarize representative pharmacokinetic data from studies investigating various Orlistat formulations in rats. Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.

Table 1: Pharmacodynamic Parameters of Orlistat Formulations in Sprague-Dawley Rats

FormulationΔTGmax (mg/dL)AUC0→12 h (mg·hr/dL)Reference
Raw Orlistat--[13]
Commercial Product--[13]
Orlistat-loaded Mesoporous Silica (UFL_1)18.2 ± 3.586.4 ± 12.1[13]

Data presented as mean ± SD (n=6). ΔTGmax and AUC0→12 of ΔTG refer to the maximum change and area under the curve of triglyceride levels, respectively, indicating pharmacodynamic activity.

Table 2: In Vivo Performance of Orlistat Formulations in Rats

FormulationKey In Vivo FindingAnimal ModelReference
Self-Emulsifying TabletHigher weight reduction potential than marketed formulation.Wistar Rats[20]
Nanocrystals (OPo11N)Increased triglycerides and HDL levels after 12 weeks of treatment compared to pure drug.Sprague-Dawley Rats[12]
Solid SNEDDSSignificantly higher fat excretion into stool compared to raw Orlistat.Sprague-Dawley Rats[21]

Experimental Protocols

Protocol 1: Preparation of Orlistat-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Poloxamer 188 or Tween 80 (Surfactant)

  • Soy lecithin (Stabilizer)

  • Dichloromethane

  • Distilled water

Procedure:

  • Preparation of the Oil Phase: Dissolve a precise amount of Orlistat and GMS in dichloromethane.[11]

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., PVA) in distilled water.[11]

  • Emulsification: Slowly add the oil phase to the aqueous phase under constant stirring to form a primary emulsion.

  • Homogenization: Subject the hot emulsion to high-pressure homogenization (e.g., 1000 bar) for several cycles until a nanoemulsion is formed.[11]

  • Solvent Evaporation: Evaporate the dichloromethane under reduced pressure.[11]

  • Washing and Lyophilization: Wash the resulting SLN suspension with distilled water and then lyophilize to obtain a dry powder.[11]

Protocol 2: Oral Gavage Administration in Rats

Materials:

  • Orlistat formulation

  • Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)

  • Syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[15][17]

  • Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark it.[15]

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle passes into the pharynx. Do not force the needle.[17][19]

  • Substance Administration: Once the needle is in the correct position, slowly administer the formulation.[17]

  • Needle Removal: After administration, gently remove the needle in the same line as insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.[17]

Protocol 3: Blood Sampling from Rats for Pharmacokinetic Analysis

Materials:

  • Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Syringes with appropriate gauge needles

  • Capillary tubes (for tail vein sampling)

  • Anesthetic (if required by protocol)

Procedure (Tail Vein Sampling):

  • Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Vein Puncture: Using a sterile needle or lancet, puncture the lateral tail vein.[22]

  • Blood Collection: Collect the required volume of blood (typically 0.1-0.3 mL per sample) into a capillary tube or directly into a microcentrifuge tube containing an anticoagulant.[22]

  • Hemostasis: Apply gentle pressure to the puncture site to stop the bleeding.[22]

  • Sample Processing: Centrifuge the blood sample to separate the plasma. Store the plasma at -80°C until analysis.[20]

Note: The number of samples and the total blood volume collected should adhere to institutional animal care and use committee (IACUC) guidelines. For serial sampling, catheterization of the jugular or femoral vein may be a more appropriate and refined technique.[20][23]

Protocol 4: Quantification of Orlistat in Rat Plasma by HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 95:5, v/v) with 0.1% phosphoric acid.[13]

  • Flow Rate: 1 mL/min.[13]

  • Detection Wavelength: 205 nm.[13]

  • Internal Standard: Caffeine can be used as an internal standard.[24]

Sample Preparation:

  • Protein Precipitation: To a plasma sample, add a protein precipitating agent like acetonitrile or ethyl acetate.

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Visualizations

Orlistat_Mechanism_of_Action Dietary_Fat Dietary Fat (Triglycerides) Stomach Stomach Dietary_Fat->Stomach Hydrolysis Hydrolysis Dietary_Fat->Hydrolysis Excretion Excretion in Feces Dietary_Fat->Excretion Small_Intestine Small Intestine Stomach->Small_Intestine Gastric_Lipase Gastric Lipase Stomach->Gastric_Lipase Pancreatic_Lipase Pancreatic Lipase Small_Intestine->Pancreatic_Lipase Gastric_Lipase->Hydrolysis Pancreatic_Lipase->Hydrolysis Orlistat This compound Orlistat->Gastric_Lipase Inhibits Orlistat->Pancreatic_Lipase Inhibits Hydrolysis->Dietary_Fat Blocks Fatty_Acids Free Fatty Acids & Monoglycerides Hydrolysis->Fatty_Acids Absorption Absorption Fatty_Acids->Absorption

Caption: Mechanism of action of this compound in inhibiting fat digestion.

Experimental_Workflow Formulation Formulation Preparation (e.g., SEDDS, SLNs, Nanocrystals) Dosing Oral Administration (Gavage) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Animal_Model->Dosing Sampling Blood Sampling (Serial) Dosing->Sampling Analysis Bioanalysis (HPLC or LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: General experimental workflow for pharmacokinetic studies of Orlistat in animal models.

References

Technical Support Center: Minimizing Off-Target Binding of (S,R,R,R)-Orlistat in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S,R,R,R)-Orlistat in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target binding and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on- and off-targets?

This compound, also known as Tetrahydrolipstatin, is a potent inhibitor of lipases, particularly pancreatic and gastric lipases.[1][2][3] This is its primary mechanism of action for its use as an anti-obesity therapeutic.[2] However, in cell-based assays, it is crucial to be aware of its well-documented off-target effects. The most significant off-target of Orlistat is Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[2][3] Orlistat inhibits FASN by covalently modifying the thioesterase domain.[4][5] Proteomic studies have also identified other potential off-targets, highlighting the importance of careful experimental design to isolate the effects on the intended target.[6][7][8]

Q2: Why is minimizing off-target binding of this compound important in my cell-based assays?

Q3: What are the initial steps I should take to minimize off-target binding?

The initial steps to mitigate off-target binding involve careful dose-response studies and the use of appropriate controls. It is recommended to:

  • Determine the Potency on Your Target: If possible, perform an in vitro assay with the purified target protein to determine the IC50 value of this compound. This will give you a baseline for the concentrations to be used in cellular assays.

  • Use the Lowest Effective Concentration: In your cell-based assays, use the lowest concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Include Control Compounds: Whenever possible, include a structurally related but inactive compound as a negative control. Additionally, using a positive control compound with a known and specific mechanism of action for your target can help validate your assay.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cell-based assays, with a focus on minimizing off-target effects.

Issue 1: High background signal or unexpected cellular phenotypes.

Possible Cause: This is often a primary indication of significant off-target binding. The lipophilic nature of this compound can lead to non-specific interactions with cellular components.[9]

Troubleshooting Steps:

  • Optimize Compound Concentration:

    • Perform a detailed dose-response curve to identify the minimal effective concentration.

    • If you have access to quantitative binding data for on- and off-targets (see Table 1), aim for a concentration that provides maximal on-target engagement with minimal off-target interaction.

  • Modify Assay Buffer and Conditions:

    • Increase Serum Concentration: For some assays, gradually increasing the serum concentration in your cell culture medium can help to sequester lipophilic compounds and reduce non-specific binding. However, be mindful that this can also reduce the free concentration of this compound available to interact with your target.

    • Include Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1-1%) to your assay buffer can act as a "carrier" protein and reduce non-specific binding to plasticware and other cellular components.

    • Use of Detergents: For in vitro assays or cell lysate experiments, low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to solubilize this compound and prevent aggregation, which can be a source of non-specific interactions.

  • Validate with Orthogonal Assays:

    • Confirm your findings using a different assay modality that measures a distinct aspect of your target's function or binding. For example, if you are using a functional assay, validate your results with a direct binding assay.

Issue 2: Poor solubility and precipitation of this compound in aqueous assay buffers.

Possible Cause: this compound is a highly lipophilic molecule with low aqueous solubility.[10] Precipitation can lead to inconsistent results and non-specific effects.

Troubleshooting Steps:

  • Proper Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent like DMSO at a high concentration to create a stock solution.

    • When preparing working solutions, perform serial dilutions in the same organic solvent before the final dilution into the aqueous assay buffer.

    • Avoid adding a large volume of the organic stock solution directly to the aqueous buffer, as this can cause immediate precipitation. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) and consistent across all conditions, including vehicle controls.[10]

  • Use of Solubilizing Agents:

    • Consider the use of co-solvents or cyclodextrins to improve the solubility of this compound in your assay medium. However, these should be carefully validated to ensure they do not interfere with the assay or cellular health.

  • Visual Inspection:

    • Always visually inspect your assay plates for any signs of compound precipitation. If precipitation is observed, the results from those wells should be considered unreliable.

Quantitative Data Summary

Table 1: Inhibitory Activity of Orlistat

TargetAssay TypeReported IC50/InhibitionReference(s)
On-Target
Pancreatic LipaseIn vitro enzyme assay~0.14 µM (for Lipstatin, the parent compound)[1]
Pancreatic LipaseIn vitro enzyme assay5 ng/mL (~10 nM) causes 50% inhibition after 5 min[11][12]
Human Pancreatic LipaseIn vitro enzyme assay0.00068 ± 0.00003 μM[13]
Porcine Pancreatic LipaseIn vitro enzyme assay0.0043 ± 0.0003 μM[13]
Off-Target
Fatty Acid Synthase (FASN)In vitro enzyme assayIC50: 2.5 µM (for a FASN inhibitor CTL-12)[14]

Note: The provided data for FASN is for a different inhibitor and is included to give a general idea of the concentration range for FASN inhibition. It is highly recommended that researchers determine the IC50 of this compound for both their on-target lipase and FASN in their specific assay systems.

Experimental Protocols

Here are detailed methodologies for key experiments to assess on-target and off-target binding of this compound.

Protocol 1: Pancreatic Lipase Inhibition Assay

This protocol is adapted from established methods using a colorimetric substrate.[11][15][16]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a working solution of PPL in the reaction buffer.

  • In a 96-well plate, add the reaction buffer.

  • Add varying concentrations of this compound (or DMSO for control) to the wells.

  • Add the PPL solution to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Immediately measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.

  • Calculate the rate of reaction (change in absorbance over time).

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Protocol 2: Cellular Fatty Acid Synthase (FASN) Activity Assay

This protocol is based on the measurement of NADPH consumption during fatty acid synthesis.[17][18][19][20]

Materials:

  • Cell line of interest

  • Cell lysis buffer

  • This compound

  • FASN reaction buffer (containing acetyl-CoA, malonyl-CoA, and NADPH)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound (or DMSO for control) for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • In a UV-transparent 96-well plate, add the FASN reaction buffer.

  • Add an equal amount of protein lysate to each well.

  • Measure the baseline absorbance at 340 nm.

  • Monitor the decrease in absorbance at 340 nm over time at 37°C, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption for each condition.

  • Determine the percentage of FASN activity inhibition relative to the control and calculate the IC50 value.

Visualization of Key Concepts

Signaling Pathway and Off-Target Interaction

Orlistat This compound PancreaticLipase Pancreatic Lipase (On-Target) Orlistat->PancreaticLipase Inhibits FASN Fatty Acid Synthase (FASN) (Off-Target) Orlistat->FASN Inhibits (Off-Target) FattyAcids Fatty Acid Absorption PancreaticLipase->FattyAcids Blocks conversion of Triglycerides Dietary Triglycerides Triglycerides->FattyAcids DeNovoLipogenesis De Novo Lipogenesis FASN->DeNovoLipogenesis CellProliferation Cell Proliferation & Survival DeNovoLipogenesis->CellProliferation

Caption: On- and off-target pathways of this compound.

Experimental Workflow for Minimizing Off-Target Binding

start Start: Cell-Based Assay with this compound dose_response 1. Dose-Response Curve start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc off_target_assay 3. Assess Off-Target Activity (e.g., FASN assay) select_conc->off_target_assay high_off_target High Off-Target Activity? off_target_assay->high_off_target optimize 4. Optimize Assay Conditions (e.g., add BSA, change buffer) high_off_target->optimize Yes proceed Proceed with Optimized Assay high_off_target->proceed No reassess 5. Re-assess On- and Off-Target Activity optimize->reassess stop Consider Alternative Inhibitor or Approach optimize->stop If optimization fails reassess->high_off_target

Caption: Workflow for minimizing off-target effects.

Logical Relationship for Troubleshooting Solubility Issues

problem Problem: Compound Precipitation in Assay check_stock 1. Check Stock Solution Preparation problem->check_stock check_dilution 2. Review Dilution Protocol check_stock->check_dilution check_solvent 3. Assess Final Solvent Concentration check_dilution->check_solvent is_high Solvent > 1%? check_solvent->is_high reduce_solvent Reduce Final Solvent Concentration is_high->reduce_solvent Yes add_solubilizer Consider Solubilizing Agents (e.g., Co-solvents, Cyclodextrins) is_high->add_solubilizer No solution Solution: Homogeneous Compound Solution reduce_solvent->solution add_solubilizer->solution

Caption: Troubleshooting this compound solubility.

References

Validation & Comparative

Comparative Analysis of Lipase Inhibition by Orlistat Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Orlistat and its Stereochemistry

Orlistat is a potent inhibitor of gastric and pancreatic lipases and is clinically used for the management of obesity.[1][2] Its chemical structure is (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester.[2] This specific diastereomer is the active form of the drug. Orlistat possesses four chiral centers, meaning there are a total of 16 possible stereoisomers. However, the therapeutic product is a single diastereomeric molecule.[1] The synthesis of Orlistat and its various stereoisomers has been a subject of medicinal chemistry research, though comparative biological activity data remains scarce in public domains.

Mechanism of Lipase Inhibition

Orlistat functions as a competitive inhibitor of triacylglycerol lipases.[3] It mimics the structure of a triglyceride molecule, allowing it to bind to the active site of lipases in the gastrointestinal lumen. The key to its inhibitory action is the formation of a covalent bond between the β-lactone ring of Orlistat and the serine residue within the catalytic triad of the lipase. This acylation of the active site serine effectively inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerols. The unabsorbed fats are then excreted from the body.

Below is a diagram illustrating the mechanism of lipase inhibition by Orlistat.

Lipase_Inhibition_Mechanism cluster_0 Gastrointestinal Lumen Dietary_Triglycerides Dietary Triglycerides Lipase Pancreatic/Gastric Lipase (Active) Dietary_Triglycerides->Lipase Binds to active site Excretion Excretion Dietary_Triglycerides->Excretion No Hydrolysis Inactive_Lipase Inactive Lipase-Orlistat Complex Free_Fatty_Acids Free Fatty Acids & Monoglycerols Lipase->Free_Fatty_Acids Hydrolysis Orlistat Orlistat Orlistat->Lipase Covalent bonding to Serine residue Absorption Absorption into bloodstream Free_Fatty_Acids->Absorption

Caption: Mechanism of Lipase Inhibition by Orlistat.

Comparative Data on Lipase Inhibition

A comprehensive search of scientific literature did not yield studies presenting a direct comparative analysis of the lipase inhibitory activity (e.g., IC50 values) of different Orlistat stereoisomers. The vast majority of research focuses on the approved (S,S,S,S)-diastereomer. Therefore, a quantitative comparison table of the various stereoisomers cannot be provided at this time.

The IC50 value for the approved Orlistat stereoisomer against pancreatic lipase has been reported to be in the nanomolar range, indicating high potency. For instance, some studies have reported an IC50 value of approximately 6.8 nM for the inhibition of rat pancreatic lipase.

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against pancreatic lipase, based on the hydrolysis of p-nitrophenyl palmitate (pNPP).

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP) - Substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100 or other suitable emulsifier

  • Orlistat (as a positive control)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, pNPP, in a suitable solvent like isopropanol.

    • Prepare a working solution of the substrate by emulsifying the pNPP stock solution in Tris-HCl buffer containing Triton X-100.

    • Prepare serial dilutions of the test compounds and the Orlistat positive control in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the test compound solution or Orlistat solution. For the control wells, add the same volume of the solvent used to dissolve the compounds.

    • Add the Porcine Pancreatic Lipase solution to each well and incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pre-warmed pNPP substrate solution to all wells.

    • Immediately start monitoring the increase in absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes) using a microplate reader maintained at 37°C. The absorbance increases as pNPP is hydrolyzed to the yellow-colored p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of lipase inhibition for each concentration of the test compound and Orlistat using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity, by non-linear regression analysis of the dose-response curve.

Below is a diagram illustrating the experimental workflow for the in vitro lipase inhibition assay.

Lipase_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Reagents: - Lipase Solution - Substrate Solution (pNPP) - Inhibitor Solutions B Add Inhibitor/Control to Microplate Wells A->B C Add Lipase Solution and Pre-incubate B->C D Add Substrate Solution to Initiate Reaction C->D E Monitor Absorbance Change at 405-410 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for In Vitro Lipase Inhibition Assay.

Conclusion

Orlistat is a highly potent and specific inhibitor of gastrointestinal lipases, with its therapeutic efficacy attributed to the (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester stereoisomer. While the synthesis of other stereoisomers has been achieved, a critical gap exists in the publicly available scientific literature regarding their comparative lipase inhibitory activities. Future research focusing on the synthesis and biological evaluation of all Orlistat stereoisomers would provide valuable insights into the structure-activity relationships of this important class of therapeutic agents and could guide the development of even more potent and selective lipase inhibitors. The provided experimental protocol offers a robust method for conducting such comparative studies.

References

In Vivo Comparison of Orlistat Stereoisomers: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head in vivo comparison of (S,R,R,R)-Orlistat and (S,S,S)-Orlistat is not available in current scientific literature. Research and clinical development have focused almost exclusively on a single, specific stereoisomer of Orlistat, which is the active ingredient in pharmaceutical products such as Xenical® and Alli®.

The commercially available and extensively studied form of Orlistat is chemically defined as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester[1][2][3][4]. This molecule is a single diastereomer containing four chiral centers[1][2][3][4]. While other stereoisomers are generated during synthesis, they are considered impurities and are controlled for in the final drug product[5]. The high purity of the final product (≥99.5%) is achieved through stereospecific synthesis methods[5].

Consequently, there is a lack of published in vivo experimental data for this compound and (S,S,S)-Orlistat, preventing a direct comparison of their efficacy, safety, and pharmacokinetic profiles.

Profile of the Clinically Approved Orlistat Stereoisomer

While a comparative guide as initially requested cannot be constructed, this guide provides a comprehensive overview of the well-characterized, clinically approved stereoisomer of Orlistat for researchers, scientists, and drug development professionals.

Mechanism of Action

Orlistat is a potent and reversible inhibitor of gastrointestinal lipases, primarily pancreatic and gastric lipases[1][2][3][4]. It exerts its therapeutic effect locally within the lumen of the stomach and small intestine[1][2][3]. By forming a covalent bond with the active serine residue of these lipases, Orlistat renders them inactive[1][2][3]. This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides[1][2][3]. As a result, undigested triglycerides are not absorbed, leading to a caloric deficit that can contribute to weight control[1][2][3]. Systemic absorption of Orlistat is minimal and not required for its activity[1][2][6].

cluster_lumen Gastrointestinal Lumen cluster_absorption Intestinal Absorption Dietary Triglycerides Dietary Triglycerides Gastric & Pancreatic Lipases Gastric & Pancreatic Lipases Dietary Triglycerides->Gastric & Pancreatic Lipases Hydrolysis Excretion Excretion Dietary Triglycerides->Excretion No Hydrolysis Orlistat Orlistat Orlistat->Gastric & Pancreatic Lipases Inhibition Inactive Lipase Complex Inactive Lipase Complex Gastric & Pancreatic Lipases->Inactive Lipase Complex Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Gastric & Pancreatic Lipases->Free Fatty Acids & Monoglycerides Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption

Mechanism of Orlistat's lipase inhibition.
In Vivo Efficacy and Clinical Data

Clinical trials have demonstrated that Orlistat, at a therapeutic dose of 120 mg three times a day, inhibits the absorption of dietary fat by approximately 30%[1][2]. This leads to statistically significant weight loss compared to placebo.

ParameterOrlistat (120 mg TID) + DietPlacebo + DietStudy Duration
Weight Loss ~8.8 kg - 10.3 kg~5.8 kg - 6.1 kg1 Year
Patients with >5% Weight Loss ~65.5%~43.6%1 Year
Patients with >10% Weight Loss ~38.9%~24.8%1 Year
Total Cholesterol Significant ReductionIncrease1 Year
LDL Cholesterol Significant ReductionIncrease1 Year
Blood Pressure Modest DecreaseNo Significant Change1 Year
Glycemic Control (in diabetics) ImprovedLess Improvement1 Year

Data compiled from multiple long-term clinical trials.[4][7][8][9]

Pharmacokinetics
  • Absorption: Systemic absorption of Orlistat is minimal. Plasma concentrations of the intact drug are typically very low or undetectable[1][2][6].

  • Distribution: Of the small amount that is absorbed, over 99% is bound to plasma proteins[10].

  • Metabolism: Orlistat is primarily metabolized within the intestinal wall into two major, largely inactive metabolites (M1 and M3)[10].

  • Elimination: The vast majority (approximately 97%) of the administered dose is excreted in the feces, with about 83% as unchanged Orlistat[1].

Oral Administration Oral Administration GI Tract Gastrointestinal Tract Oral Administration->GI Tract Fecal Excretion Fecal Excretion GI Tract->Fecal Excretion ~97% Unchanged Drug Minimal Systemic Absorption (<2%) Minimal Systemic Absorption (<2%) GI Tract->Minimal Systemic Absorption (<2%) Plasma Plasma Minimal Systemic Absorption (<2%)->Plasma Metabolism (Intestinal Wall) Metabolism (Intestinal Wall) Plasma->Metabolism (Intestinal Wall) Renal Excretion (<2%) Renal Excretion (<2%) Metabolism (Intestinal Wall)->Renal Excretion (<2%)

Pharmacokinetic workflow of Orlistat.

Experimental Protocols

Below are generalized methodologies based on protocols from clinical trials evaluating the efficacy and safety of Orlistat.

Study Design for Efficacy Evaluation
  • Patient Population: Obese patients (BMI ≥ 30 kg/m ²) or overweight patients (BMI ≥ 28 kg/m ²) with associated risk factors are recruited.

  • Randomization: Participants are randomized in a double-blind fashion to receive either Orlistat (e.g., 120 mg three times daily) or a matching placebo.

  • Dietary Intervention: All participants are placed on a mildly hypocaloric, nutritionally balanced diet, with approximately 30% of calories derived from fat.

  • Treatment Duration: Studies are typically conducted over a period of 1 to 2 years.

  • Primary Endpoints: The primary efficacy endpoint is the change in body weight from baseline. Other key endpoints include the proportion of patients achieving ≥5% and ≥10% weight loss.

  • Secondary Endpoints: These often include changes in waist circumference, lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), blood pressure, and glycemic parameters (fasting glucose, HbA1c) in diabetic patients.

  • Data Analysis: Statistical comparisons are made between the Orlistat and placebo groups to determine the significance of the observed effects.

Fecal Fat Excretion Measurement
  • Objective: To quantify the effect of Orlistat on the inhibition of dietary fat absorption.

  • Protocol:

    • Subjects are maintained on a diet with a known and constant amount of fat (e.g., 100g per day) for a baseline period (e.g., 3-5 days).

    • All feces are collected during this period, and the total fat content is measured to determine baseline fat excretion.

    • Subjects then begin treatment with Orlistat while continuing the controlled-fat diet.

    • Feces are again collected for a specified period, and the fat content is measured.

  • Analysis: The difference in fecal fat excretion between the baseline and treatment periods is calculated to determine the percentage of dietary fat that is not absorbed due to Orlistat's action.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of (S,R,R,R)-Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (S,R,R,R)-Orlistat is paramount for ensuring drug quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of data from multiple validated methods to facilitate a comprehensive cross-validation perspective.

Methodology Overview

Both HPLC and LC-MS/MS are powerful techniques for the separation and quantification of pharmaceutical compounds. HPLC, a well-established and robust method, is widely used for routine quality control. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of low-level impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common approach for the HPLC analysis of Orlistat involves a reversed-phase separation. The following table summarizes typical experimental conditions based on published methods.[1][2][3][4]

ParameterHPLC Method 1[1]HPLC Method 2HPLC Method 3[2]
Column Octadecyl silane C18 (150x3.9 mm i.d., 5 µm)C18 column (150 x 4.6 mm i.d., 3.5µm)XBridge C8 column
Mobile Phase 0.1% Orthophosphoric acid and Acetonitrile (10:90 v/v)Acetonitrile, water and phosphoric acid (85:15:0.5 v/v/v)Acetonitrile
Flow Rate 1.0 mL/minute1 mL/minNot Specified
Detection UV at 205 nmUV at 205nmNot Specified
Injection Volume 25 µL20 µlNot Specified
Retention Time ~6 min3.79 minNot Specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods for Orlistat analysis are often employed for bioanalytical applications due to their high sensitivity. The following table outlines typical experimental parameters.[5][6][7]

ParameterLC-MS/MS Method 1[5]LC-MS/MS Method 2[6]LC-MS/MS Method 3[7]
Column Deltabond Phenyl (50 x 2 mm i.d.)Phenomenex-C18 (50 x 2.1 mm, 5µ)Zorbax C18 (50 x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile and 2 mM ammonium acetate (90:10)Methanol, acetonitrile, and 0.1% formic acid (65:20:15 V/V/V)Not Specified
Flow Rate Not Specified0.80 ml/minute0.90 mL/min
Ionization Ion sprayElectrospray ionization (ESI), positive modeElectrospray ionization (ESI), positive mode
Detection Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Parent/Product Ions Not SpecifiedOrlistat: m/z 496.4/142.08; Orlistat-D5 (IS): m/z 501.3/147.07Orlistat: m/z 496.4→337.31; Amprenavir (IS): m/z 506.23→57.07
Retention Time 1.2 minNot SpecifiedNot Specified

Quantitative Performance Comparison

The following table summarizes the validation parameters for both HPLC and LC-MS/MS methods, providing a basis for comparing their quantitative performance.

Validation ParameterHPLC MethodsLC-MS/MS Methods
Linearity Range 6-60 µg/ml[3], 10-160 microg/ml0.20 to 10 ng ml-1[5], 1.2 to 392.0 ng/ml[6], 4.75 to 190.0 ng/mL[7], 1250 and 100000 ng/mL[8]
Correlation Coefficient (r²) > 0.9999[4], 0.9960.9999[6]
Accuracy (% Recovery) 99.78-100.27%[3]95.73% to 103.62%[6]
Precision (%RSD) Within-day and between-day precision: 0.10-0.59%[4]Intra- and inter-assay precision: < 10%[5], 2.84 to 5.32[6], Inter-day and intra-day precision: 2.77 to 4.68%[7]
Limit of Quantification (LOQ) Not explicitly stated in provided abstracts0.20 ng ml-1[5], 1.2 ng/ml[6], 4.75 ng/mL[7], 1200 ng/mL[8]
Limit of Detection (LOD) Not explicitly stated in provided abstracts0.10 ng ml-1[5], 250 ng/mL[8]

Experimental and Logical Workflows

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and LC-MS/MS analysis of Orlistat.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Orlistat Sample (Bulk/Dosage Form) Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C8/C18 Column) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: HPLC analysis workflow for this compound.

LCMSMS_Workflow cluster_sample_prep_ms Sample Preparation (Bioanalytical) cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis_ms Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Injection Injection into LC Reconstitution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Selection Precursor Ion Selection (MRM) MS_Ionization->MS_Selection MS_Fragmentation Collision-Induced Dissociation MS_Selection->MS_Fragmentation MS_Detection Product Ion Detection MS_Fragmentation->MS_Detection Mass_Spec Mass Spectrum Generation MS_Detection->Mass_Spec Peak_Integration Peak Area Ratio (Analyte/IS) Mass_Spec->Peak_Integration Quant_MS Quantification vs. Calibration Curve Peak_Integration->Quant_MS

Caption: LC-MS/MS analysis workflow for this compound.

Conclusion

The choice between HPLC and LC-MS/MS for the analysis of this compound depends on the specific application.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification in pharmaceutical formulations where concentration levels are relatively high.[2] The methods demonstrate good linearity, accuracy, and precision within the microgram per milliliter range.[4]

  • LC-MS/MS offers significantly lower limits of detection and quantification, making it the method of choice for bioanalytical studies in plasma or other biological matrices where concentrations are in the nanogram per milliliter range.[5][6] Its high selectivity, achieved through multiple reaction monitoring, minimizes interference from complex sample matrices.[5]

While no direct cross-validation studies were found, the compilation of data from individual validated methods indicates that both techniques are well-suited for their respective applications in the analysis of Orlistat. For comprehensive drug development and control, employing HPLC for routine quality control and LC-MS/MS for bioequivalence and pharmacokinetic studies provides a robust analytical strategy.

References

Validating Assay Specificity for (S,R,R,R)-Orlistat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. As a single diastereomeric molecule with four chiral centers, the stereochemical purity of Orlistat is a critical quality attribute. The desired active pharmaceutical ingredient (API) is the (S,S,S,S)-epimer. However, during synthesis and storage, other stereoisomers, such as (S,R,R,R)-Orlistat, can arise as impurities. Ensuring the specific and accurate quantification of these isomers is paramount for guaranteeing the safety and efficacy of the final drug product.

This guide provides a comparative overview of analytical methodologies for validating the specificity of a binding assay for this compound, with a primary focus on a validated Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method. Additionally, it explores alternative techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as potential orthogonal methods.

Primary Method: Chiral Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

A validated NP-HPLC method has been successfully developed for the quantification of the (S,S,R,R) impurity in Orlistat capsules[1]. Given the structural similarities between the different stereoisomers of Orlistat, this method provides a strong foundation for the specific quantification of the (S,R,R,R)-isomer. The principle of this method relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP), leading to their separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: Chiral Pack IA column (250 mm x 4.6 mm, 5 µm particle size). This stationary phase is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel matrix.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of n-Hexane and Isopropyl alcohol in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at a wavelength of 205 nm.

  • Sample Preparation: Dissolve the Orlistat sample in the mobile phase to a suitable concentration.

  • Reference Standard: A certified reference standard of this compound is commercially available and essential for method validation and quantification[2][3].

The following table summarizes the validation parameters for a similar Orlistat stereoisomer ((S,S,R,R)-Orlistat), which can be considered indicative of the expected performance for the (S,R,R,R)-isomer with appropriate validation[1].

ParameterResult
Linearity Range 3.1 - 40 µg/ml
Limit of Detection (LOD) 1.0 µg/ml
Limit of Quantification (LOQ) 3.1 µg/ml
Accuracy High degree of accuracy reported
Precision High degree of precision reported
Specificity No interference from degradation products
Run Time Approximately 45 minutes

Workflow for NP-HPLC Method Validation

cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_result Result prep_std Prepare this compound Reference Standard Solutions hplc_system NP-HPLC System (Chiral Pack IA column) prep_std->hplc_system prep_sample Prepare Orlistat Sample Solutions prep_sample->hplc_system run_analysis Inject Standards and Samples hplc_system->run_analysis linearity Linearity & Range run_analysis->linearity lod_loq LOD & LOQ run_analysis->lod_loq accuracy Accuracy (Spike/Recovery) run_analysis->accuracy precision Precision (Repeatability & Intermediate) run_analysis->precision specificity Specificity (Forced Degradation) run_analysis->specificity report Validated Specific Assay for This compound linearity->report lod_loq->report accuracy->report precision->report specificity->report

Caption: Workflow for validating the specificity of the NP-HPLC assay.

Alternative and Orthogonal Methodologies

To ensure comprehensive validation of specificity, employing orthogonal methods with different separation principles is highly recommended. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) represent powerful alternatives to HPLC for chiral separations.

SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often superior resolution. Polysaccharide-based chiral stationary phases, similar to those used in HPLC, are commonly employed in SFC.

General Experimental Protocol for Chiral SFC:

  • Instrumentation: An SFC system with a back-pressure regulator and a compatible detector (e.g., UV or Mass Spectrometry).

  • Chiral Stationary Phase: Chiralpak or Chiralcel series columns are frequently used.

  • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be required to improve peak shape and resolution.

  • Method Development: A screening approach is often employed, testing different chiral columns and mobile phase compositions to achieve optimal separation.

Logical Relationship for Chiral SFC Method Development

cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation screen_cols Screen Multiple Chiral Columns screen_mods Test Different Organic Modifiers screen_cols->screen_mods opt_grad Optimize Gradient Profile screen_mods->opt_grad opt_temp Adjust Temperature opt_grad->opt_temp opt_bpr Fine-tune Back Pressure opt_temp->opt_bpr validate Full Method Validation (ICH Guidelines) opt_bpr->validate

Caption: A typical workflow for developing a chiral SFC method.

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors in CE.

General Experimental Protocol for Chiral CE:

  • Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector.

  • Chiral Selector: Various cyclodextrin derivatives (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) are screened to find the optimal selector for the enantiomeric separation of Orlistat.

  • Method Development: Optimization of BGE composition, pH, chiral selector type and concentration, applied voltage, and capillary temperature is crucial for achieving baseline separation.

Signaling Pathway of Chiral Recognition in CE

orlistat Orlistat Stereoisomers complex Transient Diastereomeric Complexes orlistat->complex Interaction selector Chiral Selector (e.g., Cyclodextrin) selector->complex separation Differential Migration in Electric Field complex->separation detection Separated Peaks (Quantification) separation->detection

Caption: Principle of chiral separation using Capillary Electrophoresis.

Comparison of Analytical Techniques

FeatureNP-HPLCSupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning with a chiral stationary phase.Differential partitioning with a chiral stationary phase using a supercritical fluid mobile phase.Differential migration in an electric field based on the formation of transient diastereomeric complexes with a chiral selector in the electrolyte.
Primary Advantage Well-established and robust technique.Fast analysis, reduced organic solvent use, high resolution.High separation efficiency, low sample and reagent consumption.
Primary Limitation Longer run times, higher organic solvent consumption.Higher initial instrument cost.Can be less robust than HPLC, lower concentration sensitivity.
Validated for Orlistat Isomer Yes (for (S,S,R,R)-isomer)[1]Method development required.Method development required.

Conclusion

Validating the specificity of a binding assay for this compound is crucial for ensuring the quality and safety of Orlistat drug products. A validated NP-HPLC method using a chiral stationary phase provides a reliable and robust approach for this purpose. The detailed protocol and performance data from a similar diastereomer assay offer a strong starting point for the validation of a specific this compound method. Furthermore, orthogonal techniques such as SFC and CE present promising alternatives that can provide complementary separation mechanisms, thereby strengthening the overall validation package. The choice of the most suitable technique will depend on specific laboratory capabilities, desired throughput, and regulatory requirements. In all cases, the use of a certified this compound reference standard is a prerequisite for accurate and reliable quantification.

References

Orlistat Stereoisomers: A Comparative Analysis of Their Impact on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential effects of Orlistat stereoisomers reveals a significant disparity between their enzymatic inhibition and direct cytotoxicity on cancer cells. While stereochemistry plays a crucial role in the inhibition of pancreatic lipase, this review highlights a notable lack of corresponding differential effects on cancer cell proliferation in the studies conducted to date.

Orlistat, a potent inhibitor of fatty acid synthase (FAS) and pancreatic lipase, has garnered significant interest for its potential as an anti-cancer agent.[1][2][3] The commercially available drug is a mixture of stereoisomers. This guide delves into the nuanced differences between these stereoisomers, presenting a comparative analysis of their biological activities with a focus on cancer cell proliferation.

Comparative Efficacy of Orlistat Stereoisomers

A key study systematically evaluated the biological activity of Tetrahydrolipstatin (THL), the active component of Orlistat, and its seven diastereomers. The investigation revealed a striking difference in their ability to inhibit porcine pancreatic lipase, with IC50 values spanning a wide range, indicating a strong dependence on stereochemical conformation. In stark contrast, this stereochemical differentiation did not translate to cytotoxic effects against several human cancer cell lines.

Inhibition of Porcine Pancreatic Lipase

The inhibitory activity of the eight stereoisomers against porcine pancreatic lipase varied significantly, demonstrating the critical role of stereochemistry in target engagement. The natural enantiomer, Tetrahydrolipstatin (THL), exhibited the highest potency.

StereoisomerIC50 (nM) for Porcine Pancreatic Lipase Inhibition[4]
Tetrahydrolipstatin (THL)4.0
Enantiomer of THL77
Diastereomer 18.0
Diastereomer 29.0
Diastereomer 312
Diastereomer 415
Diastereomer 520
Diastereomer with inverted stereocenters at 2,3,2'-positions930
Cytotoxicity Against Human Cancer Cell Lines

In contrast to the pronounced differences in lipase inhibition, all eight stereoisomers of Tetrahydrolipstatin exhibited a lack of significant cytotoxicity against three human cancer cell lines: MCF-7 (human breast cancer), MDA-MB-231 (human breast cancer), and H460 (human large-cell lung carcinoma). The IC50 values for all stereoisomers in an MTT cytotoxicity assay were found to be greater than three orders of magnitude higher than that of the potent anticancer agent, camptothecin.[4] This suggests that the direct antiproliferative effects of Orlistat stereoisomers on these cancer cell lines are minimal and not dictated by their stereochemical configuration.

Mechanistic Insights into Orlistat's Anti-Cancer Effects

While direct cytotoxicity of the individual stereoisomers appears limited, the broader anti-cancer effects of Orlistat (as a mixture) are attributed to its inhibition of fatty acid synthase (FAS).[1][2] FAS is overexpressed in many cancers and plays a crucial role in providing the necessary lipids for rapid cell proliferation and membrane synthesis.[2][5] By inhibiting FAS, Orlistat can induce apoptosis, arrest the cell cycle, and suppress tumor growth.[3][6][7]

The diagram below illustrates the generally accepted mechanism of Orlistat's action on cancer cells through FAS inhibition. It is important to note that the specific contributions of individual stereoisomers to this pathway have not been elucidated.

Orlistat_Mechanism Orlistat Orlistat (Stereoisomer Mixture) FAS Fatty Acid Synthase (FAS) Orlistat->FAS Inhibits Apoptosis Apoptosis Orlistat->Apoptosis Induces Lipid_Synthesis De Novo Lipid Synthesis FAS->Lipid_Synthesis Catalyzes Cell_Proliferation Cancer Cell Proliferation FAS->Cell_Proliferation Membrane_Formation Cell Membrane Formation Lipid_Synthesis->Membrane_Formation Membrane_Formation->Cell_Proliferation Experimental_Workflow cluster_lipase Lipase Inhibition Assay cluster_mtt MTT Cytotoxicity Assay Lipase_Prep Prepare Lipase & Inhibitor Solutions Substrate_Add Add Substrate (p-nitrophenyl butyrate) Lipase_Prep->Substrate_Add Measure_Abs Measure Absorbance (405 nm) Substrate_Add->Measure_Abs Calc_IC50_L Calculate IC50 Measure_Abs->Calc_IC50_L Cell_Seeding Seed Cancer Cells Treatment Treat with Orlistat Stereoisomers Cell_Seeding->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Solubilize Solubilize Formazan MTT_Add->Solubilize Measure_Abs_MTT Measure Absorbance (570 nm) Solubilize->Measure_Abs_MTT Calc_IC50_C Calculate IC50 Measure_Abs_MTT->Calc_IC50_C

References

Correlating In Vitro and In Vivo Efficacy of (S,R,R,R)-Orlistat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,R,R)-Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity.[1][2][3] Its primary mechanism of action involves blocking the absorption of dietary fats, thereby reducing caloric intake.[1][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this anti-obesity drug.

In Vitro Efficacy of this compound

The in vitro assessment of Orlistat's efficacy primarily revolves around its ability to inhibit lipase activity. However, other physicochemical properties such as dissolution rate and oil adsorption capacity also play a crucial role in its ultimate therapeutic effect.

Key In Vitro Performance Indicators:

ParameterDescriptionKey FindingsReference
Lipase Activity Inhibition Measures the direct inhibitory effect of Orlistat on pancreatic and gastric lipases.Inhibition of lipase activity is proportional to the dissolution rate of the Orlistat formulation.[5][6][5][6]
Dissolution Rate Determines how quickly Orlistat dissolves in a medium, which influences its availability for lipase inhibition.Formulations with higher dissolution rates, such as amorphous Orlistat loaded onto mesoporous silica, show greater lipase inhibition.[5][6] Low water solubility is a critical issue for Orlistat's efficacy.[5][6][5][6]
Oil Adsorption Capacity Relevant for formulations designed to mitigate side effects by adsorbing undigested oil.Mesoporous silica formulations can adsorb undigested oil, which correlates with the surface area of the silica.[5][5]
Experimental Protocol: In Vitro Lipase Inhibition Assay

This protocol outlines a typical method for determining the lipase inhibitory activity of Orlistat.

  • Preparation of Reagents:

    • Porcine pancreatic lipase solution.

    • Substrate solution (e.g., p-nitrophenyl butyrate).

    • Buffer solution (e.g., Tris-HCl buffer, pH 8.0).

    • Orlistat solutions of varying concentrations.

  • Assay Procedure:

    • Pre-incubate the lipase solution with different concentrations of Orlistat for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the hydrolysis of the substrate by measuring the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

    • A control reaction without Orlistat is run in parallel.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each Orlistat concentration.

    • Determine the percentage of lipase inhibition relative to the control.

    • Calculate the IC50 value, which is the concentration of Orlistat required to inhibit 50% of the lipase activity.

In Vivo Efficacy of this compound

In vivo studies are essential to confirm the therapeutic efficacy of Orlistat observed in vitro. These studies are typically conducted in animal models of obesity and in human clinical trials.

Key In Vivo Efficacy Parameters:

ParameterDescriptionKey FindingsReference
Body Weight Reduction The primary endpoint in most anti-obesity drug trials.Orlistat is more effective than diet alone for weight reduction and maintenance of lost weight.[2] In a 24-week study, Orlistat 60 mg three times daily resulted in a significant reduction in body weight compared to placebo.[7][2][3][7]
Visceral Fat Area Reduction A measure of the reduction in abdominal fat, which is strongly associated with metabolic diseases.Orlistat administration significantly reduced visceral fat area in Japanese participants with excessive visceral fat.[7][7]
Serum Triglyceride Levels An indicator of the extent of dietary fat absorption.In vivo studies in rats showed that serum triglyceride concentration was significantly decreased with an amorphous Orlistat-loaded mesoporous silica formulation compared to a commercial product.[5][5]
Fecal Fat Excretion A direct measure of the inhibition of dietary fat absorption.At the recommended therapeutic dose of 120 mg three times a day, Orlistat inhibits dietary fat absorption by approximately 30%.[8]
Experimental Protocol: In Vivo Anti-Obesity Study in a Rodent Model

This protocol describes a general procedure for evaluating the anti-obesity effects of Orlistat in a high-fat diet-induced obese mouse or rat model.

  • Animal Model:

    • Use male mice or rats of a specific strain (e.g., C57BL/6J mice or Sprague-Dawley rats).

    • Induce obesity by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Treatment Groups:

    • Control Group: Obese animals receiving a vehicle.

    • Orlistat Group: Obese animals receiving Orlistat at a specific dose (e.g., 60 mg/kg, daily) administered orally.[9]

    • Positive Control Group (optional): Obese animals receiving another anti-obesity drug.

  • Experimental Procedure:

    • Administer the treatments daily for a defined period (e.g., 4-8 weeks).

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., serum lipids, glucose).

    • Harvest and weigh adipose tissues (e.g., epididymal, retroperitoneal).

    • Fecal samples can be collected to measure fecal fat content.

  • Data Analysis:

    • Compare the changes in body weight, fat pad weights, and biochemical parameters between the treatment groups using appropriate statistical tests.

Correlation of In Vitro and In Vivo Efficacy

A strong correlation between in vitro and in vivo data is crucial for the successful development of pharmaceutical formulations. For Orlistat, the in vitro dissolution rate and subsequent lipase inhibition directly impact its in vivo pharmacological effects.

A study on Orlistat formulations with mesoporous silica demonstrated that the formulation with the highest in vitro dissolution rate and lipase activity inhibition also resulted in a significant decrease in serum triglyceride concentration in vivo.[5][6] This highlights the importance of optimizing formulation characteristics to enhance bioavailability and therapeutic efficacy.

InVitro_InVivo_Correlation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Outcome Formulation Orlistat Formulation Dissolution Dissolution Rate Formulation->Dissolution determines Lipase_Inhibition Lipase Inhibition Assay Dissolution->Lipase_Inhibition influences Fat_Absorption Reduced Fat Absorption Lipase_Inhibition->Fat_Absorption correlates with TG_Levels Lower Serum Triglycerides Fat_Absorption->TG_Levels Weight_Loss Weight Loss TG_Levels->Weight_Loss

Caption: Workflow from in vitro evaluation to in vivo outcomes for Orlistat.

Comparison with Alternatives and Combination Therapies

While Orlistat is an effective anti-obesity medication, its efficacy can be enhanced through combination therapy. Combining Orlistat with natural compounds has shown promising results in preclinical and clinical studies.

Orlistat in Combination with Resveratrol:

A randomized controlled trial evaluated the efficacy of an Orlistat-resveratrol combination for weight loss in subjects with obesity over a 6-month period. The combination therapy resulted in significantly greater weight loss compared to placebo and Orlistat or resveratrol monotherapy.[10]

Treatment GroupMean Weight Loss (kg)95% Confidence IntervalP-value vs. Placebo
Placebo-3.50-5.05 to -1.95-
Orlistat-6.02-7.68 to -4.36Not significant
Resveratrol-4.68-6.64 to -2.71Not significant
Orlistat-Resveratrol -6.82 -8.37 to -5.26 0.021

Data adapted from a randomized controlled trial.[10]

Mechanism of Action

Orlistat exerts its therapeutic effect locally in the gastrointestinal tract.[1] It forms a covalent bond with the active serine site of gastric and pancreatic lipases, rendering them inactive.[8][11] This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] The undigested triglycerides are then excreted in the feces.[1]

Mechanism_of_Action cluster_GI_Tract Gastrointestinal Lumen Dietary_Fat Dietary Fat (Triglycerides) Lipases Gastric & Pancreatic Lipases Dietary_Fat->Lipases hydrolyzed by Excretion Fecal Excretion Dietary_Fat->Excretion excreted as Inactive_Lipases Inactive Lipases Lipases->Inactive_Lipases inactivated to FFA_Monoglycerides Free Fatty Acids & Monoglycerides Lipases->FFA_Monoglycerides Orlistat This compound Orlistat->Lipases inhibits Absorption Absorption into Bloodstream FFA_Monoglycerides->Absorption

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Conclusion

The therapeutic efficacy of this compound is dependent on a successful correlation between its in vitro properties and in vivo performance. Optimizing formulations to improve dissolution and lipase inhibition is key to enhancing its anti-obesity effects. Furthermore, combination therapies with natural compounds like resveratrol present a promising strategy to augment the weight-loss effects of Orlistat. The provided experimental protocols and comparative data serve as a valuable resource for the continued research and development of effective anti-obesity treatments.

References

Assessing the Stereochemical Purity of Synthesized (S,R,R,R)-Orlistat: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in drug development. This guide provides a comparative overview of analytical methodologies for assessing the stereochemical purity of (S,R,R,R)-Orlistat, a lipase inhibitor used in the management of obesity. The guide details experimental protocols for the most effective techniques and presents a logical workflow for method selection and application.

Orlistat possesses four chiral centers, leading to the theoretical possibility of 16 stereoisomers. The therapeutically active and commercially available form is the (S,R,R,R)-diastereomer. The synthesis of Orlistat is designed to be stereoselective, yielding predominantly this single isomer. However, minor variations in reaction conditions or starting materials can potentially lead to the formation of diastereomeric impurities, which may have different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to confirm the stereochemical identity and quantify the purity of the synthesized this compound.

This guide explores and compares the two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Comparison: Chiral HPLC vs. NMR Spectroscopy

A direct comparison of the primary methods for assessing the stereochemical purity of this compound is presented below.

FeatureChiral High-Performance Liquid Chromatography (Chiral HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of stereoisomers with a chiral stationary phase, leading to different retention times.Analysis of the magnetic properties of atomic nuclei to provide detailed information about the structure and stereochemistry of a molecule.
Primary Use Quantitative analysis of stereoisomeric purity (diastereomeric excess).Structural elucidation, confirmation of relative and absolute stereochemistry.
Sample Requirement Typically in the microgram (µg) to milligram (mg) range.Typically in the milligram (mg) range.
Resolution High resolution separation of diastereomers is achievable with appropriate column and mobile phase selection.Can distinguish diastereomers based on differences in chemical shifts and coupling constants. May require chiral derivatizing agents for enantiomers.
Data Output Chromatogram showing separated peaks for each stereoisomer.Spectrum showing unique signals for each nucleus in the molecule.
Advantages High sensitivity, excellent for quantification, well-established technique.Provides detailed structural information, can determine relative stereochemistry through space (NOE/ROE), can determine absolute configuration with chiral derivatizing agents (e.g., Mosher's method).
Limitations Method development can be time-consuming, requires screening of various chiral stationary phases and mobile phases. Does not inherently provide structural confirmation of the separated isomers.Lower sensitivity compared to HPLC, may not be suitable for trace-level impurity detection without specialized techniques. Complex spectra can be challenging to interpret for large molecules.

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most direct method for separating and quantifying stereoisomers. The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP). For a molecule with the structural complexity of Orlistat, a screening approach using polysaccharide-based CSPs is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phases: A screening of columns is recommended. Start with polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Data acquisition and processing software.

Reagents:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol).

  • Additives (optional, for method optimization): trifluoroacetic acid (TFA), diethylamine (DEA).

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to a concentration suitable for UV detection (e.g., 10-100 µg/mL).

  • If available, prepare solutions of other Orlistat diastereomers to determine their retention times and confirm peak identity.

Chromatographic Conditions (Screening Protocol):

A systematic screening of mobile phases with different chiral columns is the most effective approach.

ColumnMobile Phase Composition (v/v)Flow Rate (mL/min)Detection Wavelength (nm)
Chiralcel® OD-HHexane/Isopropanol (90:10)1.0210
Chiralcel® OD-HHexane/Ethanol (95:5)1.0210
Chiralpak® AD-HHexane/Isopropanol (80:20)1.0210
Chiralpak® AD-HAcetonitrile/Methanol (50:50)0.8210

Method Optimization:

  • If initial screening does not provide adequate separation, adjust the ratio of the mobile phase components.

  • Small amounts of additives like TFA or DEA can be added to the mobile phase to improve peak shape and resolution, particularly if the stereoisomers have ionizable groups.

  • Varying the column temperature can also influence selectivity.

Data Analysis:

  • Calculate the percentage of each diastereomer by peak area normalization.

  • Diastereomeric excess (d.e.) can be calculated using the formula: d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Total area of all diastereomers) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of Orlistat. While standard 1D ¹H and ¹³C NMR can confirm the overall structure, advanced 2D NMR techniques are necessary to probe the stereochemistry.

1. Confirmation of Relative Stereochemistry using NOESY/ROESY

Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY) provide information about the spatial proximity of protons. By identifying which protons are close to each other in the 3D structure of the molecule, the relative configuration of the chiral centers can be determined. For a flexible molecule like Orlistat, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred as it can mitigate issues with molecules of intermediate size where the NOE may be close to zero.[1][2]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Ensure the sample is free of paramagnetic impurities.

Experimental Parameters (General):

  • Experiment: 2D ROESY.

  • Mixing time: This is a crucial parameter and should be optimized (typically in the range of 100-500 ms).

  • Temperature: Maintain a constant temperature throughout the experiment.

Data Analysis:

  • Correlate the cross-peaks in the ROESY spectrum to identify protons that are close in space (< 5 Å).

  • Compare the observed NOE/ROE correlations with the expected correlations for the (S,R,R,R) stereoisomer and other potential diastereomers based on molecular modeling.

2. Determination of Absolute Configuration using Mosher's Method

Mosher's method is a technique used to determine the absolute configuration of chiral secondary alcohols by converting them into diastereomeric esters using a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][4][5] While Orlistat itself is an ester, this method could be applied to a synthetic precursor containing a chiral secondary alcohol corresponding to one of the stereocenters.

Experimental Workflow:

  • Derivatization: React the chiral alcohol precursor of Orlistat separately with the (R)- and (S)-enantiomers of MTPA chloride to form the respective (S)- and (R)-MTPA esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Comparison: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the newly formed ester linkage.

  • Configuration Assignment: The sign of the Δδ values for protons on either side of the MTPA plane allows for the determination of the absolute configuration of the original alcohol.

Visualizing the Workflow

A logical workflow for assessing the stereochemical purity of synthesized Orlistat is crucial for an efficient and comprehensive analysis.

G Workflow for Stereochemical Purity Assessment of this compound cluster_0 Initial Synthesis cluster_1 Primary Analysis: Stereoisomer Separation and Quantification cluster_2 Complementary Analysis: Structural and Stereochemical Confirmation cluster_3 Final Assessment A Synthesized this compound B Chiral HPLC Screening (Polysaccharide CSPs) A->B E 2D NMR Spectroscopy (COSY, HSQC, HMBC) A->E C Method Optimization B->C Separation Achieved? D Quantification of Diastereomers (Diastereomeric Excess) C->D H Confirmation of (S,R,R,R) Configuration D->H F NOESY/ROESY for Relative Stereochemistry E->F G Mosher's Method on Precursor (for Absolute Configuration) E->G If precursor available F->H G->H I Determination of Stereochemical Purity H->I

References

Independent Verification of the Biological Activity of Orlistat Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the commercially available anti-obesity drug Orlistat, which is the single diastereomer (S)-((S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate, against its other stereoisomers. Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary triglycerides.[1][2] By inhibiting these lipases, Orlistat prevents the absorption of fats from the human diet, thereby reducing caloric intake.[1] The data presented here is crucial for understanding the stereochemical requirements for the pharmacological activity of Orlistat and for the development of new, more potent lipase inhibitors.

Comparative Analysis of Lipase Inhibition by Orlistat Stereoisomers

The biological activity of Orlistat and its seven diastereomers was evaluated by assessing their ability to inhibit the hydrolysis of p-nitrophenyl butyrate by porcine pancreatic lipase. The half-maximal inhibitory concentration (IC50) was determined for each stereoisomer, with the results summarized in the table below. Lower IC50 values indicate greater potency.

StereoisomerLipase Inhibitory Activity (IC50 in nM)
(2S, 3S, 2'S)-Tetrahydrolipstatin (Orlistat)4.0
(2R, 3R, 2'R)-Tetrahydrolipstatin (Enantiomer of Orlistat)77
(2S, 3S, 2'R)-Tetrahydrolipstatin8.0
(2R, 3R, 2'S)-Tetrahydrolipstatin20
(2S, 3R, 2'S)-Tetrahydrolipstatin15
(2R, 3S, 2'R)-Tetrahydrolipstatin12
(2S, 3R, 2'R)-Tetrahydrolipstatin930
(2R, 3S, 2'S)-Tetrahydrolipstatin9.0

Data sourced from a study on the stereochemical structure-activity relationship of Tetrahydrolipstatin.[3]

The data clearly indicates that the stereochemistry of Orlistat is critical for its biological activity. The commercially available form, (2S, 3S, 2'S)-Tetrahydrolipstatin, is the most potent inhibitor with an IC50 of 4.0 nM.[3] Its enantiomer is significantly less active, with an IC50 of 77 nM.[3] The diastereomer with inverted stereocenters at the 2, 3, and 2' positions showed the weakest activity, with an IC50 of 930 nM.[3] Interestingly, five other stereoisomers retained significant inhibitory activity, with IC50 values ranging from 8.0 to 20 nM.[3]

Experimental Protocol: Pancreatic Lipase Inhibition Assay

The determination of the lipase inhibitory activity of Orlistat stereoisomers was performed using an in vitro colorimetric assay with porcine pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase

  • p-Nitrophenyl Butyrate (pNPP) as substrate

  • Buffer solution (e.g., Tris-HCl buffer, pH 8.0)

  • Orlistat stereoisomers (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • A solution of porcine pancreatic lipase is prepared in the buffer.

  • The Orlistat stereoisomers are prepared in various concentrations.

  • In a 96-well microplate, the lipase solution is pre-incubated with the different concentrations of the Orlistat stereoisomers for a specific period at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl butyrate.

  • The hydrolysis of pNPP by the lipase results in the formation of p-nitrophenol, a yellow-colored product.

  • The absorbance of the p-nitrophenol is measured kinetically at a wavelength of 405 nm using a microplate reader.

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percentage of inhibition for each concentration of the stereoisomer is calculated by comparing the reaction rate with that of a control (containing no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Lipase Solution Lipase Solution Pre-incubation Pre-incubation Lipase Solution->Pre-incubation Orlistat Stereoisomers Orlistat Stereoisomers Orlistat Stereoisomers->Pre-incubation Substrate (pNPP) Substrate (pNPP) Reaction Initiation Reaction Initiation Substrate (pNPP)->Reaction Initiation Pre-incubation->Reaction Initiation Measurement Measurement Reaction Initiation->Measurement Calculate Inhibition Calculate Inhibition Measurement->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Experimental workflow for determining lipase inhibition.

signaling_pathway Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Substrate Inactivated Lipase Inactivated Lipase Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Hydrolysis Orlistat Orlistat Orlistat->Pancreatic Lipase Inhibition Absorption Absorption Fatty Acids & Monoglycerides->Absorption Reduced Caloric Intake Reduced Caloric Intake

References

A Comparative Benchmarking Guide to (S,R,R,R)-Orlistat and Other Lipase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of (S,R,R,R)-Orlistat's performance against other prominent lipase inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound with other known lipase inhibitors, focusing on their inhibitory potency, mechanism of action, and the downstream signaling pathways affected by their activity. The information is intended for researchers, scientists, and professionals involved in drug development and obesity research. While specific quantitative data for the (S,R,R,R) stereoisomer of Orlistat is limited in publicly available literature, this guide benchmarks the performance of Orlistat as a compound against its main competitor, Cetilistat, and other relevant inhibitors.

Quantitative Comparison of Lipase Inhibitor Potency

The inhibitory potency of lipase inhibitors is a critical parameter for evaluating their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the available IC50 values for Orlistat and other selected lipase inhibitors against pancreatic lipase.

InhibitorEnzyme SourceIC50 ValueReference
Orlistat Human Pancreatic Lipase122 ng/mL[1]
Porcine Pancreatic Lipase2.73 µg/mL[2]
Porcine Pancreatic Lipase17.05 µg/mL[3]
Cetilistat Human Pancreatic Lipase5.95 nmol/L[4][5][6][7][8]
Rat Pancreatic Lipase54.8 nmol/L[4][5][6][7][8]
Lipstatin Porcine Pancreatic Lipase0.14 µM[9]
Flavonoid (F01) Porcine Pancreatic Lipase17.68 ± 1.43 µM[3]

In Vivo Efficacy: Orlistat vs. Cetilistat

Clinical trials have provided in vivo data on the efficacy of Orlistat and Cetilistat in promoting weight loss.

TreatmentDosageStudy DurationAverage Weight Loss (vs. Placebo)Reference
Orlistat 120 mg t.i.d.12 weeks3.78 kg[11]
Cetilistat 80 mg t.i.d.12 weeks3.85 kg[11]
Cetilistat 120 mg t.i.d.12 weeks4.32 kg[11]

Cetilistat has been shown to have a comparable efficacy to Orlistat in terms of weight reduction.[11][12] Some studies suggest that Cetilistat may have a better tolerability profile, with fewer gastrointestinal side effects, which could lead to better patient adherence.[13][14]

Mechanism of Action and Signaling Pathways

Orlistat and other β-lactone inhibitors act as potent, irreversible inhibitors of gastric and pancreatic lipases.[9][15] They form a covalent bond with the active serine site of these enzymes, rendering them inactive.[9][15] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[15][16] Consequently, unabsorbed fat is excreted, leading to a caloric deficit.

The reduction in intestinal fat absorption triggers a cascade of downstream signaling events that contribute to the overall metabolic effects of these inhibitors.

Signaling Pathway of Lipase Inhibition and its Downstream Effects

Lipase_Inhibition_Pathway Dietary_Fat Dietary Triglycerides Lipase Gastric & Pancreatic Lipases Dietary_Fat->Lipase Digestion Fat_Absorption Reduced Fat Absorption (Increased Fecal Fat Excretion) Lipase->Fat_Absorption Leads to Orlistat This compound & Other Lipase Inhibitors Inhibition Inhibition Orlistat->Inhibition Inhibition->Lipase Blocks Active Site Gut_Hormones Altered Gut Hormone Secretion (e.g., GLP-1, PYY) Fat_Absorption->Gut_Hormones FFA_Signaling Reduced Free Fatty Acid (FFA) Signaling Fat_Absorption->FFA_Signaling Gut_Brain_Axis Gut-Brain Axis Signaling Gut_Hormones->Gut_Brain_Axis Appetite Decreased Appetite & Increased Satiety Gut_Brain_Axis->Appetite Weight_Loss Weight Loss Appetite->Weight_Loss Metabolic_Pathways Modulation of Metabolic Pathways FFA_Signaling->Metabolic_Pathways PI3K_AKT PI3K/AKT Pathway Metabolic_Pathways->PI3K_AKT mTOR mTOR Pathway Metabolic_Pathways->mTOR Metabolic_Health Improved Metabolic Health (e.g., Glycemic Control, Lipid Profile) Metabolic_Pathways->Metabolic_Health Weight_Loss->Metabolic_Health

Caption: Signaling cascade initiated by lipase inhibition.

Reduced fat absorption in the intestine alters the release of gut hormones, which in turn signal to the brain via the gut-brain axis to regulate appetite and satiety.[12] Furthermore, the decrease in absorbed free fatty acids, which can act as signaling molecules, modulates intracellular metabolic pathways such as the PI3K/AKT and mTOR pathways, influencing cellular growth, proliferation, and metabolism.[7]

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay (Spectrophotometric)

This protocol is a common method used to determine the in vitro inhibitory activity of compounds against pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

  • Prepare various concentrations of the inhibitor compound and a positive control (e.g., Orlistat).

  • In a 96-well plate, add the lipase solution to each well.

  • Add the different concentrations of the inhibitor solutions to the respective wells. A control well should contain the solvent used to dissolve the inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Prepare a solution of the substrate, pNPP, in a suitable solvent (e.g., isopropanol).

  • Initiate the enzymatic reaction by adding the pNPP solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, is colored and can be quantified spectrophotometrically.

  • Calculate the rate of reaction for each inhibitor concentration.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro Lipase Inhibition Assay

Lipase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Pancreatic Lipase Solution - Inhibitor Solutions - pNPP Substrate Solution Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Lipase Solution - Add Inhibitor/Control Prepare_Reagents->Plate_Setup Incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add pNPP Substrate Incubation->Reaction_Start Measurement Measure Absorbance (e.g., 405 nm) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro lipase inhibition assay.

Conclusion

This compound, as part of the broader Orlistat compound, is a potent inhibitor of pancreatic lipase, a key enzyme in dietary fat digestion. Its mechanism of action, involving the irreversible inactivation of lipase, leads to reduced fat absorption and subsequent weight loss. When compared to another prominent lipase inhibitor, Cetilistat, Orlistat demonstrates comparable in vivo efficacy, although some evidence suggests Cetilistat may offer a more favorable side effect profile.

The inhibition of lipase initiates a complex signaling cascade, influencing gut hormone secretion, gut-brain axis communication, and downstream metabolic pathways like PI3K/AKT and mTOR. This highlights the multifaceted physiological impact of targeting dietary fat absorption.

For researchers and drug development professionals, the provided experimental protocols offer a standardized approach to evaluate the potency of novel lipase inhibitors. Future research should focus on elucidating the specific activity of individual Orlistat stereoisomers to provide a more nuanced understanding of their therapeutic potential and to guide the development of next-generation lipase inhibitors with improved efficacy and tolerability.

References

Safety Operating Guide

Proper Disposal of (S,R,R,R)-Orlistat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S,R,R,R)-Orlistat, a potent inhibitor of gastric and pancreatic lipases, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The following procedural guidance is designed to directly answer operational questions regarding the proper disposal of this compound.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance for transport, proper laboratory safety protocols should always be followed.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. In case of spills, the area should be contained and cleaned up with an absorbent material, and the waste disposed of according to the procedures outlined below.

Disposal Procedures

The recommended method for the disposal of this compound and its waste is through high-temperature incineration by a licensed chemical waste disposal service. This method ensures the complete destruction of the compound, minimizing its potential environmental impact.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions. This waste should be kept separate from other laboratory waste streams.

  • Containerization: Place the segregated Orlistat waste into a clearly labeled, sealed, and appropriate waste container. The container should be robust and compatible with the waste material.

  • Labeling: Clearly label the waste container as "Orlistat Waste for Incineration" and include any other information required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal contractor.

  • Arranging Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and high-temperature incineration of the Orlistat waste. Ensure the disposal company is aware of the nature of the waste.

Important Considerations:

  • Regulatory Compliance: All disposal activities must comply with national and local regulations for pharmaceutical waste.

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain. While one safety data sheet notes it as non-hazardous to water, the general guidance for pharmaceutical waste is to avoid sewer disposal to prevent potential environmental contamination.

  • Incineration Temperatures: High-temperature incineration for pharmaceutical waste is typically carried out at temperatures between 850°C and 1200°C to ensure complete destruction.

Quantitative Data on Orlistat Degradation

Forced degradation studies have shown that Orlistat is susceptible to degradation under certain conditions. The following table summarizes the percentage of degradation observed under specific stress conditions.

Stress ConditionDuration & TemperaturePercentage Degradation (%)
Acid Hydrolysis (0.1 N HCl)8 hours at 80°C13.37
Alkaline Hydrolysis (0.1 N NaOH)8 hours at 80°C9.23
Neutral Hydrolysis (Distilled Water)12 hours at 80°C1.44
Oxidative Decomposition (3% H₂O₂)24 hours at Room Temp5.04
Thermal Decomposition (Dry Heat)24 hours at 100°CNo degradation observed
Photolytic Decomposition (70,000-80,000 lux)7 daysNo degradation observed
[Source: A stability-indicating assay study of Orlistat and its degradation products by HPLC][2]

The primary metabolites of Orlistat from hydrolysis are M1 (hydrolyzed β-lactone ring product) and M3 (cleavage of the N-formyl leucine side chain from M1).[1][] These metabolites are considered pharmacologically inactive.[1][] Other potential degradation products from hydrolytic and thermal stress have also been identified.[4][5] While these degradation products are generally considered to have low toxicity, complete destruction through incineration remains the most prudent disposal method.[6][7]

Experimental Protocols

A detailed experimental protocol for a stability-indicating assay of Orlistat can be found in the "STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC" by Shailendra Bindaiya and Ameeta Argal. The study outlines the conditions for forced degradation, the chromatographic system used for analysis, and the validation of the method.[2]

Visualization of Orlistat's Mechanism of Action

This compound functions as a potent inhibitor of gastric and pancreatic lipases, which are key enzymes in the digestion of dietary fats.[8][9] Orlistat forms a covalent bond with the serine residue (specifically Ser-152 in human pancreatic lipase) in the active site of these lipases.[8][10] This covalent modification inactivates the enzyme, preventing it from hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides.[8]

Orlistat_Mechanism cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Wall Triglyceride Dietary Triglycerides Lipase Gastric & Pancreatic Lipase (Active) Triglyceride->Lipase Binds to active site Inactive_Lipase Inactive Lipase-Orlistat Complex (Covalent Bond) Fatty_Acids Free Fatty Acids Lipase->Fatty_Acids Hydrolysis Monoglycerides Monoglycerides Lipase->Monoglycerides Hydrolysis Orlistat This compound Orlistat->Lipase Covalently binds to Serine residue Inactive_Lipase->Triglyceride Hydrolysis Blocked Absorption Absorption Fatty_Acids->Absorption Monoglycerides->Absorption

Orlistat's inhibitory action on lipase.

References

Personal protective equipment for handling (S,R,R,R)-Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with (S,R,R,R)-Orlistat. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is essential to prevent skin, eye, and respiratory contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection - Gloves: Wear appropriate protective gloves to prevent skin exposure. While specific compatibility data for Orlistat is limited, nitrile gloves are a common recommendation for handling solid active pharmaceutical ingredients (APIs). Always inspect gloves prior to use and remove them using the proper technique to avoid skin contact. Dispose of contaminated gloves after use. - Protective Clothing: Wear impervious clothing, such as a lab coat or a disposable coverall, to protect the skin.
Respiratory Protection Respiratory protection is generally not required under normal use conditions with adequate ventilation. However, if dust is generated, a NIOSH-approved P95 or P1 particle respirator is recommended. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge may be used.[1]

Occupational Exposure Limits (OELs)

Currently, there are no established occupational exposure limits for Orlistat from regulatory bodies such as OSHA or ACGIH.[2][3]

Operational and Disposal Plans

Handling Procedures

  • Engineering Controls: Handle this compound in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended to minimize the potential for inhalation of dust.[4]

  • Preventing Dust Formation: Avoid actions that generate dust, such as vigorous scraping or pouring from a height.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling Orlistat and before eating, drinking, or smoking.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance.

Spill Management

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined above.

  • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations for chemical waste. It is recommended to use a licensed professional waste disposal service.[1] Unused or expired medication should ideally be taken to a local pharmacy for safe disposal.

Experimental Protocols

The information provided in this guide is based on a review of publicly available Safety Data Sheets (SDSs) for Orlistat. The key experimental basis for these safety recommendations lies in the toxicological and physical/chemical property data reported in these documents.

Physical and Chemical Properties of Orlistat

PropertyValue
Appearance Solid
Molecular Formula C29H53NO5
Molecular Weight 495.73 g/mol
Solubility - DMF: 20 mg/ml - DMSO: 10 mg/ml - Ethanol: 20 mg/ml

Source: Cayman Chemical Safety Data Sheet[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_action Final Actions start Start: Handling this compound risk_assessment Perform Risk Assessment: - Scale of operation - Potential for dust generation - Duration of handling start->risk_assessment eye_protection Eye Protection: - Safety glasses with side-shields - Chemical goggles risk_assessment->eye_protection skin_protection Skin Protection: - Nitrile gloves - Lab coat or coveralls risk_assessment->skin_protection respiratory_protection Is dust generation likely? risk_assessment->respiratory_protection handling_procedure Proceed with Handling Procedure eye_protection->handling_procedure skin_protection->handling_procedure no_respirator No Respiratory Protection Required (with adequate ventilation) respiratory_protection->no_respirator No yes_respirator Respiratory Protection: - P95 or P1 particle respirator respiratory_protection->yes_respirator Yes no_respirator->handling_procedure yes_respirator->handling_procedure

Caption: PPE Selection Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.